molecular formula C15H12O B1584355 9-Methoxyphenanthrene CAS No. 5085-74-5

9-Methoxyphenanthrene

Cat. No.: B1584355
CAS No.: 5085-74-5
M. Wt: 208.25 g/mol
InChI Key: BPGOLTXKNOSDMR-UHFFFAOYSA-N
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Description

9-Methoxyphenanthrene (CAS 5085-74-5) is a methoxy-substituted three-ring polycyclic aromatic hydrocarbon (PAH) with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . This compound is a solid with a melting point of 90-92 °C and is characterized by a high calculated boiling point of 375.5 °C and a lipophilicity (XLogP3) of 4.4 . As a substituted phenanthrene, it is a compound of interest in several research areas. It serves as a valuable precursor or model compound in synthetic organic chemistry, particularly in studies of oxidative aromatic coupling—a key method for constructing complex biaryl architectures and nanographenes via the Scholl reaction . Furthermore, research on methylated phenanthrenes, which are structurally similar, has shown that alkyl substitution can significantly alter biological activity; these derivatives have been found to be 2 to 5 times more potent than unsubstituted phenanthrene in activating the human aryl hydrocarbon receptor (AhR), a critical protein in the toxicological response to PAHs . This suggests this compound may hold similar value for investigating the structure-activity relationships and metabolic pathways of substituted PAHs. Its properties also make it relevant for materials science research and for studies on the formation and growth mechanisms of PAHs under various conditions, such as pyrolysis . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGOLTXKNOSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346202
Record name 9-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-74-5
Record name 9-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 9-Methoxyphenanthrene: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes the core structural framework for a vast array of natural products, including steroids, alkaloids, and resin acids. The functionalization of this stable tricyclic system gives rise to a diverse range of biological activities. Among these derivatives, methoxylated phenanthrenes are particularly prevalent in nature, especially in the Orchidaceae family, and have been investigated for a wide spectrum of pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic activities.[1]

This guide provides a detailed technical overview of 9-Methoxyphenanthrene, a specific and important derivative. We will delve into its fundamental chemical and physical properties, outline a robust synthetic methodology, and discuss its potential as a valuable intermediate in the synthesis of complex natural products and novel therapeutic agents. This document is designed to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Molecular Structure

This compound is characterized by a methoxy group (-OCH₃) substituted at the C9 position of the phenanthrene ring system. This substitution significantly influences the molecule's electronic properties and reactivity.

  • IUPAC Name : this compound[2]

  • CAS Number : 5085-74-5[2]

  • Molecular Formula : C₁₅H₁₂O[2]

  • Molecular Weight : 208.25 g/mol [2]

  • Key Identifiers :

    • InChI : InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3[2]

    • SMILES : COC1=CC2=CC=CC=C2C3=CC=CC=C31[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

The physicochemical properties of a molecule are critical for predicting its behavior in biological systems and for designing experimental protocols. The data below, largely derived from computational models, provides key insights into the characteristics of this compound.

Property NameValueSource
Molecular Formula C₁₅H₁₂OPubChem[2]
Molecular Weight 208.25 g/mol PubChem[2]
Monoisotopic Mass 208.088815002 DaPubChem[2]
XlogP 4.4PubChem[2]
Topological Polar Surface Area (TPSA) 9.2 ŲPubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 1PubChem[3]
Complexity 238PubChem[2]

Expert Insights:

  • The high XlogP value of 4.4 indicates significant lipophilicity, suggesting low aqueous solubility but good permeability across lipid membranes. This is a crucial parameter in drug design for predicting absorption and distribution.[2][3]

  • A low Topological Polar Surface Area (TPSA) of 9.2 Ų further supports the likelihood of good cell membrane permeability.[3]

  • With zero hydrogen bond donors and only one acceptor (the ether oxygen), the molecule's ability to participate in hydrogen bonding is limited, which is consistent with its lipophilic character.[3]

Spectroscopic Profile

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex in the aromatic region (approx. δ 7.0-9.0 ppm). A key diagnostic signal will be a sharp singlet around δ 4.1 ppm, corresponding to the three protons of the methoxy group (-OCH₃). The protons at the C4 and C5 positions are anticipated to resonate at the lowest field due to steric compression, a characteristic feature of the phenanthrene system.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show 15 distinct signals. The methoxy carbon should appear around δ 55-56 ppm. The carbon atom to which the methoxy group is attached (C9) would be significantly shifted downfield to approximately δ 155 ppm. The remaining signals will be located in the aromatic region (approx. δ 100-135 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl group (around 2950-2850 cm⁻¹). A strong C-O stretching band for the aryl ether linkage is expected in the region of 1280-1230 cm⁻¹.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 208.[2] Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 193, or the loss of a formyl radical (•CHO) leading to a fragment at m/z = 179.

Synthesis of this compound: A Methodological Approach

The synthesis of specific methoxyphenanthrene isomers often requires a regioselective strategy. A highly effective approach involves the conversion of a brominated phenanthrene precursor, which can be more readily synthesized or separated, into the desired methoxy derivative. This circumvents issues with direct electrophilic substitution on the phenanthrene core, which can lead to difficult-to-separate isomeric mixtures.

The following protocol is based on a copper(I)-catalyzed methoxylation reaction, a reliable method for forming aryl ether bonds.

Experimental Protocol: Copper-Catalyzed Methoxylation of 9-Bromophenanthrene

Objective: To synthesize this compound from 9-Bromophenanthrene.

Pillar of Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (9-Bromophenanthrene) and the appearance of a new, more polar spot corresponding to the product. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) and compared against expected data.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), add 9-Bromophenanthrene (1.0 eq), Copper(I) Iodide (CuI, 0.1-0.2 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq) to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality: CuI serves as the catalyst for the methoxylation reaction. The ligand stabilizes the copper catalyst and facilitates the reaction. An inert atmosphere is crucial to prevent oxidation of the catalyst and other reagents.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or Toluene). Then, add Sodium Methoxide (NaOMe, 1.5-2.0 eq) as the methoxy source and base.

    • Causality: Sodium methoxide provides the nucleophilic methoxy group. An excess is used to drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction's progress periodically using TLC (e.g., with a hexane/ethyl acetate eluent system).

    • Causality: Elevated temperature is required to overcome the activation energy for this C-O bond formation.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Causality: The aqueous work-up removes the inorganic salts (like NaBr and excess NaOMe) and the polar solvent (if DMF was used).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should then be purified using column chromatography on silica gel.

    • Causality: Column chromatography is essential to separate the final product from any unreacted starting material, catalyst residues, and minor byproducts, yielding pure this compound.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Execution & Work-up cluster_2 Purification Start 9-Bromophenanthrene Reflux Heat to Reflux (12-24h) Start->Reflux Add Reagents Reagents CuI (Catalyst) Ligand NaOMe (Base) Anhydrous Solvent Reagents->Reflux Quench Quench with NH₄Cl(aq) Reflux->Quench Reaction Complete (TLC) Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Crude Product End Pure this compound Purify->End

Caption: Workflow for the Synthesis of this compound.

Reactivity, Biological Significance, and Applications

The phenanthrene core of this compound is relatively electron-rich, making it susceptible to further electrophilic aromatic substitution. The position of substitution will be directed by the existing methoxy group. However, its primary value in a research context lies in its role as a structural motif and a synthetic intermediate.

  • Medicinal Chemistry Scaffold : Many natural phenanthrenes possessing hydroxy and/or methoxy groups exhibit significant biological activity. They have been studied for their cytotoxic effects against various cancer cell lines, as well as for antimicrobial and anti-inflammatory properties.[1][4][5] this compound serves as a key building block for accessing more complex, biologically active phenanthrene and 9,10-dihydrophenanthrene structures.

  • Intermediate for Natural Product Synthesis : The methoxy group can act as a protecting group for a phenol. It can be readily cleaved using reagents like boron tribromide (BBr₃) to reveal the corresponding 9-hydroxyphenanthrene, a common functional group in many natural products. This synthetic versatility makes it a valuable precursor in multi-step total synthesis projects.

  • Materials Science : The rigid, planar structure of the phenanthrene core is of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs). Functionalized phenanthrenes can be explored for their charge-transport and photoluminescent properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315 : Causes skin irritation.[2]

  • H318 : Causes serious eye damage.[2]

  • H335 : May cause respiratory irritation.[2]

Handling Recommendations:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is more than a simple aromatic ether; it is a molecule of significant strategic importance. Its well-defined structure, predictable spectroscopic characteristics, and accessible synthetic routes make it an ideal platform for advanced research. For drug development professionals, it represents a key scaffold found in numerous biologically active compounds. For synthetic chemists, it is a versatile intermediate for constructing complex molecular architectures. This guide has provided the core technical knowledge necessary for researchers to confidently incorporate this compound into their scientific endeavors.

References

  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. (URL: [Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 610364, this compound. (URL: [Link])

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. (URL: [Link])

  • MOLBASE (n.d.). 9-Methoxy-phenanthrene-3,4-dicarboxylic acid dimethyl ester|94306-01-1. (URL: [Link])

  • Google Patents (n.d.).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 156454481, 9-(4-Hexoxyphenoxy)-2-methoxyphenanthrene. (URL: [Link])

  • Kovács, A., Forgo, P., Zupkó, I., & Réthy, B. (2007). Natural phenanthrenes and their biological activity. Phytochemistry Reviews, 6(2-3), 1085-1117. (URL: [Link])

  • Chemsrc (n.d.). CAS#:15340-83-7 | Phenanthrene, 1,2,3,4,4a,9,10,10a-octahydro-7-methoxy-1,1,4a-trimethyl-8-(1-methylethyl)-, (4aS,10aS). (URL: [Link])

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Records of Natural Products, 17(5), 100-108. (URL: [Link])

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. (URL: [Link])

  • ChemSynthesis (n.d.). 2-methoxy-9-methylphenanthrene. (URL: [Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 86649135, 9-[1-(2-Methoxyvinyl)phenyl]phenanthrene. (URL: [Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 43547, 1-Methoxyphenanthrene. (URL: [Link])

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate. (URL: [Link])

  • Kovács, A., Forgo, P., Zupkó, I., & Réthy, B. (2007). Natural phenanthrenes and their biological activity. CORE. (URL: [Link])

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11667004, 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. (URL: [Link])

  • National Center for Biotechnology Information (n.d.). 9-(4-Methoxyphenyl)anthracene. PMC. (URL: [Link])

  • PubChemLite (n.d.). This compound (C15H12O). (URL: [Link])

  • Lee, K. H., et al. (2008). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 71(7), 1278–1281. (URL: [Link])

  • Miles, D. H., et al. (1993). Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. Journal of Pharmaceutical Sciences, 82(11), 1129-1132. (URL: [Link])

Sources

Introduction: The Significance of the Phenanthrene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 9-Methoxyphenanthrene for Researchers

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of this compound. As a foundational scaffold in medicinal chemistry and materials science, understanding the efficient construction of the phenanthrene core is a critical skill. This document provides a detailed, field-proven protocol suitable for chemists with a foundational understanding of organic synthesis, emphasizing the causality behind experimental choices and ensuring procedural integrity.

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), consists of three fused benzene rings in a characteristic angular arrangement.[1][2] This structural motif is not merely an academic curiosity; it is the core backbone of numerous vital biological molecules, including steroids (in its perhydrogenated form) and opioid alkaloids like morphine and codeine.[2] The unique electronic and steric properties of the phenanthrene system also make it a valuable component in the development of advanced materials.

This compound, the target of this guide, serves as a crucial intermediate in the synthesis of more complex molecules. The introduction of a methoxy group at the 9-position significantly alters the molecule's electronic profile, providing a handle for further functionalization and influencing its biological activity or material properties. This guide will focus on a robust and accessible two-step synthesis starting from commercially available phenanthrene.

Foundational Principles and Safety Mandates

A successful synthesis is a safe synthesis. Adherence to rigorous safety protocols is non-negotiable.

Hazard Analysis and Risk Mitigation

Phenanthrene and its derivatives must be handled with care. The parent compound, phenanthrene, is classified as a toxic substance and an environmental hazard.[3][4] It is a skin photosensitizer and can cause irritation.[3][5] The target molecule, this compound, is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[6]

Core Safety Requirements:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[3]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]

  • Reagent Handling: Bromine is highly corrosive, toxic, and volatile. It must be handled with extreme caution in a fume hood. Strong acids and bases used in the procedures require similar vigilance.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations. Do not discharge into sewers.[5]

Core Chemical Concepts

The primary synthetic route detailed here involves two classic organic transformations:

  • Electrophilic Aromatic Substitution (EAS): The first step is the bromination of phenanthrene. The electron-rich phenanthrene nucleus attacks an electrophilic bromine species, leading to the substitution of a hydrogen atom with a bromine atom. The 9- and 10-positions are the most reactive sites on phenanthrene.

  • Nucleophilic Aromatic Substitution (SNAr): The second step involves the displacement of the bromide with a methoxide nucleophile. While SNAr reactions are typically challenging on simple aryl halides, this particular methoxylation is facilitated by a copper catalyst, which lowers the activation energy for the substitution.

Primary Synthetic Pathway: From Phenanthrene to this compound

The most direct and beginner-friendly approach involves a two-stage process: the selective bromination of phenanthrene to yield 9-bromophenanthrene, followed by a copper-catalyzed methoxylation.

Workflow Overview

The logical flow of the synthesis is designed for efficiency and purity, moving from a common starting material to the final functionalized product.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Analysis A Phenanthrene (Starting Material) B Step 1: Electrophilic Bromination (Br₂, Solvent) A->B C 9-Bromophenanthrene (Intermediate) B->C D Step 2: Cu-Catalyzed Methoxylation (NaOMe, CuI, Solvent) C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure this compound F->G H Characterization (NMR, MP, MS) G->H Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Ar-X adds to Pd(0)) TM Transmetalation (Ar' group transfer from Boron) RE Reductive Elimination (Ar-Ar' product released) Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_A Ar-X PdII_B Ar-Pd(II)-Ar' (Transmetalated Complex) PdII_A->PdII_B Ar'-B(OR)₂ + Base PdII_B->Pd0 Ar-Ar'

Sources

An In-Depth Technical Guide to 9-Methoxyphenanthrene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyphenanthrene is an aromatic organic compound that belongs to the phenanthrene family. The phenanthrene core structure is a key component in numerous natural products, including steroids, alkaloids, and resin acids. The addition of a methoxy group at the 9-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic profile, physical and chemical properties, safety considerations, and its emerging role in synthetic chemistry.

Core Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 5085-74-5[1]

  • Molecular Formula: C₁₅H₁₂O[1]

  • Molecular Weight: 208.25 g/mol [1]

  • Chemical Structure: 2D structure of this compound

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Copper-Catalyzed Methoxylation of 9-Bromophenanthrene

A prevalent and effective method involves the nucleophilic substitution of a bromine atom on the phenanthrene core with a methoxy group. This reaction is typically catalyzed by a copper(I) salt, which facilitates the coupling of the aryl halide with an alkoxide.

Causality: The use of a copper(I) catalyst, such as copper(I) iodide (CuI), is crucial as it enables the Ullmann condensation. The mechanism is thought to involve the oxidative addition of the aryl bromide to the Cu(I) species, followed by reaction with the methoxide and subsequent reductive elimination to yield the desired ether and regenerate the catalyst. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) is advantageous for solubilizing the reagents and allowing the reaction to proceed at an elevated temperature, thereby overcoming the activation energy barrier for this cross-coupling reaction.

Palladium-Catalyzed Heck Reaction

An alternative approach to constructing the phenanthrene skeleton itself involves intramolecular palladium-catalyzed C-C bond formation.[2] While not a direct synthesis of this compound from a simpler precursor, this methodology is fundamental to creating substituted phenanthrenes. A suitably substituted biphenyl derivative can be cyclized to form the third aromatic ring.

Causality: The Heck reaction is a powerful tool for C-C bond formation. The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is dictated by its ability to undergo a catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination (or reductive elimination in this cyclization context) to form the new carbon-carbon bond.

Synthesis from Phenanthrene via 9-Hydroxyphenanthrene

A direct functionalization of the phenanthrene core is also possible. This can be achieved by first introducing a hydroxyl group at the 9-position, which can then be methylated. The synthesis of 9-hydroxyphenanthrene can be accomplished by reacting phenanthrene with trivalent iodine reagents under acidic conditions. The resulting 9-hydroxyphenanthrene can then be converted to its methyl ether, this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physical Properties
PropertyValueSource
Appearance Off-white needle crystals
Melting Point 107-108 °C (for the related 1,9-dimethoxyphenanthrene)
Solubility Soluble in many organic solvents.

Note: The melting point for this compound is not explicitly stated in the searched literature, but related dimethoxy- derivatives have melting points in the 104-108 °C range.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataDescription of Key Features
¹H NMR The proton spectrum exhibits characteristic signals for the aromatic protons, with some deshielding observed for protons in sterically hindered positions. The H2 proton, for instance, appears as a multiplet in the range of δ 7.77-7.66 ppm. The methoxy group protons typically appear as a sharp singlet further upfield.
¹³C NMR The carbon spectrum will show distinct signals for each of the 15 carbon atoms, though some may overlap. The methoxy carbon signal is expected in the typical range for an aromatic ether, around 55-60 ppm.
Mass Spectrometry (MS) The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 208.[1] Other significant fragments include those at m/z = 165 and 209.[1]
Infrared (IR) Spectroscopy The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹), and the C-O stretching of the methoxy group (typically in the 1000-1300 cm⁻¹ region).

Reactivity and Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those with potential biological activity. The phenanthrene nucleus is a scaffold found in a variety of natural products and pharmacologically active compounds.

The methoxy group at the 9-position can influence the biological activity of a molecule and can also serve as a handle for further chemical modifications. For instance, methoxy groups on aromatic rings are known to play a role in the anti-platelet and anti-cancer effects of some compounds. While specific applications of this compound in drug development are not extensively documented in the readily available literature, its structural similarity to components of bioactive natural products suggests its potential as a precursor for novel therapeutic agents. The methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization or as a key pharmacophoric feature.

Experimental Protocol: Synthesis of Methoxyphenanthrenes via Copper-Catalyzed Methoxylation

This protocol is adapted from a general procedure for the synthesis of methoxyphenanthrenes from a mixture of bromophenanthrenes and can be applied to the synthesis of this compound from 9-bromophenanthrene.

Objective: To synthesize this compound from 9-bromophenanthrene using a copper-catalyzed methoxylation reaction.

Materials:

  • 9-Bromophenanthrene

  • Sodium metal

  • Dry methanol

  • Dry dimethylformamide (DMF)

  • Copper(I) iodide (CuI)

  • Chloroform

  • Anhydrous sodium sulfate

  • Argon gas supply

  • Standard reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide: Under an argon atmosphere, add freshly cut sodium (0.101 mol) to dry methanol (80 mL) at 0 °C. Allow the sodium to dissolve completely.

  • Reaction Setup: Dilute the freshly prepared sodium methoxide solution with dry DMF (40 mL). To this solution, add vacuum-dried copper(I) iodide (0.013 mol).

  • Addition of Substrate: Add a solution of 9-bromophenanthrene to the reaction mixture.

  • Reaction: Stir the resulting mixture under an argon atmosphere and reflux for 7 days.

  • Workup: Cool the mixture to room temperature and add water. Extract the aqueous solution with chloroform.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo using a rotary evaporator. The crude product can be further purified by column chromatography.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound possesses several hazards that require careful handling in a laboratory setting.

GHS Hazard Classification: [1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): H413 - May cause long lasting harmful effects to aquatic life.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P354+P338: IF IN EYES: Rinse immediately with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start 9-Bromophenanthrene Reaction Copper-Catalyzed Methoxylation Start->Reaction Reagents Sodium Methoxide, CuI, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reflux Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR 1H & 13C NMR Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Spectroscopy Product->IR Analysis Structure & Purity Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity make it a valuable starting material for the construction of more complex, biologically active molecules. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further exploration of its applications is warranted and is an active area of research.

References

  • Çakmak, O., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Organic Communications, 16(2), 98-107. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 610364, this compound. Retrieved from [Link].

  • Çakmak, O., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Organic Communications, 16(2), 98-107. Note: The appearance is described for a related compound, 1,9-Dimethoxyphenanthrene.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43547, 1-Methoxyphenanthrene. Retrieved from [Link].

  • PubChemLite (n.d.). This compound (C15H12O). Retrieved from [Link].

  • Maltseva, E., et al. (2016). The IR absorption spectrum of phenanthrene as predicted by G09-h (scaling factor sf= 0.961) and SP16 calculations (not scaled) together with the molecular beam gas-phase spectrum as measured in the present experiments. ResearchGate. Retrieved from [Link].

  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link].

  • Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link].

  • Agrawal, P. K. (2014). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11667004, 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. Retrieved from [Link].

  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-9. [Link].

  • Chemistry Stack Exchange (2017). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link].

  • University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene. Retrieved from [Link].

  • Career Endeavour (n.d.). NMR Spectroscopy. Retrieved from [Link].

  • Palacký University Olomouc (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

Sources

Introduction: Situating 9-Methoxyphenanthrene in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 9-Methoxyphenanthrene

Phenanthrene and its derivatives represent a cornerstone in the architecture of biologically active molecules and advanced materials. As a fundamental polycyclic aromatic hydrocarbon (PAH), the phenanthrene nucleus is prevalent in natural products, including steroids and alkaloids. The strategic functionalization of this core structure, for instance, through the introduction of a methoxy group at the C9 position, yields this compound—a compound of significant interest for synthetic chemists and drug development professionals. The methoxy group not only modifies the electronic and steric profile of the parent molecule but also serves as a crucial handle for further chemical transformations. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights into its synthesis, characterization, and safe handling, thereby equipping researchers with the foundational knowledge required for its effective application.

Molecular Identity and Physical Characteristics

A thorough understanding of a compound's physical properties is paramount for its application in experimental settings, influencing choices in solvent systems, purification methods, and reaction conditions.

Core Identification

This compound is an aromatic ether built upon a tricyclic phenanthrene framework. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.

Caption: 2D Molecular Structure of this compound.

Table 1: Core Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 5085-74-5 PubChem[1]
Molecular Formula C₁₅H₁₂O PubChem[1]
Molecular Weight 208.25 g/mol PubChem[1]

| InChIKey | BPGOLTXKNOSDMR-UHFFFAOYSA-N | PubChem[1] |

Physical and Thermochemical Properties

The physical state and solubility dictate the handling and purification strategies for a compound. This compound is a solid at room temperature. Its polycyclic aromatic nature confers high lipophilicity, resulting in poor solubility in polar solvents like water and alcohols, but good solubility in non-polar and aromatic solvents such as toluene, dichloromethane, and chloroform.[2]

Table 2: Physical Properties of this compound

Property Value Notes Source
Melting Point 88 - 89 °C Experimental value. AK Scientific, Inc.
Boiling Point ~340 °C (estimated) Estimated based on the boiling point of phenanthrene (332 °C). ResearchGate[3]
Appearance White to off-white solid Typical for purified PAHs.
XlogP3 4.4 A measure of lipophilicity; a high value indicates preference for non-polar environments. PubChem[1]

| Topological Polar Surface Area | 9.2 Ų | Indicates low polarity, consistent with its solubility profile. | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule. For a compound like this compound, NMR, IR, MS, and UV-Vis spectroscopy are essential tools for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct singlet for the methoxy group protons. A comparative analysis with related structures shows the H10 proton is significantly influenced by the methoxy group at the adjacent C9 position. The methoxy group itself typically appears as a sharp singlet around δ 4.1 ppm.

  • ¹³C NMR: The carbon spectrum confirms the presence of 15 carbon atoms. The methoxy carbon provides a key signal in the aliphatic region (δ ~55-60 ppm), while the aromatic carbons resonate between δ 100-155 ppm. The carbon atom directly attached to the oxygen (C9) is shifted downfield due to the electronegativity of the oxygen.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxyphenanthrenes

Nucleus Type Representative Chemical Shift (δ, ppm) Causality Source
Aromatic Protons (C-H) 7.3 - 8.7 Protons are deshielded by the aromatic ring current. Protons in sterically hindered positions (e.g., H4, H5) are shifted further downfield. ACG Publications
Methoxy Protons (-OCH₃) ~4.1 Singlet, located in a typical region for methyl ethers attached to an aromatic ring. ACG Publications
Aromatic Carbons (C-H, C-C) 100 - 135 Standard range for aromatic carbons. ACG Publications
Quaternary Aromatic Carbon (C9-O) ~155 The carbon atom is significantly deshielded by the directly attached electronegative oxygen atom. ACG Publications

| Methoxy Carbon (-O CH₃) | ~55.6 | Typical chemical shift for a methoxy carbon attached to an aromatic system. | ACG Publications |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the key absorptions are related to the aromatic rings and the ether linkage.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode Source
Aromatic C-H 3100 - 3000 Stretching UCLA Chemistry[4]
Aliphatic C-H (-OCH₃) 2965 - 2830 Stretching ACG Publications
Aromatic C=C 1625 - 1585 and 1500 - 1400 Ring Stretching ACG Publications, UCLA Chemistry[4]
Aryl Ether C-O ~1250 (strong) Asymmetric C-O-C Stretching

| Aromatic C-H Bending | 860 - 680 (strong) | Out-of-plane Bending | UCLA Chemistry[4] |

Mass Spectrometry (MS) and UV-Visible Spectroscopy
  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak [M]⁺ at m/z = 208, corresponding to its molecular weight.[1] Common fragmentation patterns involve the loss of a methyl group (-CH₃, m/z = 193) or a methoxy radical (-OCH₃, m/z = 177), followed by the loss of carbon monoxide (-CO) from the resulting phenoxide-type structures. The second most abundant peak is often observed at m/z = 165.[1]

  • UV-Visible Spectroscopy: Like its parent phenanthrene, this compound is expected to exhibit strong UV absorption due to π-π* transitions within the aromatic system. The spectrum typically shows multiple intense bands between 250 and 380 nm.[5] The methoxy group, acting as an auxochrome, can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted phenanthrene.[6]

Chemical Properties and Synthesis

The utility of this compound in drug development and materials science stems from its synthesis and subsequent reactivity.

Synthesis Pathway

A robust and scalable synthesis is critical for any research compound. One effective method involves the conversion of a more readily available precursor, such as 9-bromophenanthrene, via a copper-catalyzed methoxylation reaction. This approach is advantageous as it often allows for the chromatographic separation of methoxy-isomers, which can be challenging with their bromo-precursors.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Purification Start Phenanthrene Bromination React with N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂) Start->Bromination Product1 9-Bromophenanthrene (and other isomers) Bromination->Product1 Methoxylation React with Sodium Methoxide (NaOMe) Catalyst: Copper(I) Iodide (CuI) Product1->Methoxylation Product2 Crude Product Mixture (contains this compound) Methoxylation->Product2 Purification Column Chromatography (e.g., Silica Gel, Hexane/EtOAc eluent) Product2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: CuI-Catalyzed Methoxylation

The following protocol is adapted from the methodology described by Çakmak et al. for the synthesis of methoxyphenanthrenes. This self-validating system ensures reproducibility through clear, causal steps.

Objective: To convert 9-bromophenanthrene to this compound.

Materials:

  • 9-Bromophenanthrene

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 9-bromophenanthrene (1.0 eq), sodium methoxide (1.5 eq), and copper(I) iodide (0.1 eq).

    • Causality: NaOMe serves as the methoxide source. CuI is the catalyst essential for facilitating the nucleophilic aromatic substitution, which is otherwise difficult on an unactivated aryl halide.

  • Solvent Addition: Add anhydrous DMF or MeOH as the solvent. The choice of solvent can influence reaction time and temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. This step neutralizes excess base and dissolves copper salts.

  • Extraction: Extract the aqueous mixture three times with an organic solvent like toluene or DCM. Combine the organic layers.

    • Causality: The product is organic-soluble and will partition into the organic phase, separating it from inorganic salts.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

    • Causality: Chromatography separates the desired this compound from unreacted starting material, the de-brominated phenanthrene byproduct, and any isomeric products.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich aromatic system and the activating methoxy group.

center This compound Core sub Electrophilic Aromatic Substitution (SEAr) center->sub e.g., Bromination (Regioselective) demeth O-Demethylation center->demeth Using BBr₃, HBr (Yields 9-Hydroxyphenanthrene) lith Directed Ortho-Metalation center->lith Using n-BuLi (Directs to C10 position)

Caption: Key reactivity pathways for this compound.

  • Electrophilic Aromatic Substitution (SEAr): The methoxy group is an ortho-, para-directing activator. However, in the fused ring system of phenanthrene, substitution is complex. Further bromination of methoxy-substituted phenanthrenes has been shown to be regioselective, demonstrating that the existing substituent pattern can be used to control the synthesis of poly-functionalized derivatives.

  • O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr to yield the corresponding 9-hydroxyphenanthrene. This phenol is a valuable precursor for synthesizing other derivatives, such as esters and ethers, with potential biological activities.

  • Directed Ortho-Metalation: The methoxy group can direct lithiation to the adjacent C10 position using organolithium reagents like n-butyllithium. The resulting organometallic intermediate can then be quenched with various electrophiles to install a wide range of functional groups at the C10 position, further expanding the synthetic utility of the molecule.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. All protocols must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Table 5: GHS Hazard Information for this compound

GHS Statement Hazard Description Precautionary Measures Source
H315 Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. PubChem[1]
H318 Causes serious eye damage. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. PubChem[1]
H335 May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust. PubChem[1]

| H413 | May cause long lasting harmful effects to aquatic life. | Avoid release to the environment. | PubChem[1] |

Handling Recommendations:

  • Always handle this compound in a certified chemical fume hood.

  • Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.

Relevance in Research and Drug Development

The phenanthrene core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products with potent biological activities. This compound serves as a key intermediate in the synthesis of these more complex molecules. The methoxy group can be a critical pharmacophore itself, or it can be a precursor to a hydroxyl group, which is often essential for hydrogen bonding interactions with biological targets. Its derivatives are investigated for applications ranging from anticancer to anti-inflammatory agents.

References

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Klahn, M., et al. (2018). Time-dependent UV/vis spectra of 9-methoxymethylanthracene during the irradiation. ResearchGate. [Link]

  • Lee, J., et al. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group. ResearchGate. [Link]

  • University of Regensburg. Chemical shifts. University of Regensburg.
  • SpectraBase. (n.d.). 1-Methoxyphenanthren. SpectraBase. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Acree, W. E., Jr. (Ed.). (1995).
  • Aloui, F., et al. (2021). Electronic UV-Vis absorption spectra of phenanthrene derivatives. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • UCLA Chemistry. (n.d.). IR Absorption Table. UCLA. [Link]

  • SpectraBase. (n.d.). Methyl 7-methoxyphenanthrene-9-carboxylate. SpectraBase. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxyphenanthrene. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenanthrene. NIST WebBook. [Link]

  • Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyphenanthrene. PubChem. [Link]

  • Chem-Space. (n.d.). 2-Methoxynaphthalene. Chem-Space. [Link]

  • Carvalho, S., et al. (2018). Molar volume and boiling point of naphthalene, phenanthrene and pyrene. ResearchGate. [Link]

  • CAS Common Chemistry. (n.d.). 2-Acetyl-6-methoxynaphthalene. CAS. [Link]

Sources

A Comprehensive Spectroscopic Guide to 9-Methoxyphenanthrene: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 9-Methoxyphenanthrene, a key derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural characteristics. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a holistic view of this compound's chemical architecture. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry, providing a reliable reference for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, while spin-spin coupling patterns reveal the proximity of neighboring protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing, with its signal defined as 0.00 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters:

    • Set the spectral width to cover the expected range of aromatic and aliphatic protons (typically 0-12 ppm).

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals to determine the relative number of protons for each peak.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-4, H-5~8.60mN/A
H-1, H-8~7.80mN/A
Aromatic Protons7.77 - 7.66mN/A
H-10~7.45sN/A
OCH₃~4.15sN/A

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a synthesis from typical values found in the literature.

The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region (approximately 7.66-8.60 ppm) and a distinct singlet for the methoxy group protons.

  • Aromatic Region (δ 7.45-8.60 ppm): The protons on the phenanthrene core resonate in this downfield region due to the deshielding effect of the aromatic ring current.[1][2] Protons H-4 and H-5 are typically shifted furthest downfield due to steric compression, a phenomenon known as the "bay region" effect. The remaining aromatic protons produce a complex, overlapping multiplet pattern that is characteristic of many polycyclic aromatic systems.[3][4][5] The singlet observed around 7.45 ppm can be attributed to the H-10 proton, which is adjacent to the methoxy-substituted carbon and lacks adjacent proton neighbors for coupling.

  • Methoxy Group (δ ~4.15 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Figure 1: Structure of this compound with proton numbering for ¹H NMR assignments.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

    • Set the spectral width to encompass the full range of sp² and sp³ carbons (typically 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, if quantitative data is desired.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the CDCl₃ solvent peak (δ = 77.0 ppm).

Carbon AssignmentChemical Shift (δ) [ppm]
C-9 (C-OCH₃)~154.9
Quaternary Carbons~132-122
Tertiary Carbons (CH)~128-100
OCH₃~55.6

Note: The data presented is a synthesis from typical values found in the literature.

The ¹³C NMR spectrum is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, unless there is accidental peak overlap.

  • Aromatic Region (δ 100-155 ppm): All 14 carbons of the phenanthrene skeleton appear in this region, which is characteristic for sp²-hybridized carbons in an aromatic system.[1]

    • The carbon atom bonded to the electronegative oxygen of the methoxy group (C-9) is significantly deshielded and appears at the lowest field, around 154.9 ppm.

    • The other quaternary carbons (those without attached protons) and the tertiary carbons (CH groups) can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aliphatic Region (δ ~55.6 ppm): A single peak appears upfield for the sp³-hybridized carbon of the methoxy group, consistent with its chemical environment.

Figure 2: Structure of this compound with key carbon atoms highlighted for ¹³C NMR discussion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of solid this compound (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Jasco 430 FT/IR.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3068-3004C-H StretchAromatic
2965-2830C-H Stretch-OCH₃
1623-1428C=C StretchAromatic Ring
1280-1229C-O Stretch (Aryl Ether)Ar-O-CH₃
882-715C-H Out-of-Plane BendingAromatic Substitution

Note: Data is synthesized from typical values for methoxyphenanthrenes and related aromatic compounds.[6]

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

  • Aromatic C-H Stretching (3068-3004 cm⁻¹): The sharp peaks observed just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the phenanthrene core.

  • Aliphatic C-H Stretching (2965-2830 cm⁻¹): The peaks appearing just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized methyl group of the methoxy substituent.

  • Aromatic C=C Stretching (1623-1428 cm⁻¹): A series of sharp absorptions in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[7]

  • Aryl Ether C-O Stretching (1280-1229 cm⁻¹): A strong absorption band in this region is a key indicator of the C-O stretching vibration of the aryl ether linkage (Ar-O-CH₃), a definitive feature for the methoxy group.

  • C-H Out-of-Plane Bending (882-715 cm⁻¹): The pattern of absorptions in this "fingerprint" region is diagnostic of the substitution pattern on the aromatic rings. For substituted phenanthrenes, specific bands correspond to groups of adjacent hydrogens (e.g., 4, 3, 2, and isolated hydrogens).[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source chamber.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

m/z ValueProposed Fragment IdentitySignificance
208[C₁₅H₁₂O]⁺•Molecular Ion (M⁺•)
193[M - CH₃]⁺Loss of methyl radical
165[M - CH₃ - CO]⁺Loss of methyl then CO
139[C₁₁H₇]⁺Further fragmentation

Note: The molecular formula of this compound is C₁₅H₁₂O, with a molecular weight of approximately 208.25 g/mol .[8]

The mass spectrum provides the definitive molecular weight and structural information through characteristic fragmentation.

  • Molecular Ion Peak (m/z = 208): The peak at the highest m/z value corresponds to the intact molecular ion (M⁺•). Its presence at m/z 208 confirms the molecular formula C₁₅H₁₂O.[9]

  • Fragmentation Pattern: The fragmentation of methoxy-substituted aromatic compounds often follows predictable pathways.[10][11]

    • Loss of a Methyl Radical (m/z = 193): A common initial fragmentation is the loss of the methyl group (•CH₃) from the methoxy substituent, resulting in a stable phenanthren-9-olate cation at m/z 193 ([M - 15]⁺).

    • Loss of Carbon Monoxide (m/z = 165): Following the loss of the methyl radical, the resulting ion can undergo rearrangement and lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 165 ([M - 15 - 28]⁺). This is a characteristic fragmentation pathway for phenolic-type ions.

    • Further Fragmentation (m/z = 139): Subsequent fragmentations can lead to the cleavage of the polycyclic ring system, producing smaller aromatic cations such as the one observed at m/z 139.

fragmentation_pathway M This compound C₁₅H₁₂O m/z = 208 (M⁺•) F1 [M - CH₃]⁺ m/z = 193 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ m/z = 165 F1->F2 - CO F3 Further Fragments e.g., m/z = 139 F2->F3 - C₂H₂

Figure 3: Plausible EI-MS fragmentation pathway for this compound.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound relies not on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical process of using NMR, IR, and MS in concert to fully characterize a molecule like this compound.

spectroscopic_workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation cluster_StructureElucidation Structure Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) IR FT-IR Spectroscopy MS Mass Spectrometry (EI-MS) Analyze_NMR Determine C/H Framework: Proton Environments & Connectivity Number of Unique Carbons NMR->Analyze_NMR Analyze_IR Identify Functional Groups: Aromatic C-H, C=C Aliphatic C-H Aryl Ether C-O IR->Analyze_IR Analyze_MS Determine Molecular Weight (m/z 208) Identify Fragmentation Pattern MS->Analyze_MS Propose Propose Structure Confirm Confirm Structure of This compound Propose->Confirm

Sources

Topic: Natural Sources and Isolation of Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Phenanthrenes in Modern Research

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings, forms the structural backbone for a vast and diverse class of naturally occurring compounds known as phenanthrenoids.[1] While the parent compound is a known component of coal tar, its derivatives are biosynthesized by a remarkable array of organisms, from higher plants to fungi.[1][2][3] These natural phenanthrenes are not mere chemical curiosities; they exhibit a wide spectrum of potent biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] This has positioned them as promising lead compounds in the landscape of drug discovery and development.

This guide serves as a technical resource for professionals in the field, moving beyond a simple catalog of sources. It provides a detailed exploration of the primary natural reservoirs of phenanthrene derivatives and elucidates the modern, efficient methodologies for their targeted extraction, isolation, and purification. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest to unlock the therapeutic potential of these fascinating molecules.

Part 1: A Survey of Natural Sources

The distribution of phenanthrene derivatives in nature is highly specific, making chemotaxonomy a valuable tool in their discovery.[5] While they are found across different biological kingdoms, higher plants, particularly the Orchidaceae family, stand out as the most prolific producers.

Higher Plants: The Orchidaceae Hotspot

The Orchidaceae family is unequivocally the most abundant and diverse source of natural phenanthrenes.[5] Over 400 distinct phenanthrenoid compounds have been isolated from more than 100 orchid species, making this family a primary focus for bioprospecting.[7]

  • Key Genera: Researchers should prioritize screening species from genera that are well-documented for producing these compounds, such as Dendrobium, Bulbophyllum, Eria, Coelogyne, and Bletilla.[4][8] For instance, a variety of bioactive phenanthrenes and biphenanthrenes have been successfully isolated from the stems of Dendrobium nobile.[9]

  • Other Notable Plant Families: While orchids are the principal source, other plant families are also known to produce phenanthrenes, often with unique substitution patterns. These include:

    • Dioscoreaceae (Yam family)[1][4]

    • Combretaceae (Indian almond family)[1][4]

    • Betulaceae (Birch family)[1][4]

    • Juncaceae (Rush family), which is notably a source of vinyl-substituted phenanthrenes.[5]

Table 1: Representative Phenanthrene Derivatives from Higher Plants

Plant SpeciesFamilyRepresentative Compound(s)Biological Activity NotedReference
Dendrobium nobileOrchidaceaeDenobilone A, Denobilone BAntifungal, Cytotoxic[9]
Bletilla striataOrchidaceaeBletistrinsAnti-inflammatory[10]
Eulophia nudaOrchidaceaeNudolCytotoxic[11]
Juncus acutusJuncaceaeDehydrojuncusolNot specified[11]
Combretum molleCombretaceaeSubstituted PhenanthrenesNot specified[12]
Fungi and Marine Organisms

Fungi represent another intriguing source, not for primary production, but for their ability to metabolize and biotransform phenanthrene.[3] Unlike bacteria, which can utilize phenanthrene as a sole carbon source, fungi typically co-metabolize it, producing hydroxylated derivatives through pathways involving enzymes like cytochrome P-450.[3] This metabolic capability opens avenues for biocatalysis and the generation of novel derivatives. Marine-derived fungi, in particular, have been noted for their capacity to degrade and adsorb complex pollutants like phenanthrene, suggesting a unique and underexplored source of both novel compounds and bioremediation agents.[13]

Part 2: A Modern Framework for Isolation and Purification

The successful isolation of phenanthrene derivatives hinges on a meticulously planned workflow that integrates efficient extraction with high-resolution purification. The choice of methodology is critical and should be guided by the stability of the target compounds, the complexity of the source matrix, and considerations of efficiency and environmental impact.

General Isolation Workflow

The path from raw biological material to a purified phenanthrene derivative follows a multi-stage process. Each stage is designed to enrich the target compound while systematically removing impurities.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification Cascade cluster_final Final Steps Harvest Harvest & Dry Plant/Fungal Material Grind Grinding to Fine Powder Harvest->Grind Extraction Crude Extraction (MAE, SFE, Maceration) Grind->Extraction LLE Liquid-Liquid Partitioning (Solvent Fractionation) Extraction->LLE CC Column Chromatography (Silica, Sephadex) LLE->CC HPLC Preparative HPLC (e.g., C18 Column) CC->HPLC Pure_Compound Pure Phenanthrene Derivative HPLC->Pure_Compound Structure_Elucid Structural Elucidation (NMR, MS, UV-Vis) Pure_Compound->Structure_Elucid

Caption: General workflow for isolating phenanthrene derivatives.

Advanced Extraction Methodologies

The initial extraction step is pivotal; its efficiency dictates the overall yield and purity of the subsequent fractions. While traditional methods like Soxhlet extraction are still used, modern techniques offer significant advantages in terms of speed, solvent consumption, and preservation of thermolabile compounds.

Causality: MAE leverages the ability of microwaves to selectively heat polar molecules within the plant matrix.[14] The solvent and residual water absorb microwave energy, leading to a rapid buildup of internal pressure that ruptures cell walls, releasing the target compounds into the solvent. This process is significantly faster and more efficient than conventional heating methods that rely on slow thermal conductivity.[15]

Experimental Protocol: MAE of Phenanthrenes from Dendrobium Stems

  • Preparation: Place 10 g of dried, powdered Dendrobium stem material into a 250 mL extraction vessel.

  • Solvent Addition: Add 100 mL of 95% ethanol. Ensure the plant material is fully submerged.

  • Microwave Program: Place the vessel in an ETHOS X microwave extractor (or equivalent). Set the following parameters:

    • Power: 500 W

    • Temperature: 70°C (ramp for 2 minutes)

    • Hold Time: 15 minutes

    • Stirring: Moderate

  • Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Causality: SFE utilizes a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point.[16] In this supercritical state, CO₂ exhibits properties of both a liquid (high solvating power) and a gas (high diffusivity and low viscosity), allowing it to penetrate the plant matrix efficiently.[17] The solvating power can be finely tuned by adjusting pressure and temperature. Since phenanthrenes are relatively non-polar, they are highly soluble in supercritical CO₂. The addition of a polar co-solvent like ethanol can further enhance extraction efficiency for more substituted, polar derivatives.[18] A key advantage is that upon depressurization, the CO₂ returns to a gaseous state and evaporates, leaving behind a solvent-free extract.[16]

Experimental Protocol: SFE of Phenanthrenes from Orchid Tubers

  • Preparation: Load 50 g of dried, ground orchid tuber powder into the SFE extraction vessel.

  • System Parameters: Set the SFE system (e.g., a pilot-scale SFE-500 system) to the following conditions:

    • Extraction Vessel Temperature: 50°C

    • Pressure: 300 bar

    • CO₂ Flow Rate: 20 g/min

    • Co-solvent: 5% Ethanol

    • Separator 1 Temperature/Pressure: 60°C / 80 bar

    • Separator 2 Temperature/Pressure: 40°C / 40 bar

  • Extraction: Perform the extraction for 90 minutes. The extract will be collected in the separator vessels.

  • Collection: After the run, depressurize the system and collect the concentrated extract from the separators.

  • Analysis: Analyze a small aliquot of the extract via TLC or HPLC to confirm the presence of target phenanthrenes.

Table 2: Comparison of Extraction Techniques

ParameterMacerationSoxhlet ExtractionMicrowave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Soaking in solventContinuous solvent cyclingMicrowave-induced heatingHigh-pressure fluid solvation
Extraction Time DaysHours (6-24 h)Minutes (15-30 min)1-2 Hours
Solvent Volume Very HighHighLow to ModerateVery Low (Co-solvent only)
Efficiency LowModerateHighVery High
Thermal Degradation PossibleHigh RiskLow Risk (controlled temp)Minimal (low temp operation)
Selectivity LowLowModerateHigh (tunable)
Reference [19][19][14][19][16][18][20]
High-Resolution Chromatographic Purification

Following extraction, the crude mixture requires a multi-step chromatographic process to isolate individual compounds.

Causality: Chromatography separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). For phenanthrenes, which vary in polarity based on their functional groups (hydroxyl, methoxy, etc.), a cascade of techniques is employed. Initial separation on a silica gel column removes major classes of impurities. The final, high-resolution purification is almost always achieved using High-Performance Liquid Chromatography (HPLC), typically in a reversed-phase mode where non-polar compounds are retained longer on a non-polar stationary phase (like C18).[21]

G cluster_cc Initial Fractionation cluster_hplc Final Purification Crude_Extract Crude Plant Extract CC Silica Gel Column Chromatography (Gradient Elution: Hexane -> EtOAc) Crude_Extract->CC Fractions Collect Fractions (F1, F2, F3...) CC->Fractions TLC Monitor Fractions by TLC Fractions->TLC Pool Pool Phenanthrene-Rich Fractions TLC->Pool Identify & Pool Positive Fractions Prep_HPLC Preparative RP-HPLC (Isocratic or Gradient: MeCN/H₂O) Pool->Prep_HPLC Pure_Cmpd Isolate Pure Compound(s) Prep_HPLC->Pure_Cmpd

Caption: Chromatographic purification cascade for phenanthrenes.

Experimental Protocol: HPLC Purification of a Phenanthrene Derivative

  • Sample Preparation: Dissolve 100 mg of a phenanthrene-rich fraction (obtained from column chromatography) in 5 mL of methanol. Filter through a 0.45 µm syringe filter.

  • HPLC System: Use a preparative HPLC system equipped with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Detection Wavelength: 254 nm and 280 nm.[21]

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-35 min: Linear gradient from 50% to 90% B

    • 35-40 min: 90% B (isocratic wash)

    • 40-45 min: Return to 50% B (equilibration)

  • Injection & Collection: Inject 500 µL of the sample. Monitor the chromatogram and collect the peaks corresponding to the target compounds using a fraction collector.

  • Purity Check: Re-inject a small amount of each collected fraction onto an analytical HPLC column under similar conditions to confirm purity (>95%).

  • Solvent Removal: Evaporate the solvent from the pure fractions to yield the isolated compound.

Part 3: Structural Elucidation

Once a compound is isolated and purified, its chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques.

  • UV-Vis Spectroscopy: The characteristic absorption spectrum of the phenanthrene core provides the first clue to its identity. Phenanthrene typically shows intense absorption bands around 250 nm.[22] The exact positions and intensities of the maxima can be influenced by the substitution pattern on the rings.[23][24][25]

  • Mass Spectrometry (MS): Provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers clues about the nature and location of substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. 1D NMR (¹H and ¹³C) reveals the number and type of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) are used to piece together the entire molecular structure, establishing connectivity between atoms and confirming the final structure.

Conclusion

The natural world, particularly the Orchidaceae family, remains a vast and fertile ground for the discovery of novel phenanthrene derivatives. The successful translation of these natural products into viable drug candidates depends critically on the ability to efficiently and reliably isolate them. By leveraging modern extraction techniques like MAE and SFE, researchers can significantly shorten discovery timelines, reduce environmental impact, and improve yields. These advanced extraction methods, coupled with high-resolution chromatographic purification and powerful spectroscopic analysis, form the essential toolkit for the modern natural product scientist. This integrated approach ensures that the therapeutic promise of phenanthrenes can be rigorously explored and potentially realized in the development of next-generation pharmaceuticals.

References

  • Wikipedia. Phenanthrene. [Link]

  • Kovács, A., et al. (2007). Natural phenanthrenes and their biological activity. CORE. [Link]

  • Wikipedia. Phenanthrenoid. [Link]

  • Public Services and Procurement Canada. (n.d.). Fact sheet: Phenanthrene. [Link]

  • Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. [Link]

  • Bouchard, D., et al. (2003). Modeling of Supercritical Fluid Extraction of Phenanthrene From Clayey Soil. PubMed. [Link]

  • Eawag. (1998). Phenanthrene (fungal 9R,10R) Pathway Map. Eawag-BBD. [Link]

  • Hohmann, J., et al. (2017). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products. [Link]

  • Lin, C., et al. (2007). Phytotoxicity assay of crop plants to phenanthrene and pyrene contaminants in acidic soil. Wiley Online Library. [Link]

  • Google Patents. (2013).
  • Kovács, A., et al. (2008). Natural phenanthrenes and their biological activity. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene. [Link]

  • Mandal, V., et al. (2017). Microwave-assisted extraction in natural products isolation. PubMed. [Link]

  • Zhang, H., et al. (2021). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle. Journal of the American Chemical Society. [Link]

  • Frontiers Media. (n.d.). Marine-derived fungi as biocatalysts. [Link]

  • ResearchGate. (n.d.). Isolation and purification of phenanthrene from phenanthrene waste I. [Link]

  • Xu, J., et al. (2016). Bioactive Phenanthrene and Bibenzyl Derivatives from the Stems of Dendrobium nobile. PubMed. [Link]

  • ResearchGate. (n.d.). Phenanthrenes from Orchidaceae and Their Biological Activities. [Link]

  • Science Alert. (n.d.). Biodegradation of Phenanthrene by Fungi Screened from Nature. [Link]

  • MDPI. (2021). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. [Link]

  • Journal of Chromatographic Science. (2002). Preparation and Characterization of Modified 3-Aminopropylsilyl Silica Phases with 1,8-Naphthalic Anhydrides in HPLC. [Link]

  • The Journal of Chemical Physics. (1963). Comprehensive Spectroscopic Investigation of Polynuclear Aromatic Hydrocarbons. I. Absorption Spectra and State Assignments for the Tetracyclic Hydrocarbons and their Alkyl‐Substituted Derivatives. [Link]

  • ResearchGate. (2002). Recent Extraction Techniques for Natural Products: Microwave-assisted Extraction and Pressurised Solvent Extraction. [Link]

  • PhotochemCAD. (n.d.). Phenanthrene. [Link]

  • Journal of Chemical Health Risks. (2023). Importance of Bioactive Secondary Metabolites in Orchids: A Review. [Link]

  • National Institutes of Health. (n.d.). Isolation of Adherent Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Bacteria Using PAH-Sorbing Carriers. [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of Phenanthrene. [Link]

  • ResearchGate. (n.d.). Model showing the fate of phenanthrene in the live and heat-killed... [Link]

  • Royal Society of Chemistry. (2022). Selective separation of planar and non-planar hydrocarbons using an aqueous Pd 6 interlocked cage. [Link]

  • African Scholar Publications. (2023). Environmental Hazards of Phenanthrene and Extraction using Ionic Liquid. [Link]

  • Frontiers Media. (2017). Isolation and Characterization of Phenanthrene Degrading Bacteria from Diesel Fuel-Contaminated Antarctic Soils. [Link]

  • YouTube. (2020). Phenanthrene | Structure | Synthesis | Reactions | Uses | BP 301T | L~29. [Link]

  • National Institutes of Health. (2019). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. [Link]

  • Royal Society of Chemistry. (1935). 116. Absorption Xpectra of Polycyclic Hydrocarbons. Part TI. Partially Reduced Derivatives of Phenanthrene, etc. [Link]

  • MDPI. (2017). Supercritical Fluid Extraction of Plant Flavors and Fragrances. [Link]

  • Química Organica.org. (n.d.). Phenanthrene synthesis. [Link]

  • ResearchGate. (n.d.). Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata. [Link]

  • YouTube. (2016). Microwave Green Extraction of Natural Products developed in cooperation with prof. Farid Chemat. [Link]

  • National Institutes of Health. (2018). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. [Link]

  • MDPI. (2021). Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization. [Link]

  • Semantic Scholar. (n.d.). Natural phenanthrenes and their biological activity. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted extraction in natural products isolation. [Link]

  • ResearchGate. (n.d.). Comprehensive Spectroscopic Investigation of Polynuclear Aromatic Hydrocarbons. 1. Absorption Spectra and State Assignments for. [Link]

Sources

Biological activity of methoxy-substituted phenanthrenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Phenanthrenes

Authored by a Senior Application Scientist

Foreword: The intricate architecture of natural products has perennially offered a blueprint for therapeutic innovation. Among these, the phenanthrene scaffold, a polycyclic aromatic hydrocarbon, stands out for its broad spectrum of biological activities. The strategic addition of methoxy functional groups to this core structure profoundly modulates its physicochemical properties and biological interactions, creating a rich chemical space for drug discovery. This guide provides an in-depth exploration of the biological activities of methoxy-substituted phenanthrenes, synthesizing mechanistic insights with validated experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutic agents.

The Phenanthrene Core: A Foundation for Diverse Bioactivity

Phenanthrenes are a class of organic compounds that are widely distributed in nature, particularly in the Orchidaceae and Juncaceae plant families.[1][2] Most natural phenanthrenes are monomeric, with hydroxy and/or methoxy derivatives being the most common. These molecules are typically formed through the photochemical cyclization of stilbenes and exhibit a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3][4]

The introduction of methoxy (-OCH₃) groups onto the phenanthrene skeleton is a critical determinant of biological function. These groups can alter the molecule's electron distribution, lipophilicity, and steric profile, thereby influencing its ability to interact with biological targets such as enzymes and receptors. Structure-activity relationship (SAR) studies consistently demonstrate that the number and position of methoxy substituents are pivotal to the potency and selectivity of these compounds.[5][6] For instance, an increase in the number of methoxyl groups has been shown to correlate with higher antioxidant activity in phenolic acids, a principle that often extends to more complex structures like phenanthrenes.[7][8]

Anticancer Activity: Mechanisms and Evaluation

A significant body of research has focused on the potent cytotoxic effects of methoxy-substituted phenanthrenes against various human cancer cell lines.[1][2] Compounds such as denbinobin and calanquinone A, isolated from orchid species, have emerged as promising leads for anticancer drug development.[1][9]

Key Mechanisms of Action

The anticancer efficacy of these compounds is not attributable to a single mechanism but rather a multi-pronged attack on cancer cell proliferation and survival.

  • Topoisomerase II Inhibition: Certain methoxy-phenanthrenes, such as denbinobin, are believed to function as topoisomerase II (Topo II) inhibitors.[9] Topo II is a crucial enzyme that alters DNA topology, and its inhibition leads to permanent DNA strand breaks, ultimately triggering cell death.[9]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. This is achieved through both caspase-dependent and independent pathways.[9] For example, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to activate pro-apoptotic proteins like caspase-3, -8, and -9 while inhibiting anti-apoptotic proteins like Bcl-2.[10]

  • Generation of Reactive Oxygen Species (ROS): Some phenanthrene quinones exert their cytotoxic effects by increasing intracellular levels of ROS, which induces oxidative stress and damages cellular components, leading to cell death.[9]

  • Modulation of Signaling Pathways: Advanced studies have revealed that these molecules can interfere with critical cancer signaling pathways. MMPP, for instance, has been found to suppress breast cancer progression by dual-regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which in turn downregulates the pro-survival AKT signaling pathway.[10]

Apoptosis_Pathway Phenanthrene Methoxy-Substituted Phenanthrene ROS ↑ Reactive Oxygen Species (ROS) Phenanthrene->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Phenanthrene->Bcl2 Inhibits TopoII Topoisomerase II Inhibition Phenanthrene->TopoII Inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax (Pro-apoptotic) Activation Mitochondria->Bax Bcl2->Bax Inhibits Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis DNA_Damage DNA Strand Breaks TopoII->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed mechanisms of apoptosis induction by methoxy-phenanthrenes.

Structure-Activity Relationship (SAR) Insights

Pharmacophore modeling has provided crucial insights into the structural requirements for cytotoxicity. For 3-methoxy-1,4-phenanthrenequinones, a model identified three hydrogen bond acceptors and one hydrophobic feature as essential for activity against the MCF-7 breast cancer cell line.[11] The presence of a hydroxyl group at the C-5 position and a methoxy group at C-3 were found to be particularly important for high potency.[1][11] Compounds with these features, like calanquinone A and denbinobin, consistently show significant cytotoxicity.[1]

Quantitative Data on Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Calanquinone A A549 (Lung)0.03 - 0.45[1]
PC-3 (Prostate)0.03 - 0.45[1]
MCF-7 (Breast)0.03 - 0.45[1]
HCT-8 (Colon)0.03 - 0.45[1]
Denbinobin Various0.08 - 1.66[11]
5-OAc-Calanquinone A Various0.16 - 1.66[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effect of a compound on cultured cells.[12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted phenanthrene compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Several phenanthrenoids, particularly those from the Juncaceae family, have demonstrated significant anti-inflammatory properties.[2]

Mechanism of Action

A primary mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators. Methoxy-substituted phenanthrenes have been shown to suppress the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages.[5][13] For example, 7-methoxycryptopleurine, a phenanthroquinolizidine alkaloid, exerts potent anti-inflammatory activity both in vitro and in vivo.[5]

SAR for Anti-inflammatory Effects

SAR studies suggest that the three-dimensional structure is critical. A non-planar structure between the phenanthrene core and associated rings (like indolizidine/quinolizidine) is crucial for both cytotoxic and anti-inflammatory activity.[5] Increasing the planarity and rigidity of the molecule significantly reduces its biological potency.[5]

Anti_Inflammatory_Workflow Start Start: Screen Methoxy- Phenanthrene Library Culture 1. Culture Macrophages (e.g., RAW 264.7) Start->Culture Pretreat 2. Pre-treat cells with Phenanthrene Compounds Culture->Pretreat Stimulate 3. Stimulate with LPS (Lipopolysaccharide) Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect 5. Collect Cell Supernatant Incubate->Collect Assay 6. Perform Griess Assay for Nitric Oxide (NO) Measurement Collect->Assay Analyze 7. Analyze Data: Calculate % NO Inhibition Assay->Analyze Hit Identify 'Hit' Compounds (Potent Inhibitors) Analyze->Hit

Caption: Workflow for in vitro screening of anti-inflammatory compounds.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite (a stable product of NO) in cell culture supernatants using the Griess reagent. It is a standard method to screen for compounds that inhibit inflammation in vitro.

Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Phenanthrenes have shown promise in this area, exhibiting activity against various pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][14]

Mechanism of Action

While the exact antimicrobial mechanism of phenanthrenes is still under investigation, evidence suggests that they may target and disrupt bacterial membranes.[14] This mode of action is advantageous as it can be less prone to the development of resistance compared to mechanisms that target specific enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of bacteria. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

  • Preparation: Prepare a two-fold serial dilution of the methoxy-substituted phenanthrene in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a bacterial inoculum (e.g., S. aureus ATCC 43300) and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directions

Methoxy-substituted phenanthrenes represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, and ongoing research continues to unveil the sophisticated mechanisms underlying these activities. The strategic placement of methoxy groups provides a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Total Synthesis and Analogue Development: Efficient synthetic routes are needed to generate novel derivatives and conduct more extensive SAR studies.[15][16]

  • Target Deconvolution: Identifying the specific molecular targets for the most potent compounds will accelerate their development as precision medicines.

  • In Vivo Efficacy and Safety: Promising lead compounds must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy, toxicity, and overall safety profile.[17]

By integrating advanced synthetic chemistry, mechanistic biology, and robust pharmacological testing, the scientific community can unlock the full potential of methoxy-substituted phenanthrenes to address pressing unmet medical needs.

References

  • Lee, C.-L., Lin, Y.-T., Chang, F.-R., & Wu, Y.-C. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS ONE, 7(5), e37897. [Link]

  • ResearchGate. (n.d.). Synthesis of methoxy-phenanthrenequinones. Reagents and conditions: (i)...[Link]

  • Kim, J., Kim, H., Jeong, H., Lee, S., & Kim, J. (2020). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Molecules, 25(15), 3350. [Link]

  • National Cancer Institute. (n.d.). Definition of methoxyflurane. NCI Drug Dictionary. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. [Link]

  • Chen, J., Yang, J., Ma, L., Li, J., Shahzad, N., & Kim, C. K. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • van den Braek, A. J. M., et al. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 96(4), 1167-1181. [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of Phenanthrene. [Link]

  • ResearchGate. (n.d.). Phenanthrenes from Juncus inflexus with Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus. [Link]

  • Wikipedia. (n.d.). Benzene. [Link]

  • ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. [Link]

  • Wikipedia. (n.d.). Dextromethorphan. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Divergent synthesis of multi-substituted phenanthrenes via an internal redox reaction/ring expansion sequence. [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • National Institutes of Health. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. [Link]

  • MDPI. (n.d.). Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. [Link]

  • SpringerLink. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]

  • ACS Publications. (2024). Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity. [Link]

  • IntechOpen. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]

  • ACS Publications. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. [Link]

  • PubMed. (2007). Anti-inflammatory effects of 7-methoxycryptopleurine and structure-activity relations of phenanthroindolizidines and phenanthroquinolizidines. [Link]

  • SciSpace. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. [Link]

  • MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

  • ScienceDirect. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cells. [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. [Link]

  • MDPI. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. [Link]

  • PubMed. (2007). Substituted phenanthrene imidazoles as potent, selective, and orally active mPGES-1 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • RSC Publishing. (2023). Alkyl-phenanthrenes in early life stage fish: differential toxicity in Atlantic haddock (Melanogrammus aeglefinus) embryos. [Link]

  • PubMed. (n.d.). Cytotoxic and Anti-Inflammatory Activities of Phenanthrenes From the Medullae of Juncus Effusus L. [Link]

  • PubMed. (n.d.). Bioassays for anticancer activities. [Link]

  • PubChem. (n.d.). Methoxyflurane. [Link]

  • Semantic Scholar. (2021). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

  • Sokhraneva, A. (n.d.). Obtaining substituted phenol derivatives with potential antimicrobial activity. [Link]

  • SciELO. (n.d.). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. [Link]

Sources

Introduction to the photochemistry of 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Photochemistry of 9-Methoxyphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemistry of this compound, a polycyclic aromatic hydrocarbon derivative of significant interest. We delve into its fundamental photochemical principles, characteristic reactions such as photoamination and its potential for photodimerization and photooxidation, and the underlying mechanistic pathways involving its electronically excited states. This guide also presents detailed experimental methodologies for investigating these photochemical processes, including steady-state photolysis and transient absorption spectroscopy. Furthermore, we explore the burgeoning applications of this compound's unique photochemical properties in fields like photoredox catalysis and as a key structural element in the design of novel photosensitizers for therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Introduction to this compound

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are not only prevalent in nature but also serve as crucial intermediates in the synthesis of a wide array of natural and synthetic products for industrial and biomedical applications.[1][2] Among these, this compound (C15H12O) is distinguished by the presence of a methoxy group at the 9-position of the phenanthrene core. This substitution significantly influences the molecule's electronic properties and, consequently, its photochemical behavior.

Physicochemical Properties:

PropertyValue
Molecular FormulaC15H12O
IUPAC NameThis compound
CAS Number5085-74-5
Molar Mass208.25 g/mol

Source: PubChem CID 610364[3]

The synthesis of methoxyphenanthrenes can be achieved through various methods, including the methoxylation of bromophenanthrene precursors, a reaction often catalyzed by copper iodide. The structural elucidation of these compounds relies heavily on spectroscopic techniques, particularly 2D NMR methods like HMBC and NOESY, which are critical for determining the precise position of substituents on the phenanthrene skeleton.

Fundamental Photochemical Principles

The photochemistry of any molecule is dictated by its ability to absorb light and the subsequent fate of the electronically excited state. For aromatic hydrocarbons like this compound, the absorption of ultraviolet (UV) radiation promotes the molecule from its ground state (S0) to a singlet excited state (S1, S2, etc.). From here, a cascade of photophysical and photochemical processes can occur.

G S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 First Excited Triplet State (T₁) S1->T1 Products Photochemical Products S1->Products Photochemical Reaction Heat Heat Dissipation T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) T1->Products Photochemical Reaction

Figure 1: Jablonski diagram illustrating the primary photophysical and photochemical pathways for an aromatic molecule.

Photochemical Reactions of this compound

The excited states of this compound are chemically distinct from its ground state, exhibiting different electron distributions and reactivities. This leads to a variety of photochemical transformations.

Photoamination

A key reaction of this compound is photoamination, which proceeds via electron transfer.[4] In the presence of an electron acceptor like m-dicyanobenzene, irradiation of this compound leads to the formation of its cation radical. This highly reactive intermediate is then susceptible to nucleophilic attack by species such as ammonia. The regiochemistry of this addition is governed by the distribution of positive charge in the cation radical.[4] Kinetic analyses have been employed to determine the rate constants for this nucleophilic addition, providing a quantitative measure of the cation radical's reactivity.[4]

Potential for Photodimerization and Cycloadditions

While direct studies on the photodimerization of this compound are not extensively documented, the broader class of phenanthrenes and related anthracenes are well-known to undergo [4π + 4π] photocycloaddition reactions, leading to dimers.[5] The solvent can play a crucial role in these reactions, with some studies on related molecules indicating that dimerization proceeds more rapidly in non-halogenated solvents like benzene compared to dichloromethane.[5] It is plausible that this compound could undergo similar reactions, although the steric and electronic effects of the methoxy group would influence the reaction's efficiency and the stereochemistry of the resulting dimer. Furthermore, linked phenanthrene systems have been shown to undergo intramolecular [3+2] photocycloaddition reactions, forming complex polycyclic structures.[6]

Photooxidation

The photooxidation of PAHs is an environmentally significant process and can also be harnessed for synthetic purposes.[7] While specific data on this compound is limited, studies on the photooxidation of anthracene, a structurally related PAH, have shown that it can be converted to products like anthraquinone and oxanthrone in the presence of a photosensitizer and visible light.[8] This suggests that this compound could be susceptible to photooxidation, potentially yielding phenanthrenequinone derivatives. Such reactions are often mediated by reactive oxygen species (ROS) generated by the excited photosensitizer.

Mechanistic Insights

The diverse photochemistry of this compound stems from the distinct reactivity of its excited states and the formation of key reactive intermediates.

G cluster_0 Photochemical Excitation & Ionization cluster_1 Nucleophilic Addition 9-MP This compound (S₀) 9-MP->9-MP 9-MP_cation Cation Radical [9-MP]˙⁺ 9-MP->9-MP_cation 9-MP* Excited State (S₁ or T₁) Acceptor_anion Acceptor Anion Radical [A]˙⁻ 9-MP*->Acceptor_anion Electron Transfer Product Photoamination Product 9-MP_cation->Product Acceptor Electron Acceptor (A) Nucleophile Nucleophile (e.g., NH₃) Nucleophile->Product

Figure 2: Mechanism of Photoamination of this compound via Electron Transfer.

The mechanism of photoamination highlights the importance of the this compound cation radical.[4] Upon photoexcitation, the excited state of this compound transfers an electron to a suitable acceptor. The resulting cation radical is a potent electrophile. The methoxy group, being an electron-donating group, influences the electron density of the aromatic system and thus the stability and reactivity of this cation radical. The subsequent nucleophilic attack by ammonia and further reaction steps lead to the final aminated product.[4]

Experimental Methodologies for Studying Photochemistry

Investigating the photochemical behavior of this compound requires specialized equipment and techniques.

Steady-State Photolysis

This is a fundamental technique to determine the products of a photochemical reaction and its quantum yield.

Protocol for a Typical Photolysis Experiment:

  • Solution Preparation: Prepare a solution of this compound in a solvent of choice (e.g., benzene, acetonitrile). The concentration should be optimized to ensure sufficient light absorption without being overly concentrated, which could lead to inner filter effects.

  • Degassing: Oxygen can quench excited states and participate in side reactions. Therefore, the solution should be thoroughly degassed by purging with an inert gas like nitrogen or argon for at least 15-20 minutes prior to and during irradiation.[9]

  • Irradiation: The solution is placed in a photochemical reactor equipped with a suitable light source, such as a medium-pressure mercury arc lamp.[9] The choice of wavelength can be controlled using optical filters to selectively excite the molecule of interest. The reaction vessel should be cooled to maintain a constant temperature.[9][10]

  • Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using techniques like UV-Vis spectroscopy, HPLC, or GC-MS.

  • Product Isolation and Characterization: After the reaction is complete, the solvent is removed, and the products are isolated and purified using chromatographic techniques. The structure of the photoproducts is then determined using NMR, mass spectrometry, and IR spectroscopy.[5][11]

Safety Precautions: UV light sources are hazardous to the eyes and skin. Appropriate shielding and personal protective equipment must be used. High-power lamps generate significant heat and require efficient cooling to prevent accidents.[9]

Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to nanoseconds.[12][13][14]

Experimental Workflow:

  • Pump-Probe Setup: A laser system generates ultrashort pulses. The beam is split into a "pump" and a "probe" pulse.

  • Excitation: The intense pump pulse excites the sample, creating a population of excited states.

  • Probing: A weaker, often broadband, probe pulse arrives at the sample after a precisely controlled time delay. The absorption of this probe pulse is measured.

  • Difference Spectrum: The transient absorption spectrum is recorded as the difference in the probe's absorption with and without the pump pulse.[13]

  • Kinetic Analysis: By varying the delay time between the pump and probe pulses, the rise and decay of the transient species can be tracked, providing information about the lifetimes of excited states and the rates of their conversion into other species.[15]

G Laser Ultrashort Pulse Laser Splitter Beam Splitter Laser->Splitter Pump Pump Beam Splitter->Pump Probe Probe Beam Splitter->Probe Sample Sample Pump->Sample Delay Optical Delay Line Probe->Delay Delay->Sample Detector Spectrometer/Detector Sample->Detector

Figure 3: Simplified workflow for a transient absorption spectroscopy experiment.

Applications in Research and Drug Development

The unique photochemical properties of this compound and related structures make them valuable in several advanced applications.

Photoredox Catalysis

Phenanthrene derivatives, particularly 9,10-phenanthrenequinone, have emerged as efficient and low-cost organic photoredox catalysts.[16] These molecules can be excited by light to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions.[16] The ability of this compound to form a cation radical upon photoexcitation suggests its potential as a photocatalyst in oxidative quenching cycles.

Photosensitizers in Photodynamic Therapy (PDT)

PDT is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. The ideal photosensitizer should be non-toxic in the dark but highly effective at generating cytotoxic ROS upon illumination. Molecules with extended π-systems and specific functional groups, including methoxy groups, are being actively investigated as photosensitizers.[17][18][19] For instance, certain porphyrin-based photosensitizers incorporating methoxyphenyl groups have shown high potency in tumor sensitization.[18] The photochemical properties of this compound make its core structure a potentially interesting scaffold for the design of new PDT agents.

Conclusion

This compound exhibits a rich and varied photochemistry, driven by the reactivity of its electronically excited states. Key reactions include photoamination via a cation radical intermediate, with potential for photodimerization and photooxidation. The study of these processes is enabled by a suite of experimental techniques, from steady-state photolysis for product analysis to transient absorption spectroscopy for elucidating ultrafast mechanistic details. The unique photochemical behavior of this compound and its derivatives opens up exciting possibilities for their application as photoredox catalysts and as foundational structures for the development of advanced phototherapeutic agents. Further research into the detailed photophysics and reactivity of this molecule will undoubtedly uncover new opportunities in synthetic chemistry, materials science, and medicine.

References

  • Yildiz, M., Tork, M., & Zorlu, Y. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications.
  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher.
  • Photochemistry of 9-vinyl substituted anthracenes, of their reduced derivatives and of Diels Alder type adducts of - Sciforum.
  • Wang, Y., et al. (Year not available). Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. PubMed Central.
  • Intramolecular Photoreactions of 9-Cyanophenanthrene-Linked Arylcyclopropanes - PMC.
  • Recent advances of 9,10-phenanthrenequinone (PQ) in photoredox catalysis. (2024). ScienceDirect.
  • Yildiz, M., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications.
  • This compound | C15H12O | CID 610364 - PubChem - NIH.
  • Yasuda, M., Watanabe, Y., Tanabe, K., Shima, K. (1994). Regiochemistry on photoamination of methoxy-substituted phenanthrenes via electron transfer. Journal of Photochemistry and Photobiology A: Chemistry.
  • Cascade Synthesis of Phenanthrenes under Photoirradiation. (2022). ACS Publications.
  • Photophysical studies of 9,10-phenanthrenequinones. (2025). ResearchGate.
  • Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes - PMC - PubMed Central.
  • A collection of experiments for teaching photochemistry (Technical Report) - SciSpace.
  • Ultrafast transient lens spectroscopy of various C40 carotenoids. (2005). Physical Chemistry Chemical Physics (RSC Publishing).
  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2025). ResearchGate.
  • Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins.
  • Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • A Simple Synthesis of Phenanthrene. ResearchGate.
  • Nano-Self Assembled Photosensitizer Composed of Methoxy Poly(ethylene glycol)-Conjugated Chlorin e6 for Enhanced Photosensing of HCT116 Cells. (Year not available). PubMed.
  • Secondary organic aerosol formation from photooxidation of naphthalene and alkylnaphthalenes: implications for oxidation of inte. Atmospheric Chemistry and Physics.
  • Photochemical Generation of Allenylidenes from Cyclopropanated Phenanthrenes: An Experimental and Computational Study. (2024). The Journal of Organic Chemistry - ACS Publications.
  • Transient-Absorption Pump-Probe Spectra as Information-Rich Observables: Case Study of Fulvene. MDPI.
  • 5,20-bis(4-sulphophenyl)-10,15-bis (2-methoxy-4-sulphophenyl)-21-thiaporphyrin as a new potent sensitizer in photodynamic therapy. (1995). PubMed.
  • Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science (RSC Publishing).
  • 9-Acetoxy-2,7,12,17-tetrakis-(beta-methoxyethyl)-porphycene (ATMPn), a novel photosensitizer for photodynamic therapy: uptake kinetics and intracellular localization. PubMed.

Sources

An In-depth Technical Guide to the Derivatives of 9-Methoxyphenanthrene: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon (PAH), represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure is a key feature in numerous naturally occurring bioactive molecules and synthetic compounds.[1] This guide focuses on a specific, highly versatile member of this family: 9-methoxyphenanthrene. As a common motif in natural products, particularly from the Orchidaceae family, and a valuable synthetic intermediate, this compound serves as a foundational building block for a diverse range of derivatives.[3] We will explore the synthetic pathways to this core molecule and its key derivatives, delve into their significant biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and present detailed experimental protocols for their preparation and analysis.[2][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical and biological attributes of the this compound framework.

The Phenanthrene Scaffold: A Foundation of Versatility

Phenanthrene, composed of three fused benzene rings, is more thermodynamically stable than its linear isomer, anthracene. This stability, combined with its planarity, makes it an ideal candidate for intercalation with biological macromolecules like DNA, a mechanism central to the cytotoxic activity of many phenanthrene derivatives.[4] The phenanthrene core is found in a vast array of natural products, including alkaloids like morphine and steroids, highlighting its evolutionary selection as a biocompatible and functionally adaptable structure.

The introduction of a methoxy group at the C9 position significantly influences the electronic properties and reactivity of the phenanthrene ring. The electron-donating nature of the methoxy group activates the ring system towards electrophilic substitution and provides a key metabolic and synthetic handle for further functionalization.

Core Synthesis Strategies

The synthesis of the this compound core can be approached through several established methods. A common strategy involves the modification of readily available phenanthrene or its precursors. One effective method involves the direct C-H bond functionalization of phenanthrene to introduce a hydroxyl group at the C9 position, which is subsequently methylated.[6] Another robust approach begins with the bromination of phenanthrene to yield 9-bromophenanthrene, which can then undergo a copper-catalyzed methoxylation reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Core Product cluster_derivatives Derivative Classes Phenanthrene Phenanthrene Hydroxy_Phen 9-Hydroxyphenanthrene Phenanthrene->Hydroxy_Phen C-H Oxidation Bromo_Phen 9-Bromophenanthrene Phenanthrene->Bromo_Phen Bromination Phenanthrenequinone 9,10-Phenanthrenequinone Methoxy_Phen This compound Phenanthrenequinone->Methoxy_Phen Reductive Alkylation Hydroxy_Phen->Methoxy_Phen Methylation (e.g., DMS, MeI) Bromo_Phen->Methoxy_Phen CuI-Catalyzed Methoxylation Further_Sub Ring-Substituted Derivatives (e.g., Bromo, Nitro) Methoxy_Phen->Further_Sub Electrophilic Substitution Demethylated Demethylated Products (Esters, Ethers) Methoxy_Phen->Demethylated Demethylation Dihydro 9,10-Dihydrophenanthrenes Methoxy_Phen->Dihydro Reduction Structural_Relationship P Phenanthrene (Aromatic Core) MP This compound (Activated Core) P->MP Functionalization (e.g., Methoxy group addition) DHP 9,10-Dihydrophenanthrene (Reduced Core) MP->DHP Reduction of 9,10-double bond DHP->MP Oxidation/Aromatization

Caption: Relationship between the core phenanthrene, 9-methoxy, and dihydrophenanthrene structures.

Fused and Conjugated Systems

To develop novel therapeutic agents, the this compound scaffold can be fused with other heterocyclic rings or conjugated with other pharmacologically important molecules. [4]These strategies aim to create hybrid molecules with multi-target activity or improved pharmacokinetic profiles. Examples include phenanthroindolizidines and phenanthroimidazoles, which have shown promise as potent anticancer agents. [4]

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity

The planar structure of the phenanthrene ring system is exceptionally well-suited for intercalation between the base pairs of DNA. [4]This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The methoxy group and other substituents modulate the binding affinity and specificity of this interaction.

Mechanism of Action:

  • DNA Intercalation: The planar phenanthrene ring stacks between DNA base pairs.

  • Enzyme Inhibition: Inhibition of key enzymes involved in DNA synthesis and maintenance, such as topoisomerases. [4]3. Apoptosis Induction: Triggering programmed cell death through various signaling pathways.

Derivative Class Target Cell Line Reported Activity (IC₅₀) Reference
PhenanthroimidazolesVarious Carcinoma CellsSubmicromolar to Nanomolar[4]
DihydrophenanthrenesNot SpecifiedCytotoxic[3]
Methoxy-SubstitutedHuman Cancer CellsVaries with substitution[5][7]

Table 1: Summary of Reported Anticancer Activities.

Anti-inflammatory and Antioxidant Activity

Many naturally occurring phenanthrenes, including those with methoxy groups, exhibit potent anti-inflammatory and antioxidant effects. [3][5]

  • Antioxidant Mechanism: Phenolic derivatives (obtained via demethylation of methoxy groups) are excellent hydrogen donors, allowing them to neutralize free radicals such as DPPH. This has been demonstrated for several 9,10-dihydrophenanthrene derivatives. [8]* Anti-inflammatory Mechanism: Certain derivatives can suppress the expression of pro-inflammatory genes. For example, some phenanthrenes have been shown to inhibit the production of TNF-α, a key cytokine in inflammatory processes. [1]

Antimicrobial and Other Activities

The phenanthrene scaffold is also a promising starting point for developing new antimicrobial agents. [2]Certain derivatives have shown activity against a range of bacteria and fungi. [3]Additionally, some studies have suggested potential neuroprotective effects, opening another avenue for therapeutic development. [2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and derivatives. The rationale behind reagent choice and reaction conditions is provided to ensure reproducibility and understanding.

Protocol: Copper-Catalyzed Synthesis of Methoxyphenanthrenes from Bromophenanthrenes

This protocol is adapted from the work of Çakmak et al. and is effective for converting chromatographically inseparable bromophenanthrene mixtures into separable methoxy derivatives. Objective: To synthesize methoxy-substituted phenanthrenes from a mixture of bromophenanthrene isomers.

Materials:

  • Bromophenanthrene isomer mixture

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • Anhydrous methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bromophenanthrene isomer mixture (1.0 eq).

  • Reagent Addition: Add copper(I) iodide (0.1 eq) as the catalyst.

  • Solvent and Base: Add a solution of sodium methoxide (2.0 eq) in anhydrous methanol. Then, add anhydrous DMF as the primary solvent to ensure solubility.

    • Causality: DMF is a polar aprotic solvent that facilitates the nucleophilic substitution reaction. CuI is the catalyst essential for the Ullmann-type coupling between the aryl bromide and the methoxide. An excess of sodium methoxide drives the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product mixture by column chromatography on silica gel. Use a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate.

    • Self-Validation: The separation of isomers, which was not possible with the bromo-precursors, is now achievable due to the different polarities of the methoxy-substituted products. The structure of each isolated product must be confirmed using NMR spectroscopy (¹H, ¹³C, HMBC, NOESY) to unequivocally determine the position of the methoxy groups.

Protocol: Reductive Alkylation of 9,10-Phenanthrenequinone

This protocol, based on a procedure from Organic Syntheses, provides a high-yield route to 9,10-dimethoxyphenanthrene, which can be adapted for mono-alkylation. [9] Objective: To synthesize 9,10-dimethoxyphenanthrene from 9,10-phenanthrenequinone.

Materials:

  • 9,10-Phenanthrenequinone

  • Tetrabutylammonium bromide (TBABr)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water, Ice, Ethyl acetate

Procedure:

  • Phase Transfer Setup: In a large separatory funnel, combine 9,10-phenanthrenequinone (1.0 eq), tetrabutylammonium bromide (0.32 eq), sodium dithionite (3.0 eq), THF, and water. Shake vigorously for 5 minutes.

    • Causality: This is a two-phase system. Sodium dithionite is a water-soluble reducing agent that converts the quinone to a hydroquinone dianion. TBABr acts as a phase transfer catalyst, transporting the dianion into the organic phase (THF) where the alkylating agent resides.

  • Alkylation: Add dimethyl sulfate (5.2 eq), a potent methylating agent. Immediately follow with a chilled aqueous solution of sodium hydroxide.

  • Reaction Execution: Shake the mixture for 5 minutes, add more ice to control the exothermic reaction, and shake for an additional 10 minutes.

  • Extraction and Quenching: Add ethyl acetate to improve phase separation. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under vacuum, the crude product is dissolved in a minimal amount of dichloromethane/hexane and purified by passing it through a plug of neutral alumina.

    • Self-Validation: The final product's purity can be assessed by melting point and confirmed by NMR spectroscopy. The absence of starting material and mono-alkylated byproducts indicates a successful and complete reaction.

Conclusion and Future Directions

This compound and its derivatives constitute a rich and versatile class of compounds with significant, demonstrable potential in drug discovery and development. Their activities span from potent anticancer effects, driven by DNA intercalation, to valuable anti-inflammatory and antioxidant properties. The synthetic accessibility of the core and the numerous sites for functionalization allow for the systematic exploration of structure-activity relationships (SAR).

Future research should focus on:

  • Target-Oriented Synthesis: Designing and synthesizing derivatives with enhanced selectivity for specific biological targets (e.g., particular enzymes or receptors) to minimize off-target effects.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and overall bioavailability, which remains a challenge for many PAH-based compounds. [10]* Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in neurodegenerative diseases, viral infections, and other areas where their unique mechanisms may be beneficial.

The this compound scaffold is a testament to the power of natural product-inspired chemistry and remains a fertile ground for the discovery of next-generation therapeutic agents.

References

  • Kwofie, M. A., & Gupta, M. (2021). Phenanthrene: a versatile molecule; a review. SciSpace. [Link]

  • Bhat, M., Al-Omar, M. A., & Naglah, A. M. (2021). The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. PubMed. [Link]

  • Pharmaacademias. (2024). Phenanthrene: Definition, Structure and medicinal uses. Pharmaacademias. [Link]

  • Kovács, A., Forgo, P., & Hohmann, J. (2017). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products. [Link]

  • Various Authors. (Year N/A). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]

  • Paruch, K., et al. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses. [Link]

  • Çakmak, O., Duman, S., & Akar, K. B. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. [Link]

  • Google Patents. (2021). A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.
  • Kovács, A., et al. (2007). Natural phenanthrenes and their biological activity. CORE. [Link]

  • Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. PubMed. [Link]

  • Majumdar, K. C., & Chatterjee, S. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Di-alkylated Phenanthrene, and Octahydrophenanthrene Derivatives. Engineered Science Publisher. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Goldberg, M. A., Ordas, E. P., & Carsch, G. (1947). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society. [Link]

  • Yang, L., et al. (2009). 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical. ResearchGate. [Link]

  • Vitsou, E., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]

  • Chlebek, J., et al. (2019). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Methoxyphenanthrene via Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of a vast array of biologically active natural products and synthetic molecules of pharmaceutical importance. Its rigid, planar framework is a privileged scaffold in medicinal chemistry, appearing in compounds ranging from steroids and alkaloids to modern synthetic drugs. The targeted synthesis of substituted phenanthrenes, such as 9-methoxyphenanthrene, is therefore of critical interest for the development of novel therapeutics and advanced organic materials. This document provides a comprehensive guide to the synthesis of this compound, focusing on a robust and versatile palladium-catalyzed intramolecular Heck reaction. The protocols and insights provided herein are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Theoretical Framework: The Power of the Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful and reliable method for the construction of cyclic and polycyclic ring systems.[1] This palladium-catalyzed process involves the coupling of an aryl or vinyl halide with an alkene that is tethered within the same molecule.[2][3] The reaction proceeds through a well-established catalytic cycle, offering high levels of control and functional group tolerance.

The key advantages of employing an intramolecular Heck reaction for the synthesis of this compound include:

  • High Convergence: The complex tricyclic phenanthrene core is assembled in a single, efficient cyclization step from a rationally designed acyclic precursor.[1]

  • Favorable Kinetics: The intramolecular nature of the reaction often leads to faster reaction rates and higher yields compared to its intermolecular counterpart due to the proximity of the reacting groups.

  • Stereochemical Control: While not a factor in the synthesis of the planar this compound, the intramolecular Heck reaction can be rendered asymmetric through the use of chiral ligands, enabling the synthesis of complex, non-racemic products.[3]

The generalized mechanism for the intramolecular Heck reaction is depicted below. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent migratory insertion of the tethered alkene into the newly formed palladium-carbon bond forges the crucial carbon-carbon bond of the new ring. The cycle is completed by a β-hydride elimination step, which forms the product and regenerates the active palladium(0) catalyst.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Aryl Halide) pd0->oxidative_addition pd2_complex Aryl-Pd(II)-X(L2) oxidative_addition->pd2_complex migratory_insertion Migratory Insertion (Alkene) pd2_complex->migratory_insertion alkyl_pd_intermediate Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination product Phenanthrene Product beta_hydride_elimination->product catalyst_regeneration Catalyst Regeneration beta_hydride_elimination->catalyst_regeneration catalyst_regeneration->pd0

Figure 1: Generalized Catalytic Cycle of the Intramolecular Heck Reaction.

Experimental Protocols: A Two-Stage Approach to this compound

The synthesis of this compound via an intramolecular Heck reaction is most effectively approached in two distinct stages:

  • Synthesis of the Precursor: Preparation of a 2-bromo-2'-vinylbiphenyl derivative bearing a methoxy substituent at the appropriate position.

  • Intramolecular Heck Cyclization: Palladium-catalyzed ring closure of the precursor to yield this compound.

Stage 1: Synthesis of the 2-Bromo-2'-vinyl-methoxybiphenyl Precursor

A robust method for the synthesis of the biphenyl precursor is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl core by coupling an aryl halide with an arylboronic acid or ester.

Protocol 1: Suzuki-Miyaura Coupling for the Biphenyl Core

This protocol outlines the coupling of 1-bromo-2-iodobenzene with (2-methoxyphenyl)boronic acid.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-2-iodobenzene282.911.0283 mg
(2-Methoxyphenyl)boronic acid151.961.2182 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
Triphenylphosphine (PPh₃)262.290.0821 mg
Potassium carbonate (K₂CO₃)138.213.0415 mg
Toluene--10 mL
Water--2 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-iodobenzene, (2-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-bromo-2'-methoxybiphenyl.

Protocol 2: Stille Coupling for Vinyl Group Installation

This protocol describes the introduction of the vinyl group onto the biphenyl core via a Stille cross-coupling reaction.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-2'-methoxybiphenyl263.121.0263 mg
Vinyltributyltin317.091.20.42 mL
Tetrakis(triphenylphosphine)palladium(0)1155.560.0335 mg
Anhydrous Toluene--10 mL

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-2'-methoxybiphenyl and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous toluene, followed by vinyltributyltin via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor by TLC.

  • Cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-vinyl-2'-methoxybiphenyl precursor.

G start Starting Materials (Aryl Halide & Boronic Acid) suzuki Suzuki Coupling (Pd(OAc)2, PPh3, K2CO3) start->suzuki biphenyl 2-Bromo-2'-methoxybiphenyl suzuki->biphenyl stille Stille Coupling (Vinyltributyltin, Pd(PPh3)4) biphenyl->stille precursor 2-Vinyl-2'-methoxybiphenyl (Heck Precursor) stille->precursor

Figure 2: Workflow for the Synthesis of the Intramolecular Heck Reaction Precursor.

Stage 2: Intramolecular Heck Cyclization for this compound

With the vinyl-substituted biphenyl precursor in hand, the final ring-closing reaction can be performed.

Protocol 3: Intramolecular Heck Reaction

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Vinyl-2'-methoxybiphenyl210.271.0210 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.0511.2 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.1030.4 mg
Triethylamine (Et₃N)101.193.00.42 mL
Anhydrous Acetonitrile (MeCN)--20 mL

Procedure:

  • In a high-pressure reaction vessel, dissolve the 2-vinyl-2'-methoxybiphenyl precursor in anhydrous acetonitrile.

  • Add palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.

  • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and filter through a short plug of silica gel to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Self-Validating Systems and Causality in Experimental Choices

Catalyst System: The choice of palladium(II) acetate as the precatalyst and triphenylphosphine or tri(o-tolyl)phosphine as the ligand is based on their proven efficacy and commercial availability. The phosphine ligand stabilizes the palladium(0) active species and modulates its reactivity. For the intramolecular Heck reaction, a slightly more electron-rich and bulky ligand like tri(o-tolyl)phosphine can sometimes improve reaction efficiency.

Base: In the Suzuki coupling, a base such as potassium carbonate is essential to activate the boronic acid for transmetalation to the palladium center. In the Heck reaction, a base like triethylamine is required to neutralize the hydrogen halide that is generated during the catalytic cycle, thus regenerating the active palladium(0) catalyst.

Solvent: The choice of solvent is critical for both solubility of the reagents and the reaction temperature. Toluene is a common solvent for Suzuki couplings due to its high boiling point. Acetonitrile is often used for intramolecular Heck reactions as it can help to promote the desired cyclization pathway.

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, conducting the reactions under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducibility.

Conclusion

The palladium-catalyzed intramolecular Heck reaction provides a powerful and convergent strategy for the synthesis of this compound. By following the detailed protocols for the synthesis of the necessary vinyl-substituted biphenyl precursor and its subsequent cyclization, researchers can access this important phenanthrene derivative in a controlled and efficient manner. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other substituted phenanthrenes and related polycyclic aromatic systems, making them valuable tools for drug discovery and materials science.

References

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]

Sources

Application Notes & Protocols: 9-Methoxyphenanthrene as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Fluorophores in Cellular Cartography

Modern cell biology is fundamentally an observational science, reliant on our ability to visualize the intricate machinery of life in action. Fluorescent probes are the cornerstone of this endeavor, acting as beacons that illuminate specific cellular components and processes. While a vast arsenal of fluorescent tools exists, the demand for novel probes with unique photophysical properties and environmental sensitivity remains insatiable. Such probes can unlock new avenues of research, enabling the study of cellular microenvironments, biomolecular interactions, and the subtle phenotypic changes that underpin health and disease.[1][2]

This application note introduces 9-Methoxyphenanthrene, a polycyclic aromatic hydrocarbon, as a promising candidate for a new class of fluorescent probes for cell imaging. Phenanthrene derivatives are known for their intriguing electronic and optical properties, making them valuable in various applications.[3] We will explore the theoretical underpinnings of its use, propose detailed protocols for its application in both live and fixed-cell imaging, and provide a framework for researchers to validate and expand upon its utility.

Scientific Rationale: Why this compound?

The potential of this compound as a fluorescent probe is rooted in the inherent properties of the phenanthrene scaffold. Polycyclic aromatic hydrocarbons often exhibit fluorescence that is highly sensitive to the polarity and rigidity of their microenvironment.[4] This phenomenon, known as solvatochromism, can be exploited to report on the diverse chemical landscapes within a cell, from the aqueous cytoplasm to the hydrophobic lipid droplets.[5][6]

The introduction of a methoxy group at the 9-position of the phenanthrene ring is a key structural modification. This substitution can modulate the electron density of the aromatic system, potentially enhancing its fluorescent quantum yield and shifting its spectral properties to a more favorable range for biological imaging. Furthermore, the hydrophobic nature of this compound suggests that it will readily partition into the lipid bilayers of cellular membranes and other lipophilic compartments, making it a candidate for studying membrane dynamics and lipid-rich organelles.

Photophysical Properties of this compound

A comprehensive understanding of a fluorophore's photophysical properties is critical for its effective use in fluorescence microscopy. While extensive experimental data for this compound is not yet available in the literature, we can extrapolate expected properties based on the phenanthrene scaffold and similar derivatives.

PropertyTheoretical Value/RangeRationale & Key Considerations
Excitation Maximum (λex) ~340 - 360 nmPhenanthrene and its derivatives typically exhibit absorption in the UV-A range.
Emission Maximum (λem) ~360 - 450 nmThe emission is expected to be in the violet-to-blue region of the spectrum. A notable Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise.[3]
Quantum Yield (ΦF) Moderate to HighThe rigid, planar structure of the phenanthrene core generally leads to good fluorescence quantum yields. The methoxy group may further enhance this property.
Photostability ModeratePolycyclic aromatic hydrocarbons can be susceptible to photobleaching under intense illumination. Careful optimization of imaging parameters is recommended to minimize this effect.
Environmental Sensitivity HighThe fluorescence of phenanthrene derivatives is known to be sensitive to the polarity of the local environment.[4] This suggests that this compound could be a valuable probe for reporting on the hydrophobicity of different cellular compartments.

Note: These values are estimations and require experimental validation.

Synthesis and Purification of this compound

For researchers interested in synthesizing this compound, a common route involves the methoxylation of a bromophenanthrene precursor. A general procedure is outlined below, adapted from established methods for the synthesis of methoxyphenanthrenes.

Diagram of Synthesis Workflow

cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Purification 9-Bromophenanthrene 9-Bromophenanthrene Reaction1 Stir at RT, 2 days 9-Bromophenanthrene->Reaction1 Dissolve Bromine Bromine Bromine->Reaction1 Add Acetonitrile Acetonitrile Acetonitrile->Reaction1 Bromophenanthrene Mixture Bromophenanthrene Mixture Reaction2 Reflux, 7 days Bromophenanthrene Mixture->Reaction2 Add to Reaction1->Bromophenanthrene Mixture Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction2 CuI CuI CuI->Reaction2 Catalyst DMF DMF DMF->Reaction2 This compound Product This compound Product Characterization NMR, MS This compound Product->Characterization Workup Aqueous Workup & Extraction Reaction2->Workup Column Chromatography Column Chromatography (Silica Gel) Workup->Column Chromatography Column Chromatography->this compound Product

Caption: Workflow for the synthesis and purification of this compound.

Protocol for Synthesis
  • Bromination of 9-Bromophenanthrene:

    • Dissolve 9-bromophenanthrene in acetonitrile.

    • Slowly add molecular bromine to the solution while stirring at room temperature.

    • Allow the reaction to proceed in the dark for 48 hours.

    • Remove the solvent under reduced pressure to obtain a mixture of bromophenanthrene products.

  • Methoxylation:

    • Prepare a solution of sodium methoxide in dry methanol.

    • Dilute the solution with dry dimethylformamide (DMF).

    • Add cuprous iodide (CuI) as a catalyst.

    • Add the bromophenanthrene mixture to the reaction vessel.

    • Reflux the mixture under an inert atmosphere for 7 days.

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction with water.

    • Extract the product into an organic solvent such as chloroform.

    • Dry the organic layer over sodium sulfate and remove the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

    • Characterize the final product by NMR and mass spectrometry.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. According to its PubChem entry, it is classified with the following hazards[7]:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Protocols for Cellular Imaging

The following protocols are proposed as a starting point for utilizing this compound in cell imaging. Optimization will be necessary for specific cell types and experimental questions.

Diagram of General Staining Workflow

Cell Culture Cell Culture Staining Staining Cell Culture->Staining Seed cells Prepare Staining Solution Prepare Staining Solution Prepare Staining Solution->Staining Wash Wash Staining->Wash Incubate Imaging Imaging Wash->Imaging Data Analysis Data Analysis Imaging->Data Analysis

Caption: General workflow for staining cells with this compound.

Protocol 1: Live-Cell Imaging

This protocol is designed for visualizing this compound in living cells, which is ideal for studying dynamic processes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. Note: The optimal concentration should be determined experimentally, starting with a low concentration to minimize potential cytotoxicity.

  • Cell Preparation:

    • Seed cells of interest (e.g., HeLa, U2OS) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • Culture the cells until they reach the desired confluency (typically 50-70%).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., phenol red-free medium).

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells on a fluorescence microscope equipped with a UV light source and appropriate filters (e.g., DAPI or similar filter set).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for experiments where fixation is required to preserve cellular morphology or for co-staining with antibodies.

  • Cell Preparation and Fixation:

    • Grow cells on glass coverslips.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with intracellular antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS.

    • Add the staining solution to the fixed cells and incubate for 20 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells as described in the live-cell imaging protocol.

Causality Behind Experimental Choices

  • Solvent for Stock Solution: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture. However, it is important to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

  • Working Concentration: The proposed concentration range of 1-10 µM is based on typical concentrations used for small molecule fluorescent probes. A concentration titration experiment is crucial to determine the optimal concentration that provides a good signal-to-noise ratio without causing cellular stress or artifacts.

  • Incubation Time: The incubation time should be sufficient for the probe to penetrate the cell membrane and accumulate in its target compartments. For hydrophobic probes, this is often a rapid process. Shorter incubation times are generally preferred to minimize off-target effects and cytotoxicity.

  • Fixation and Permeabilization: PFA is a widely used cross-linking fixative that preserves cellular morphology well. Triton X-100 is a non-ionic detergent used to permeabilize cell membranes, allowing larger molecules like antibodies to enter the cell. Permeabilization may also affect the distribution of lipophilic probes, so it should only be performed if necessary for co-staining.

Potential Applications and Future Directions

The unique properties of this compound suggest several potential applications in cell biology:

  • Probing Cellular Polarity: Due to its likely solvatochromic properties, this compound could be used to map the relative hydrophobicity of different organelles. Changes in cellular polarity are associated with various physiological and pathological states, including cancer and neurodegenerative diseases.

  • Lipid Droplet and Membrane Imaging: Its hydrophobic nature makes it a strong candidate for staining lipid-rich structures. This could be valuable for studying lipid metabolism and related disorders.

  • High-Content Screening: The simplicity of the staining procedure and the potential for environmentally sensitive fluorescence make this compound a candidate for use in high-content screening assays to identify drugs that modulate cellular lipid content or membrane properties.

Future research should focus on the experimental validation of the photophysical properties of this compound, a thorough characterization of its subcellular localization, and a detailed investigation of its fluorescence response to different cellular microenvironments.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Inadequate probe concentration- Insufficient incubation time- Photobleaching- Increase the working concentration of the probe.- Increase the incubation time.- Reduce the excitation light intensity and exposure time during imaging.
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution. Consider vortexing or brief sonication of the stock solution before dilution.
Cellular toxicity - High probe concentration- Prolonged incubation time- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.- Reduce the incubation time.
Non-specific staining - Probe aggregation- High probe concentration- Prepare fresh working solutions for each experiment.- Lower the working concentration of the probe.

Conclusion

This compound represents a promising, yet largely unexplored, fluorescent probe for cellular imaging. Its phenanthrene core provides a foundation for environmentally sensitive fluorescence, while its hydrophobic nature suggests a propensity for staining lipidic structures. The protocols and rationale presented in this application note provide a solid framework for researchers to begin investigating the utility of this compound in their own experimental systems. Through careful characterization and optimization, this novel fluorophore has the potential to become a valuable tool in the ever-expanding palette of probes for visualizing the intricate world of the living cell.

References

  • (No Author). (n.d.). Solvatochromism of 9,10-phenanthrenequinone: An electronic and resonance Raman spectroscopic study. ResearchGate. Retrieved from [Link]

  • Valenzuela, S., et al. (2016). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. Retrieved from [Link]

  • Menezes, J. C., et al. (2020). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. Retrieved from [Link]

  • (No Author). (n.d.). Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. ResearchGate. Retrieved from [Link]

  • (No Author). (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gasteyer, M. K., et al. (2012). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. ACS Nano. Retrieved from [Link]

  • Li, H., et al. (2023). Quantitative analysis of phenanthrene in soil by fluorescence spectroscopy coupled with the CARS-PLS model. RSC Advances. Retrieved from [Link]

  • (No Author). (n.d.). Cytotoxicity at different concentrations of phenanthrene derivatives.... ResearchGate. Retrieved from [Link]

  • Moody, R. P., et al. (1998). [Percutaneous absorption of phenanthrene: an in vitro study of the monkey skin]. PubMed. Retrieved from [Link]

  • Promgool, T., et al. (2021). New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells. ACS Omega. Retrieved from [Link]

  • Ki, H., et al. (2023). Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. International Journal of Molecular Sciences. Retrieved from [Link]

  • (No Author). (n.d.). A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • (No Author). (n.d.). Quantitative analysis of phenanthrene in soil by fluorescence spectroscopy coupled with the CARS-PLS model. ResearchGate. Retrieved from [Link]

  • Yasuda, M., et al. (1994). Regiochemistry on photoamination of methoxy-substituted phenanthrenes via electron transfer. Sci-Hub. Retrieved from [Link]

  • Garcia-Fossa, F., et al. (2023). Image-Based Profiling in Live Cells Using Live Cell Painting. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. International Journal of Nanomedicine. Retrieved from [Link]

  • Chen, Y., et al. (2017). Phenanthrene-Induced Apoptosis and Its Underlying Mechanism. Chemical Research in Toxicology. Retrieved from [Link]

  • Bio-Rad. (n.d.). Direct Immunofluorescence Staining of Cells with StarBright Dyes. Retrieved from [Link]

  • Shang, M., et al. (2017). Phenanthrene derivatives from roots and rhizomes of Asarum heterotropoides var. mandshuricum. PubMed. Retrieved from [Link]

  • (No Author). (n.d.). Cytotoxicity data of synthesized phenanthrenes. ResearchGate. Retrieved from [Link]

  • (No Author). (2010). Application of Probes in Live Cell Imaging. Bentham Open. Retrieved from [Link]

  • Verbist, K., et al. (2012). Environmental risk limits for phenanthrene. RIVM. Retrieved from [Link]

  • Smith, E. M., & Levins, P. L. (1978). Sensitized Fluorescence for the Detection of Polycyclic Aromatic Hydrocarbons. EPA. Retrieved from [Link]

  • Kim, D., et al. (2019). Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity. Scientific Reports. Retrieved from [Link]

  • Garcia-Fossa, F., et al. (2023). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. Retrieved from [Link]

  • Jores, K., et al. (2024). Fluorescent hydrophobic ion pairs: A powerful tool to investigate cellular uptake of hydrophobic drug complexes via lipid-based nanocarriers. Journal of Colloid and Interface Science. Retrieved from [Link]

  • Reddy, T. S., & Jeganmohan, M. (2014). Serendipitous synthesis of phenanthrene derivatives by exploiting electrocyclization during thermolysis of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides. Chemical Communications. Retrieved from [Link]

  • Huang, J., et al. (2021). Long-term exposure to environmental level of phenanthrene causes adaptive immune response and fibrosis in mouse kidneys. Environmental Pollution. Retrieved from [Link]

  • (No Author). (n.d.). Synthetic procedure of phenanthrene derivatives. Reagents and.... ResearchGate. Retrieved from [Link]

  • SERVA. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). YouTube. Retrieved from [Link]

  • (No Author). (n.d.). Cellular uptake of particles as studied by confocal fluorescence.... ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 9-Methoxyphenanthrene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the potential application of 9-Methoxyphenanthrene in the fabrication of organic light-emitting diodes (OLEDs). While the use of this compound in OLEDs represents a novel area of investigation, this guide synthesizes established principles of organic electronics and data from related phenanthrene derivatives to propose its utility as a blue-emitting material. Detailed protocols for the synthesis of this compound, along with methodologies for both solution-processed and vacuum-deposited OLED fabrication, are presented. Furthermore, this guide outlines a complete workflow for the characterization of device performance, providing a foundational framework for future research and development in this promising area.

Introduction: The Potential of this compound in OLEDs

Phenanthrene and its derivatives have garnered significant interest in the field of organic electronics due to their inherent photoluminescent properties and charge-transporting capabilities.[1] These compounds have been explored as emitters in OLEDs, contributing to the advancement of display and lighting technologies.[2] this compound, a substituted phenanthrene, is a compelling candidate for investigation as a blue-emitting material in OLEDs. The methoxy group, being an electron-donating substituent, can modulate the electronic properties of the phenanthrene core, potentially leading to desirable emission characteristics and improved device performance.

The rigid, planar structure of the phenanthrene core provides good thermal stability, a crucial attribute for the operational lifetime of OLEDs. The primary application envisioned for this compound is as a blue emitter, either as a neat emissive layer or, more likely, as a dopant in a suitable host material. Its efficacy will be contingent on its photoluminescence quantum yield (PLQY), color purity, and the ability to efficiently harvest excitons for light emission.

This guide provides the necessary protocols to synthesize this compound and subsequently fabricate and characterize OLEDs incorporating this novel material.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for methoxy-substituted phenanthrenes.[3] A common and effective method involves the methoxylation of a brominated phenanthrene precursor.

Protocol 2.1: Synthesis via CuI-Catalyzed Methoxylation of 9-Bromophenanthrene

This protocol is adapted from established methods for the synthesis of methoxyphenanthrenes.

Materials:

  • 9-Bromophenanthrene

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-bromophenanthrene (1 equivalent) in anhydrous DMF.

  • Add sodium methoxide (1.5 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and toluene.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical and Electronic Properties of this compound (Estimated)

As of the date of this publication, specific experimental data for the photophysical properties of this compound is not widely available. However, based on data from other phenanthrene derivatives, we can estimate its key characteristics.[1][2]

PropertyEstimated ValueJustification / Reference
Photoluminescence (PL) Emission Peak ~400 - 440 nm (in solution)Phenanthrene derivatives often exhibit blue fluorescence. The methoxy group may cause a slight red-shift compared to unsubstituted phenanthrene.[4]
Photoluminescence Quantum Yield (PLQY) > 30% (in a suitable host)The PLQY of phenanthrene derivatives can vary significantly. Doping into a host matrix can enhance the quantum yield by minimizing aggregation-caused quenching.
HOMO Energy Level -5.6 to -5.8 eVThe Highest Occupied Molecular Orbital (HOMO) of phenanthrene is around -5.8 to -6.0 eV. The electron-donating methoxy group is expected to raise the HOMO level slightly.[2][5]
LUMO Energy Level -2.3 to -2.5 eVThe Lowest Unoccupied Molecular Orbital (LUMO) of phenanthrene is around -2.4 to -2.6 eV. The methoxy group is anticipated to have a smaller effect on the LUMO level compared to the HOMO level.[2][5]
Solubility Soluble in common organic solventsPhenanthrene and its derivatives are generally soluble in solvents like toluene, chloroform, and tetrahydrofuran (THF).[6]

OLED Device Fabrication

Two primary methods for OLED fabrication are solution processing and thermal evaporation. Both are detailed below to provide flexibility in experimental design.

Solution-Processed OLED Fabrication

Solution processing offers the potential for low-cost, large-area device fabrication. The solubility of this compound in common organic solvents makes this a viable approach.

Protocol 4.1.1: Spin-Coating Method

Device Structure: ITO / PEDOT:PSS / this compound:Host / TPBi / LiF / Al

  • ITO (Indium Tin Oxide): Transparent anode

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole Injection Layer (HIL)

  • This compound:Host: Emissive Layer (EML). A suitable host could be poly(N-vinylcarbazole) (PVK) or 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy).

  • TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene): Electron Transport Layer (ETL)

  • LiF (Lithium Fluoride): Electron Injection Layer (EIL)

  • Al (Aluminum): Cathode

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • This compound

  • Host material (e.g., PVK)

  • TPBi

  • Solvents (e.g., chlorobenzene, toluene)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds. Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of this compound and the host material in a suitable solvent (e.g., chlorobenzene) with a specific weight ratio (e.g., 5-10% dopant concentration). Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal the substrate at 80-100 °C for 10-20 minutes inside the glovebox.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a 30-50 nm layer of TPBi as the ETL.

    • Deposit a thin layer (0.5-1 nm) of LiF as the EIL.

    • Deposit a 100-150 nm layer of Al as the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.

Vacuum Thermal Evaporation (VTE) OLED Fabrication

VTE is a more precise method for depositing thin organic films and is commonly used for high-performance OLEDs.

Protocol 4.2.1: Thermal Evaporation Method

Device Structure: ITO / NPB / this compound:Host / TPBi / LiF / Al

  • NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine): Hole Transport Layer (HTL)

  • Host: A suitable host could be CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

Procedure:

  • Substrate Cleaning: Follow the same procedure as in Protocol 4.1.1.

  • Organic Layer and Cathode Deposition: Place the cleaned ITO substrate in a high-vacuum thermal evaporator. Sequentially deposit the following layers:

    • HTL: 40-60 nm of NPB.

    • EML: Co-evaporate this compound and the host material from separate sources to achieve the desired doping concentration (e.g., 5-10%) in a 20-30 nm thick film.

    • ETL: 30-50 nm of TPBi.

    • EIL: 0.5-1 nm of LiF.

    • Cathode: 100-150 nm of Al.

  • Encapsulation: Encapsulate the device as described in Protocol 4.1.1.

Device Characterization

Comprehensive characterization is essential to evaluate the performance of the fabricated OLEDs.[7][8]

Protocol 5.1: Performance Measurement

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Integrating sphere (for external quantum efficiency measurements)

Procedure:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Apply a forward bias voltage to the OLED using the SMU and measure the corresponding current density and luminance.

    • Plot the current density-voltage (J-V) and luminance-voltage (L-V) curves.

  • Efficiency Measurements:

    • Current Efficiency (η_c): Calculate the current efficiency in candela per ampere (cd/A) using the formula: η_c = L / J.

    • Power Efficiency (η_p): Calculate the power efficiency in lumens per watt (lm/W) using the formula: η_p = π * L / (J * V).

    • External Quantum Efficiency (EQE or η_ext): Measure the total number of photons emitted from the device per injected electron. This is typically done using an integrating sphere to capture all emitted light.[7]

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Device Lifetime:

    • Measure the operational lifetime by monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., 50% or T₅₀) under a constant current density.[7]

Data Presentation and Visualization

Expected Device Performance Metrics (Hypothetical)
ParameterSolution-Processed Device (Target)Vacuum-Deposited Device (Target)
Turn-on Voltage (V) < 6 V< 5 V
Maximum Luminance (cd/m²) > 1000> 2000
Maximum Current Efficiency (cd/A) > 3> 5
Maximum Power Efficiency (lm/W) > 1.5> 3
Maximum EQE (%) > 2%> 4%
CIE Coordinates (x, y) (0.15, 0.10) - (0.16, 0.20)(0.15, 0.08) - (0.16, 0.18)
Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Energy Level Diagram of a Hypothetical OLED

cluster_0 Energy Levels (eV) Anode (ITO) Anode (ITO) HIL (PEDOT:PSS) HIL (PEDOT:PSS) Anode (ITO)->HIL (PEDOT:PSS) -4.8 eV HTL (NPB) HTL (NPB) HIL (PEDOT:PSS)->HTL (NPB) -5.2 eV EML (Host) EML (Host) HTL (NPB)->EML (Host) HOMO: -5.4 eV EML (9-MP) EML (9-MP) EML (Host)->EML (9-MP) HOMO: -5.7 eV ETL (TPBi) ETL (TPBi) EML (9-MP)->ETL (TPBi) LUMO: -2.4 eV Cathode (Al) -4.2 eV ETL (TPBi)->Cathode (Al) LUMO: -2.7 eV

Caption: Energy level diagram of a proposed OLED device.

Experimental Workflow for OLED Fabrication and Characterization

cluster_0 Fabrication cluster_1 Characterization A Substrate Cleaning B HIL/HTL Deposition A->B C EML Deposition B->C D ETL/EIL/Cathode Deposition C->D E Encapsulation D->E F I-V-L Measurement E->F G Efficiency Calculation F->G H EL Spectrum Analysis F->H I Lifetime Testing F->I

Caption: General workflow for OLED fabrication and characterization.

Conclusion

This compound presents an intriguing, yet underexplored, avenue for the development of novel blue-emitting materials for OLED applications. This guide provides a comprehensive starting point for researchers, detailing the synthesis, proposed properties, and fabrication and characterization protocols for OLEDs based on this compound. The successful implementation of these protocols will pave the way for a deeper understanding of the potential of this compound and other substituted phenanthrenes in the advancement of organic electronics.

References

  • Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]

  • BenchChem. (2025).
  • Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. (2017). Comptes Rendus Chimie, 20(9-10), 939-947.
  • Synthesis and characterization of phenanthrene derivatives for optoelectronic applic
  • Photophysical studies of 9,10-phenanthrenequinones. (2005). Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 143-149.
  • New Methods for Optical Characterization of OLED Displays. (2015). SID Symposium Digest of Technical Papers, 46(1), 741-744.
  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis.
  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science.
  • Singh, R., Singh, P., & B, A. (2023). Characteristics Study of OLED Materials. 2023 3rd International Conference on Pervasive Computing and Social Networking (ICPCSN).
  • Pereira, D. A., et al. (2018). Methods of Analysis of Organic Light Emitting Diodes.
  • Photoluminescence Studies of Phenanthrene-Azomethyne Conjugated-Nonconjugated Multiblock Copolymer. (2006). Macromolecules, 39(7), 2533-2539.
  • Ye, C., et al. (2019). Aggregation-Induced Ultraviolet Emission Enhancement and the Electroluminescence Based on New Phenanthrene Derivatives. Chemistry – An Asian Journal, 14(6), 834-840.
  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2021).
  • A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof. (2019).
  • Yang, G., et al. (2016). Synthesis and Luminescent Properties of Poly(9-(3-vinyl-phenyl)-phenanthrene). Journal of Nanoscience and Nanotechnology, 16(2), 1748-1751.
  • Organic light-emitting device having phenanthroline-fused phenazine. (2004).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. (2022). Polymers, 14(19), 4081.
  • Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. (2024). Applied Sciences, 14(13), 5716.
  • Device structures of reference OLEDs (Device A) and designed co-host... (2019). SID Symposium Digest of Technical Papers, 50(1), 1234-1237.
  • Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer. (2022). Journal of Materials Chemistry C, 10(34), 12355-12362.
  • Energy band diagram of the compounds used in the multilayer OLED device from 8ae. (2015). Dyes and Pigments, 122, 24-33.
  • Harmon, R. E. (1973). The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents.
  • Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds.
  • Molecular orbitals and energy levels of 7-9. (a) LUMO and HOMO of 7... (2019). Physical Chemistry Chemical Physics, 21(38), 21396-21403.
  • HOMO/LUMO Energy Levels along with. (2019). The Journal of Physical Chemistry C, 123(1), 18-29.
  • Çakmak, O., Duman, S., & Akar, K. B. (2023). Methoxyphenanthrenes: synthesis and structure analysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Zhao, Y., et al. (2020). Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. Frontiers of Optoelectronics, 13(1), 1-15.
  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (2023). University of Wisconsin-Eau Claire.
  • Schrödinger. (2022). HOMO-LUMO Energy Gap.
  • TADF/RTP OLED organic emitters based on concave N-PAHs with a tunable intrinsic D-A electronic structure. (2023). ChemRxiv.
  • Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. (2021).
  • Solubility of C60 in a Variety of Solvents. (1993). The Journal of Physical Chemistry, 97(13), 3147-3149.
  • Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine-naphthalene emitter for OLEDs. (2024). Physical Chemistry Chemical Physics, 26(1), 101-110.
  • Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (2018). Beilstein Journal of Organic Chemistry, 14, 1488-1496.
  • Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. (1987).
  • PubChemLite. (n.d.). This compound (C15H12O). Retrieved from [Link]

Sources

The Phenanthrene Core: Leveraging 9-Methoxyphenanthrene in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenanthrene Moiety

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in medicinal chemistry. It forms the core of numerous natural products with potent biological activities, including steroid hormones, resin acids, and aporphine alkaloids such as morphine and codeine.[1] Many natural phenanthrenes are hydroxylated or methoxylated, and these functional groups provide critical handles for synthetic elaboration. 9-Methoxyphenanthrene, in particular, serves as a versatile and strategic starting material for accessing complex molecular architectures. Its methoxy group activates the phenanthrene system and can be a precursor to a phenolic hydroxyl, a common feature in bioactive molecules.

This guide provides a detailed exploration of this compound as a starting material, focusing on its conversion into key chemical intermediates like 9,10-phenanthrenequinone. We will present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the downstream applications of these intermediates in the synthesis of pharmacologically relevant compounds.

Core Synthetic Pathways from this compound

The synthetic utility of this compound primarily branches into two strategic pathways: (1) oxidation to the versatile 9,10-phenanthrenequinone, and (2) further functionalization of the aromatic core. These transformations open the door to a wide array of complex derivatives.

G A This compound (Starting Material) B Oxidation A->B D Further Core Functionalization (e.g., Bromination) A->D C 9,10-Phenanthrenequinone (Key Intermediate) B->C E Bioactive Scaffolds (e.g., Heterocycles, Alkaloid Precursors) C->E F Substituted Phenanthrene Derivatives D->F

Caption: Key synthetic routes from this compound.

Key Transformation 1: Oxidation to 9,10-Phenanthrenequinone

9,10-Phenanthrenequinone is a highly valuable intermediate. Its adjacent ketone functionalities are ripe for elaboration into heterocyclic systems, such as phenazines or quinoxalines, which are common motifs in pharmacologically active compounds.[2] The quinone itself exhibits cytotoxicity and can generate reactive oxygen species (ROS), making it a subject of interest in anticancer research.[3][4]

There are several established methods for the oxidation of the 9,10-positions of the phenanthrene core.[5] A robust and widely cited method employs chromic acid in acetic acid.

Protocol 1: Chromic Acid Oxidation of Phenanthrene to 9,10-Phenanthrenequinone

This protocol is adapted from established procedures for the oxidation of phenanthrene, which is directly applicable to methoxy-substituted derivatives.[5] The methoxy group is generally stable to these oxidation conditions.

Causality Behind Experimental Design:

  • Glacial Acetic Acid: Serves as a solvent that can withstand the oxidative conditions and solubilize the phenanthrene substrate.

  • Chromic Acid (CrO₃): A powerful oxidizing agent capable of selectively oxidizing the electron-rich 9 and 10 positions of the phenanthrene ring system.

  • Sodium Bisulfite Wash: This step is a crucial purification technique. The quinone forms a water-soluble bisulfite adduct, allowing separation from unreacted starting material and other non-quinone byproducts. Subsequent acidification reverses the adduct formation, precipitating the purified quinone.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Phenanthrene (or derivative)ReagentSigma-AldrichFinely ground for better suspension.
Chromic Acid (CrO₃)ACS ReagentFisher ScientificHighly toxic and corrosive. Handle with extreme care.
Glacial Acetic AcidACS ReagentVWR
Sodium Bisulfite (NaHSO₃)Laboratory GradeAny major supplierUsed for purification.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Any major supplierUsed to precipitate the purified quinone.
Deionized Water--
EthanolReagent Grade-For recrystallization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 30 g of phenanthrene in 120 g of hot glacial acetic acid.

  • Preparation of Oxidant: In a separate beaker, carefully dissolve 70 g of chromic acid in a minimal amount of water and then dilute this solution with approximately 200 g of glacial acetic acid.

  • Oxidation: Gradually add the chromic acid solution to the hot phenanthrene solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux (near the boiling point of acetic acid).

  • Work-up: After the addition is complete, distill off most of the acetic acid. Cool the residue and add water to precipitate the crude product.

  • Initial Purification: Filter the resulting reddish-yellow crystalline mass and wash it with hot water to remove inorganic salts and water-soluble byproducts.

  • Bisulfite Adduct Formation: Treat the crude solid with a warm, dilute solution of sodium bisulfite. The 9,10-phenanthrenequinone will dissolve as it forms the soluble adduct. Filter off any remaining insoluble impurities.

  • Precipitation of Pure Product: Warm the filtrate on a water bath and carefully acidify it with sulfuric acid. The pure 9,10-phenanthrenequinone will precipitate.

  • Final Purification: Collect the precipitate by filtration and recrystallize it from a large volume of boiling ethanol to yield the final product.

Key Transformation 2: Synthesis of this compound via Nucleophilic Substitution

While this compound can be prepared through various routes, a common and reliable method involves the nucleophilic substitution of a suitable leaving group, such as a bromide, at the 9-position. The following protocol is based on the copper-catalyzed methoxylation of bromophenanthrenes. This approach is particularly useful as it can be applied to mixtures of brominated phenanthrenes to yield separable methoxy derivatives.

Protocol 2: Copper-Catalyzed Methoxylation of 9-Bromophenanthrene

Causality Behind Experimental Design:

  • 9-Bromophenanthrene: The starting material, providing an electrophilic site at C9 for nucleophilic attack.

  • Sodium Methoxide (NaOMe): A strong nucleophile and the source of the methoxy group. It is prepared in situ from sodium metal and dry methanol for maximum reactivity.

  • Copper(I) Iodide (CuI): This is the catalyst. Copper(I) salts are well-known to facilitate Ullmann-type coupling reactions, activating the aryl halide towards nucleophilic substitution by the alkoxide.

  • Methanol/DMF Solvent System: Methanol is the solvent for generating sodium methoxide, while DMF (dimethylformamide) is a polar aprotic solvent that helps to solubilize the reagents and facilitate the reaction, which may require elevated temperatures.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
9-Bromophenanthrene>97%TCI Chemicals
Sodium Metal (Na)ReagentSigma-AldrichHighly reactive. Handle under inert atmosphere.
Methanol (MeOH)AnhydrousAcros OrganicsMust be dry.
Dimethylformamide (DMF)AnhydrousSigma-AldrichMust be dry.
Copper(I) Iodide (CuI)99.9%Strem ChemicalsVacuum-dried before use.
Chloroform (CHCl₃)ACS ReagentFisher ScientificFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousAny major supplierFor drying organic layer.

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide: Under an argon atmosphere, add freshly cut sodium metal (2.3 g, 0.101 mol) in portions to dry methanol (80 mL) at 0 °C in a three-necked flask. Allow the sodium to dissolve completely.

  • Catalyst and Substrate Addition: Dilute the resulting sodium methoxide solution with dry DMF (40 mL). Add vacuum-dried cuprous iodide (2.4 g, 0.013 mol) to this solution. Finally, add a solution of 9-bromophenanthrene (e.g., ~3.1 g, assuming it is the main component of a bromo-mixture).

  • Reaction: Stir the reaction mixture under an argon atmosphere and bring it to reflux. Monitor the reaction by TLC. The original publication notes a reaction time of 7 days for a complex mixture. The reaction of pure 9-bromophenanthrene may be faster.

  • Work-up: Cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the aqueous solution with chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system, to isolate the this compound.

G cluster_0 Protocol Workflow: Methoxylation A Prepare NaOMe (Na + dry MeOH) B Add CuI Catalyst and 9-Bromophenanthrene in DMF A->B C Reflux under Argon B->C D Aqueous Work-up & Chloroform Extraction C->D E Dry & Concentrate D->E F Column Chromatography (Silica, Hexane/EtOAc) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound:

  • Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation. May cause long-lasting harmful effects to aquatic life.[6]

  • Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[6]

Reagents:

  • Chromic Acid: Extremely toxic, corrosive, and a known carcinogen. All handling must be done in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, lab coat, and full face shield.

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere or a layer of mineral oil.

Conclusion

This compound is a strategically important starting material that provides access to the valuable phenanthrene core structure. Through straightforward transformations such as oxidation to 9,10-phenanthrenequinone or further functionalization of the aromatic rings, chemists can generate a diverse library of complex molecules. The protocols outlined here provide reliable and reproducible methods for these key transformations, enabling researchers in drug discovery and development to build upon this privileged scaffold to create the next generation of therapeutic agents. The phenanthrene framework continues to be a source of inspiration, and its synthetic accessibility through intermediates like this compound ensures its place in modern medicinal chemistry.

References

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. Available at: [Link]

  • Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. Available at: [Link]

  • Çakmak, O., Duman, S., & Akar, K. B. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available at: [Link]

  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. Available at: [Link]

  • Li, Z., et al. (2021). Synthesis of Antimicrobial Active 9,10-Phenanthrenequinones by Carbene Organocatalytic Tandem Reactions. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6763, 9,10-Phenanthrenedione. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 610364, this compound. Available at: [Link]

  • Fieser, L. F. (1943). PHENANTHRENEQUINONE. Organic Syntheses, 23, 79. Available at: [Link]

  • Parker, D. K., & Toth, B. H. (2014). Total Synthesis of (-)-Morphine. ResearchGate. Available at: [Link]

  • Penning, T. M. (2017). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. PubMed Central. Available at: [Link]

  • Wikipedia contributors. (2023). Total synthesis of morphine. Wikipedia. Available at: [Link]

  • Singh, R., & Kumar, S. (2024). Recent advances of 9,10-phenanthrenequinone (PQ) in photoredox catalysis. SpringerLink. Available at: [Link]

  • Rinner, U., & Hudlicky, T. (2012). Synthesis of morphine alkaloids and derivatives. PubMed. Available at: [Link]

  • Grokipedia. (n.d.). Total synthesis of morphine and related alkaloids. Grokipedia. Available at: [Link]

  • Rice, K. C. (1980). Synthetic opium alkaloids and derivatives. A short total synthesis of (.+-.)-dihydrothebainone, (.+-.)-dihydrocodeinone, and (.+-.)-nordihydrocodeinone as an approach to a practical synthesis of morphine, codeine, and congeners. The Journal of Organic Chemistry, 45(15), 3135-3137. Available at: [Link]

Sources

Protocol for the Purification of 9-Methoxyphenanthrene by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 9-methoxyphenanthrene using silica gel column chromatography. Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) utilized as precursors in the synthesis of various natural products, dyes, and pharmaceuticals. Achieving high purity of these intermediates is critical for downstream applications. This guide offers an in-depth, step-by-step methodology, grounded in chromatographic principles, to effectively separate this compound from common synthetic impurities. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Rationale for Chromatographic Purification

This compound serves as a key building block in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in subsequent structural modifications. Common synthetic routes to this compound, such as the Williamson ether synthesis from 9-phenanthrol or palladium-catalyzed couplings, can result in a crude product containing unreacted starting materials, catalysts, and various byproducts.

Column chromatography is the technique of choice for this purification challenge. It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase while being carried through by a mobile phase.[1] For this compound, a relatively non-polar compound, normal-phase chromatography using a polar stationary phase (silica gel) and a non-polar mobile phase is highly effective. The polarity of the mobile phase is fine-tuned to control the elution rate of the compounds, allowing for a clean separation.[2]

Physicochemical Properties & Safety Considerations

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.25 g/mol
Appearance Solid-
Polarity Moderately non-polarInferred from structure
XLogP3-AA 4.4

Safety Precautions: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale may be necessary based on the quantity of material to be purified.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)[1]

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Visualization

The overall purification process can be visualized as follows:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Optimize Eluent) Column_Packing 2. Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution 4. Elution (Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling 7. Pooling Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) for Eluent Optimization

The key to a successful column separation is selecting an appropriate mobile phase (eluent). This is achieved through preliminary analysis using TLC.

  • Prepare a stock solution of the crude this compound in a minimal amount of dichloromethane.

  • Spot the solution onto the baseline of several TLC plates.

  • Develop the plates in separate TLC chambers containing different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Visualize the plates under a UV lamp (254 nm). This compound, being an aromatic compound, should be UV active.[4] An iodine chamber can also be used for visualization.[5]

  • Select the optimal eluent system. The ideal system will show good separation between the spot corresponding to this compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4. An Rf in this range ensures the compound moves through the column at a reasonable rate without eluting too quickly with the solvent front.

Step 2: Column Preparation (Slurry Packing)

The slurry packing method is recommended as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.[1]

  • Secure the column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry by mixing silica gel (approximately 30-50 times the weight of the crude sample) with the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.

  • Gently tap the column to dislodge any air bubbles and ensure a homogenous bed.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

The sample should be loaded onto the column in a concentrated band to ensure optimal separation.

  • Wet Loading (Recommended): Dissolve the crude this compound in the minimum possible volume of the initial eluent or dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading: For samples not readily soluble in the eluent, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

After loading, drain the solvent until the sample is adsorbed onto the silica, then carefully add a small amount of fresh eluent.

Step 4: Elution and Fraction Collection

The separation is achieved by gradually increasing the polarity of the mobile phase. This is known as gradient elution.

  • Begin elution with the least polar solvent system determined from the TLC analysis (e.g., 98:2 hexane:ethyl acetate).

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10). This will elute more polar compounds. A stepwise gradient is often sufficient for this type of purification.

Step 5: Analysis of Fractions and Product Isolation
  • Monitor the fractions by TLC to determine which contain the pure product. Spot every few fractions on a TLC plate and develop it in the optimized eluent system.

  • Combine the pure fractions that contain only the spot corresponding to this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product by TLC and other analytical methods such as NMR spectroscopy or GC-MS.

Results and Discussion: Interpreting the Chromatogram

The principle of separation is based on polarity. Silica gel is a highly polar stationary phase.[1]

  • Less polar compounds, such as unreacted phenanthrene or non-polar byproducts, will have a weaker affinity for the silica gel and will elute first with the low-polarity mobile phase (higher Rf values).

  • This compound, with its ether functional group, is more polar than phenanthrene but less polar than potential hydroxylated impurities (e.g., unreacted 9-phenanthrol). It will therefore elute after the non-polar impurities.

  • More polar impurities, such as 9-phenanthrol or over-oxidized products, will be strongly adsorbed to the silica and will require a more polar mobile phase (higher concentration of ethyl acetate) to elute (lower Rf values).

A successful purification will yield fractions containing a single spot on the TLC plate corresponding to the Rf of this compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate eluent system.- Column overloaded with sample.- Column packed improperly (cracks, channels).- Sample band too diffuse.- Re-optimize the eluent with TLC; use a shallower gradient.- Use a larger column or less sample.- Repack the column carefully using the slurry method.- Load the sample in a minimal volume of solvent.
Compound Won't Elute - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (increase % of ethyl acetate).
Cracked Silica Bed - Column ran dry.- Drastic change in solvent polarity causing thermal stress.- Always keep the silica bed covered with solvent.- Use a gradual gradient rather than abrupt solvent changes.
Streaking of Spots on TLC - Sample is too concentrated.- Sample is acidic or basic.- Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.

Conclusion

This application note details a robust and reliable protocol for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase through preliminary TLC analysis and employing proper column packing and elution techniques, high-purity this compound can be efficiently isolated from typical synthetic impurities. This protocol serves as a foundational method that can be adapted for the purification of other phenanthrene derivatives and similarly structured polycyclic aromatic hydrocarbons.

References

  • Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available at: [Link]

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available at: [Link]

  • PubMed. (n.d.). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.3F: Visualizing TLC Plates. Available at: [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Available at: [Link]

  • Google Patents. (n.d.). CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Speed Countercurrent Chromatography for the Purification of Phenanthrene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for HSCCC in Phenanthrene Purification

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are secondary metabolites found in various medicinal plants, notably in the Orchidaceae, Juncaceae, and Dioscoreaceae families.[1][2] These compounds have garnered significant attention from researchers and drug development professionals due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] The structural diversity of phenanthrenes contributes to their wide range of pharmacological actions, making them promising candidates for novel drug discovery.[5] However, the isolation and purification of individual phenanthrene compounds from complex plant extracts present a significant challenge. Traditional solid-phase chromatography methods often suffer from irreversible adsorption of the analyte onto the column, leading to low recovery and potential degradation of bioactive compounds.[6][7]

High-Speed Countercurrent Chromatography (HSCCC) emerges as a superior alternative for this purpose.[8] As a form of liquid-liquid partition chromatography, HSCCC utilizes two immiscible liquid phases, completely eliminating the need for a solid support matrix.[6][9] This unique characteristic prevents the irreversible adsorption of samples, ensuring high recovery of the target compounds.[7][10] The technique's versatility, scalability, and gentle operating conditions make it an ideal method for the preparative separation of natural products like phenanthrenes.[9][11] This guide provides a comprehensive overview and detailed protocols for the application of HSCCC in the purification of phenanthrene compounds, designed for researchers, scientists, and professionals in the field of drug development.

Pillar 1: The Foundational Principles of HSCCC

At its core, HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases.[9] The instrument consists of a coiled column that rotates in a double-axis gyratory motion, creating a variable gravitational field.[6] This motion allows for the retention of one liquid phase (the stationary phase) within the column while the other liquid phase (the mobile phase) is continuously pumped through it.

The separation is governed by the partition coefficient (K) of a compound, which is the ratio of its concentration in the stationary phase to its concentration in the mobile phase.[9] Compounds with a higher affinity for the stationary phase (larger K value) will move more slowly through the column, while those with a higher affinity for the mobile phase (smaller K value) will elute faster. An optimal separation is typically achieved when the K values of the target compounds fall within the "sweet spot" of 0.5 to 2.[9]

Pillar 2: The Criticality of Solvent System Selection

The success of any HSCCC separation hinges on the selection of an appropriate two-phase solvent system.[12][13] This is the most crucial step in method development and requires careful consideration of the target compounds' polarity.[14] A well-chosen solvent system will provide suitable K values for the phenanthrenes of interest, leading to efficient separation and high resolution.

A commonly employed and versatile solvent system for the separation of a wide range of natural products is the hexane-ethyl acetate-methanol-water (HEMWat) system.[15] By varying the volumetric ratios of these four solvents, a broad spectrum of polarities can be achieved, making it an excellent starting point for phenanthrene purification.

Protocol 1: Determining the Optimal Two-Phase Solvent System

  • Preparation of Trial Solvent Systems: Prepare a series of HEMWat solvent systems with varying ratios (e.g., 1:1:1:1, 2:1:2:1, 1:2:1:2 by volume).

  • Equilibration: Vigorously shake each solvent system in a separatory funnel and allow the two phases to separate completely.

  • Partition Coefficient (K) Determination:

    • Dissolve a small amount of the crude phenanthrene extract in a known volume of the lower phase of a selected solvent system.

    • Add an equal volume of the upper phase and shake vigorously for several minutes to allow for equilibration.

    • Carefully separate the upper and lower phases.

    • Analyze the concentration of the target phenanthrene(s) in both phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[16][17][18]

    • Calculate the partition coefficient (K) using the formula: K = Concentration in Upper Phase / Concentration in Lower Phase . Note: The upper phase is typically designated as the stationary phase in this protocol.

  • Selection: Choose the solvent system that provides K values between 0.5 and 2 for the target phenanthrene compounds. This range ensures good resolution and a reasonable elution time.[9]

Pillar 3: A Step-by-Step Guide to Phenanthrene Purification via HSCCC

This protocol outlines the preparative separation of phenanthrene compounds from a plant extract using a laboratory-scale HSCCC instrument.

Experimental Workflow Diagram

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Methoxyphenanthrene is a methoxy-substituted derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Phenanthrene and its derivatives are of significant interest in medicinal chemistry, materials science, and environmental analysis due to their unique chemical structures and biological activities. Accurate and comprehensive characterization of these compounds is critical for ensuring purity, confirming identity, and understanding their chemical behavior, which are prerequisites for any subsequent application.

This technical guide provides a detailed overview of the primary analytical techniques for the characterization of this compound. It is designed to offer researchers and drug development professionals both the theoretical basis and practical protocols for employing a multi-technique workflow, ensuring the highest level of scientific integrity and data reliability. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights for robust and reproducible results.

The Analytical Workflow: An Integrated Strategy

A single analytical technique is rarely sufficient for the unambiguous characterization of a molecule like this compound. A more robust strategy involves an integrated workflow where chromatographic techniques are used for separation and purification, followed by a suite of spectroscopic methods for structural elucidation and confirmation.

Analytical_Workflow cluster_0 Separation & Purification cluster_1 Structural Characterization & Confirmation Synthesis_Mixture Crude Product (this compound + Impurities) Chromatography Chromatographic Separation (e.g., HPLC, Column) Synthesis_Mixture->Chromatography Pure_Compound Purified This compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Structural Backbone MS Mass Spectrometry (GC-MS, LC-MS) Pure_Compound->MS Molecular Weight IR IR Spectroscopy Pure_Compound->IR Functional Groups UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Electronic Transitions Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report IR->Final_Report UV_Vis->Final_Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating the target compound from reaction byproducts, unreacted starting materials, and other impurities. The choice of technique depends on the sample matrix, required purity, and scale.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound and for its preparative-scale purification.[1] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically the method of choice.

Principle of Separation: In reversed-phase HPLC, separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.[2] Due to its hydrophobic phenanthrene core, this compound will have a strong affinity for the C18 stationary phase. By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol) in the mobile phase (gradient elution), retained compounds are eluted sequentially, with more polar impurities eluting first.

Protocol: Purity Analysis of this compound by RP-HPLC

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Detector: UV-Vis Diode Array Detector (DAD).[2]

    • Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 50:50) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum, typically around 254 nm for the aromatic system.[2][3]

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 100% B.

      • 15-20 min: Hold at 100% B.

      • 20-21 min: Return to 50% B.

      • 21-25 min: Re-equilibration at 50% B.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography (GC)

GC is highly effective for analyzing volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it provides both separation and identification.[4][5]

Principle of Separation: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. This compound, being a semi-volatile compound, is well-suited for GC analysis.

A detailed protocol for GC is provided within the GC-MS section below.

Spectroscopic Techniques for Structural Elucidation

Once purified, the molecular structure of this compound is elucidated using a combination of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1]

Principle of Ionization and Detection: For a compound like this compound, Electron Ionization (EI) is a common technique used in GC-MS. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M+•). This ion, along with fragment ions produced by its decomposition, is then separated by a mass analyzer and detected. The molecular ion peak confirms the molecular weight of the compound.

Protocol: GC-MS Analysis of this compound

  • System Preparation:

    • GC Column: A nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 50-400.

  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Run:

    • Injection Volume: 1 µL (splitless injection).

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 min.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum for this peak. The molecular ion (M+•) should be observed at m/z 208, corresponding to the molecular formula C₁₅H₁₂O.[6]

    • Analyze the fragmentation pattern. Key fragments often include the loss of a methyl group ([M-15]+) and the loss of the methoxy group ([M-31]+).

Parameter Value Source
Molecular FormulaC₁₅H₁₂O[6]
Molecular Weight208.25 g/mol [6]
Monoisotopic Mass208.088815 Da[6]
m/z of Molecular Ion208[6]
Key Fragment m/z165[6]

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise atomic connectivity of an organic molecule.[1] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), one can deduce the complete structure.

Principle of NMR: Atomic nuclei with non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing chemists to distinguish between different atoms in a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HMBC, NOESY): These experiments reveal correlations between nuclei, helping to piece together the molecular framework. For instance, HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.

Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

    • 2D NMR (optional but recommended): Acquire COSY, HSQC, and HMBC spectra to confirm assignments. For complex isomers, a NOESY experiment can reveal through-space proximity of protons.

  • Data Analysis and Interpretation:

    • ¹H NMR: Expect to see signals in the aromatic region (typically δ 7-9 ppm) for the phenanthrene protons and a singlet around δ 4 ppm for the methoxy (-OCH₃) protons. The coupling patterns (doublets, triplets, multiplets) of the aromatic protons are key to determining their positions.

    • ¹³C NMR: Expect signals in the aromatic region (δ 100-150 ppm) and a signal for the methoxy carbon around δ 55-60 ppm.

    • Use 2D NMR to connect the proton and carbon signals and build the molecular structure. For example, an HMBC correlation between the methoxy protons and the carbon at the C9 position would confirm the location of the methoxy group.

Technique Expected Chemical Shift (δ, ppm) Inferred Structural Feature
¹H NMR~4.1Protons of the methoxy group (-OCH₃)
¹H NMR7.0 - 8.8Protons on the phenanthrene aromatic core
¹³C NMR~55-56Carbon of the methoxy group (-OCH₃)
¹³C NMR100 - 155Carbons of the phenanthrene aromatic core

Table 2: Expected NMR Chemical Shift Ranges for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Principle of IR Spectroscopy: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). This results in a spectrum of absorption bands that acts as a molecular "fingerprint."

Protocol: FTIR Analysis of this compound

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

  • Data Analysis:

    • Identify characteristic absorption bands. For this compound, key peaks include C-H stretching from the aromatic rings and the methoxy group, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.

Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (in -OCH₃)3000 - 2850
Aromatic C=C Stretch1625 - 1430
C-O Ether Stretch1280 - 1230
C-H Out-of-Plane Bending900 - 700[8]

Table 3: Key IR Absorption Bands for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated π-systems like phenanthrene.[9]

Principle of UV-Vis Spectroscopy: Molecules with conjugated systems absorb light in the UV or visible range, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λ_max) are characteristic of the electronic structure.

Protocol: UV-Vis Analysis of this compound

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent blank.

    • Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max). The phenanthrene core gives rise to a characteristic pattern of absorption bands.[3]

Spectroscopy_Data_Integration cluster_info Information Derived cluster_tech Analytical Techniques MW Molecular Weight = 208 Structure Confirmed Structure: This compound MW->Structure Formula Formula = C15H12O Connectivity Aromatic Rings + OCH3 Group Connectivity->Structure Func_Groups C-O Ether Aromatic C-H Func_Groups->Structure MS Mass Spec MS->MW MS->Formula (High Res) NMR NMR NMR->Connectivity IR IR Spec IR->Func_Groups

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

The robust characterization of this compound requires a systematic and multi-faceted analytical approach. This guide outlines a workflow that begins with chromatographic separation to ensure sample purity, followed by a suite of spectroscopic techniques—MS, NMR, IR, and UV-Vis—to provide orthogonal and confirmatory data. By integrating the results from each method, researchers can achieve an unambiguous identification and structural elucidation of the target compound, ensuring data integrity for subsequent research and development activities. Adherence to these detailed protocols will yield reliable and reproducible results, which are fundamental to scientific advancement.

References

  • Jin, J., Yao, J., & Zhang, Q. (n.d.). Mass spectrums of 9-methoxy phenanthrene (a) and dimethyl phthalate (b)... ResearchGate. Retrieved from [Link]

  • Çakmak, O., Duman, S., & Akar, K. B. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Retrieved from [Link]

  • Çakmak, O., Duman, S., & Akar, K. B. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-9-(4-methoxystyryl)phenanthrene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (n.d.). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. Retrieved from [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. Retrieved from [Link]

  • ResearchGate. (2005). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-dependent UV/vis spectra of 9-methoxymethylanthracene during the... Retrieved from [Link]

  • Google Patents. (n.d.). CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.
  • Agilent. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H12O). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxyphenanthrene. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6... Retrieved from [Link]

  • High Performance Liquid Chromatography. (2014). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 7-methoxyphenanthrene-9-carboxylate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dimethoxy-9,10-dihydro-phenanthrene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-BETA-METHOXYCARBONYL-9-OXO-6-METHOXY,1-ALPHA,4A-BETA-DIMETHYL-1,2,3,4,4A,9-HEXAHYDRO-PHENANTHRENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). The IR absorption spectrum of phenanthrene as predicted by G09-h... Retrieved from [Link]

  • Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2020). Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10). Retrieved from [Link]

  • National Institutes of Health. (2017). Analytical Methods for Characterization of Nanomaterial Surfaces. Retrieved from [Link]

Sources

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-methoxyphenanthrene. In the field of drug development and materials science, polycyclic aromatic hydrocarbons (PAHs) and their derivatives are crucial building blocks. Precise structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This document outlines the theoretical basis for the spectral assignments, leveraging fundamental principles of chemical shifts and coupling constants, and details the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers with a robust protocol for the structural elucidation of substituted phenanthrenes and related aromatic systems.

Introduction

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The introduction of a methoxy group at the C9 position significantly alters the electronic and steric environment of the parent molecule, leading to distinct changes in the NMR spectra. An accurate assignment of every proton and carbon signal is essential for confirming the regiochemistry of synthesis, studying intermolecular interactions, and providing a benchmark for the characterization of more complex derivatives.

The phenanthrene core presents a challenging assignment problem due to the presence of nine aromatic protons and fourteen carbons, many with similar chemical environments. This guide will systematically deconstruct the ¹H and ¹³C spectra, explaining the influence of the electron-donating methoxy group and the characteristic steric interactions within the bay region of the molecule. We will then demonstrate how 2D correlation spectroscopy provides the definitive linkages required for confident and self-validating assignments.

Molecular Structure and Numbering

A standardized numbering system is critical for unambiguous spectral assignment. The IUPAC numbering for the phenanthrene skeleton is used throughout this note.

Figure 1: Structure and IUPAC numbering of this compound.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it readily dissolves the compound and its residual proton signal (δ ~7.26 ppm) typically does not overlap with key analyte signals.[1] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility or signal overlap becomes an issue.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. For ¹³C and 2D NMR experiments, a more concentrated sample (~20 mg) is preferable to reduce acquisition time.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with proton decoupling. A relaxation delay of 2 seconds is generally sufficient.

  • COSY (Correlation Spectroscopy): Use standard gradient-selected (gs-COSY) pulse sequences.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, sensitivity-enhanced pulse sequence, optimized for a one-bond ¹J(CH) coupling constant of approximately 160 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected pulse sequence with the long-range coupling delay optimized for ²J(CH) and ³J(CH) correlations (typically 8-10 Hz).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis a Weigh Compound (5-20 mg) b Dissolve in CDCl3 (0.6 mL) a->b c Filter into NMR Tube b->c d 1D ¹H NMR c->d Acquire Spectra e 1D ¹³C NMR c->e Acquire Spectra f 2D gs-COSY c->f Acquire Spectra g 2D gs-HSQC c->g Acquire Spectra h 2D gs-HMBC c->h Acquire Spectra i Assign Spin Systems (COSY) d->i j Link Protons to Carbons (HSQC) d->j k Establish Long-Range Correlations (HMBC) d->k e->j e->k f->i g->j h->k i->k j->k l Final Assignment Table k->l

Caption: Experimental workflow for NMR assignment.

¹H NMR Spectrum: Analysis and Preliminary Assignment

The ¹H NMR spectrum of this compound is expected to show nine distinct aromatic proton signals and one singlet for the methoxy group. The assignment strategy begins by identifying key signals and spin systems.

  • Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple to other protons. They will appear as a sharp singlet, typically in the range of δ 3.9-4.2 ppm. For the related 1,3-dibromo-9-methoxyphenanthrene, this signal is at 4.12 ppm.

  • Bay Region Protons (H4 and H5): Protons H4 and H5 are located in the sterically crowded "bay region" of the molecule. This steric compression causes significant deshielding, shifting their resonances downfield compared to other protons. They are expected to be the most downfield signals in the aromatic region, likely above δ 8.5 ppm.

  • H10 Proton: The methoxy group at C9 is an ortho-, para-directing electron-donating group. The ortho proton, H10, will be significantly shielded by the resonance effect of the methoxy group and should appear at a relatively upfield position for an aromatic proton. It will appear as a singlet, as it has no adjacent protons for spin-spin coupling.

  • Spin Systems: The remaining protons (H1, H2, H3 and H6, H7, H8) form two distinct spin systems that can be traced using a COSY spectrum.

    • H1/H2/H3 System: H1 and H3 will appear as doublets, coupling only to H2. H2 will be a triplet (or more accurately, a doublet of doublets) as it couples to both H1 and H3.

    • H6/H7/H8 System: Similarly, H8 will be a doublet coupling to H7. H6 and H7 will likely appear as overlapping multiplets or triplets.

¹³C NMR Spectrum: Analysis and Preliminary Assignment

The ¹³C NMR spectrum will show 15 distinct signals: 14 for the phenanthrene core and one for the methoxy carbon.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the typical range for such carbons, around δ 55-60 ppm. A value of 55.8 ppm is reported for a related derivative.

  • C9 Carbon: The C9 carbon, directly attached to the electron-donating oxygen atom, will be highly deshielded and is expected to be the most downfield signal, likely in the range of δ 150-160 ppm. The reported value for C-OCH₃ in 1,3-dibromo-9-methoxyphenanthrene is 154.8 ppm.

  • Quaternary Carbons: There are four other quaternary carbons (C4a, C4b, C8a, C10a - note: C10a is the IUPAC name for the carbon at the junction, but is often referred to in context with C4a, C4b, and C8a). These carbons typically have longer relaxation times and may appear with lower intensity. Their chemical shifts can be confirmed using an HMBC experiment.

  • Protonated Carbons: The remaining nine carbons are protonated (CH) and can be definitively linked to their attached protons using an HSQC experiment.

2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D correlation experiments are essential to connect the signals and build a self-validating assignment.

COSY Analysis

The COSY spectrum reveals proton-proton couplings, primarily through two or three bonds (²JHH, ³JHH). This allows for the definitive tracing of the two isolated spin systems.

  • Starting from the downfield H4 signal, a cross-peak will identify its coupling partner, H3.

  • From H3, a cross-peak will lead to H2.

  • From H2, a cross-peak will identify H1. This confirms the entire H1-H2-H3-H4 spin system.

  • Similarly, starting from the other downfield bay-region proton, H5, the H5-H6-H7-H8 spin system can be traced.

HSQC Analysis

The HSQC experiment correlates each proton with the carbon to which it is directly attached.[3] This provides a direct and unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal assigned as H1 from the COSY spectrum will show a cross-peak to the C1 carbon signal in the HSQC spectrum. This is applied to all nine CH pairs.

HMBC Analysis

The HMBC experiment is the final key to the assignment puzzle, revealing longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This is crucial for assigning the quaternary carbons and linking the isolated spin systems.

  • Assigning Quaternary Carbons:

    • The methoxy protons (-OCH₃) will show a strong three-bond correlation to the C9 carbon.

    • The H10 singlet will show a two-bond correlation to C9 and three-bond correlations to C8a and C1.

    • The bay-region proton H4 will show a strong three-bond correlation to the quaternary carbon C4b and a two-bond correlation to C5.

    • The other bay-region proton H5 will show a strong three-bond correlation to C4a.

  • Linking Spin Systems: The HMBC correlations from H4 and H5 to the central quaternary carbons (C4a, C4b) and from H1 and H8 to the outer quaternary carbons (C10a, C8a) solidify the overall structure and confirm the relative positions of the spin systems.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assign Assignment Logic H1_NMR ¹H Spectrum (Chemical Shifts, Multiplicities) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlations, n=2,3) H1_NMR->HMBC C13_NMR ¹³C Spectrum (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Assign_Spins Identify Spin Systems COSY->Assign_Spins Link_HC Link Protons to Carbons HSQC->Link_HC Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat Assign_Spins->Link_HC Link_HC->Assign_Quat Final Complete Assignment Assign_Quat->Final

Caption: Logical relationships for spectral assignment using 2D NMR.

Summary of Predicted Assignments

Based on the analysis of the parent phenanthrene system[4], the known electronic and steric effects of the methoxy substituent, and data from related compounds, the following assignments for this compound in CDCl₃ are predicted.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1~ 8.0 - 8.2d~ 127
2~ 7.6 - 7.8t~ 127
3~ 7.6 - 7.8t~ 128
4~ 8.6 - 8.8d~ 123
4a--~ 131
4b--~ 132
5~ 8.7 - 8.9d~ 123
6~ 7.6 - 7.8t~ 127
7~ 7.5 - 7.7t~ 127
8~ 7.8 - 8.0d~ 125
8a--~ 129
9--~ 155
10~ 7.2 - 7.4s~ 104
10a--~ 124
OCH₃~ 4.1s~ 56

Note: These are predicted values. Actual experimental values may vary slightly. Multiplicities: s = singlet, d = doublet, t = triplet.

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is a systematic process that relies on a combination of 1D and 2D NMR experiments. By following the protocols and logical workflow outlined in this application note—identifying key signals, tracing spin systems with COSY, linking protons to carbons with HSQC, and establishing the full molecular framework with HMBC—researchers can achieve a high-confidence structural elucidation. This self-validating methodology is broadly applicable to other substituted polycyclic aromatic systems, making it an essential technique in chemical synthesis, drug discovery, and materials science.

References

  • Çakmak, O., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Phenanthrene. PubChem Compound Database. Retrieved from: [Link]

  • Zhang, H., et al. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Biological Magnetic Resonance Bank (n.d.). Phenanthrene at BMRB. University of Wisconsin-Madison. Retrieved from: [Link]

  • Columbia University (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from: [Link]

Sources

Topic: A Robust Protocol for the Determination of the Fluorescence Quantum Yield of 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in the characterization of fluorescent molecules.

Foundational Principles: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon).[2] This value is critical in fields such as drug development, materials science, and bio-imaging, as it directly correlates with the brightness and sensitivity of a fluorescent probe or material. The quantum yield is intrinsically dependent on the competition between radiative decay (fluorescence, kf) and non-radiative decay pathways (knr), such as internal conversion and intersystem crossing.[2]

Φf = kf / (kf + Σknr)

This application note provides a detailed, field-proven protocol for measuring the fluorescence quantum yield of 9-Methoxyphenanthrene using the comparative method, which is the most common and reliable technique for solution-state measurements.[3]

The Comparative Method: A Self-Validating Approach

The comparative method involves measuring the fluorescence intensity of an unknown sample relative to a well-characterized fluorescent standard with a known quantum yield.[4] By using the same experimental conditions (e.g., excitation wavelength, solvent), the quantum yield of the unknown sample (ΦX) can be calculated using the following equation:[3]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.[5]

  • ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions.[1] If the same solvent is used, this term cancels out to 1.

This "gradient method" is superior to a single-point calculation as it leverages a series of concentrations, ensuring the linearity of the fluorescence response and minimizing errors from sample preparation and inner filter effects.[3][4]

Causality in Experimental Design: Critical Parameters

The accuracy of a quantum yield measurement is contingent on careful experimental design. The following considerations are paramount.

Selection of the Fluorescence Standard

The choice of standard is crucial. An ideal standard should have a high, stable, and well-documented quantum yield, be photochemically stable, and have absorption and emission profiles that are in a similar spectral region to the test compound.

For this compound, which is expected to absorb in the UV region (~300-350 nm) and emit in the UV-Vis region (~350-450 nm) based on its parent compound, phenanthrene[6][7], Quinine Sulfate is an excellent choice.

  • Standard: Quinine Sulfate

  • Solvent: 0.1 M Perchloric Acid (HClO4)

  • Accepted Quantum Yield (ΦST): 0.60[2][8]

Expert Insight: Historically, quinine sulfate in sulfuric acid was the go-to standard. However, recent authoritative studies have revealed a strong temperature dependence of its quantum yield in H2SO4.[2][9] In contrast, its quantum yield in 0.1 M HClO4 is stable up to 45 °C, making it a more reliable and trustworthy standard for modern laboratories.[9]

Solvent Selection

The solvent can significantly influence a molecule's quantum yield by altering the rates of non-radiative decay pathways.[2][10] For this protocol, we will use spectroscopic grade Cyclohexane for this compound. It is a non-polar solvent that minimizes specific solute-solvent interactions, providing a baseline photophysical characterization. The standard, Quinine Sulfate, must be dissolved in 0.1 M HClO4. Because the solvents are different, the refractive index term in the quantum yield equation is required.

  • Refractive Index (η) of Cyclohexane: ~1.426

  • Refractive Index (η) of 0.1 M HClO4: ~1.333 (approximated as that of water)

Concentration and the Inner Filter Effect

To ensure a linear relationship between absorbance and fluorescence intensity, the absorbance of all solutions at the excitation wavelength must be kept low, ideally below 0.1 .[5][11] At higher concentrations, the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed by other fluorophore molecules. These phenomena, known as primary and secondary inner filter effects, lead to a non-linear response and an underestimation of the true quantum yield.[11]

Diagram of the Experimental Workflow

The following diagram outlines the logical flow of the protocol, from initial preparation to the final calculation.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Calculation prep_stock_X Prepare Stock Solution (Sample: this compound) prep_dilutions_X Create Serial Dilutions (Sample, 5 concentrations) prep_stock_X->prep_dilutions_X prep_stock_ST Prepare Stock Solution (Standard: Quinine Sulfate) prep_dilutions_ST Create Serial Dilutions (Standard, 5 concentrations) prep_stock_ST->prep_dilutions_ST measure_abs_X Measure Absorbance Spectra (Sample Dilutions) prep_dilutions_X->measure_abs_X measure_abs_ST Measure Absorbance Spectra (Standard Dilutions) prep_dilutions_ST->measure_abs_ST measure_fluo_X Measure Corrected Emission Spectra (Sample Dilutions) measure_abs_X->measure_fluo_X measure_fluo_ST Measure Corrected Emission Spectra (Standard Dilutions) measure_abs_ST->measure_fluo_ST integrate_X Integrate Fluorescence Area (Sample) measure_fluo_X->integrate_X integrate_ST Integrate Fluorescence Area (Standard) measure_fluo_ST->integrate_ST plot_X Plot: Integrated Intensity vs. Absorbance (Sample) integrate_X->plot_X plot_ST Plot: Integrated Intensity vs. Absorbance (Standard) integrate_ST->plot_ST gradient_X Calculate Gradient (Grad_X) plot_X->gradient_X gradient_ST Calculate Gradient (Grad_ST) plot_ST->gradient_ST final_calc Calculate Final Quantum Yield (Φ_X) gradient_X->final_calc gradient_ST->final_calc

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Experimental Protocol

Required Equipment and Materials
  • Test Compound: this compound

  • Standard Compound: Quinine Sulfate Dihydrate

  • Solvents: Spectroscopic grade Cyclohexane, 0.1 M Perchloric Acid (prepared in ultrapure water)

  • Instrumentation:

    • Calibrated UV-Vis Spectrophotometer

    • Calibrated Spectrofluorometer capable of providing corrected emission spectra

  • Labware:

    • 10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)

    • Class A volumetric flasks and pipettes

    • Analytical balance

Phase 1: Preparation of Solutions
  • Prepare a 0.1 M HClO4 solution: Add the required volume of concentrated perchloric acid to a volumetric flask containing ultrapure water. Caution: Always add acid to water.

  • Prepare Standard Stock Solution (Quinine Sulfate): Accurately weigh a small amount of quinine sulfate and dissolve it in 0.1 M HClO4 to create a stock solution with an absorbance of ~1.0 at its absorption maximum (~350 nm).

  • Prepare Sample Stock Solution (this compound): Accurately weigh and dissolve this compound in cyclohexane to create a stock solution with an absorbance of ~1.0 at its absorption maximum (determine this by running a preliminary scan, expected ~340-350 nm).

  • Prepare Working Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The target absorbance at the chosen excitation wavelength (λex) should range from approximately 0.01 to 0.1.

Phase 2: Spectroscopic Measurements

Causality Check: The same excitation wavelength (λex) must be used for both the standard and the sample. This ensures the instrument's excitation lamp intensity is constant for all measurements. We will use λex = 350 nm , which is suitable for both compounds. All instrument parameters (slit widths, detector voltage) must remain constant throughout the experiment.[11]

  • Absorbance Measurements:

    • Record the absorbance spectrum for all dilutions of the standard and the sample.

    • Use the appropriate solvent (0.1 M HClO4 or Cyclohexane) as the blank reference.

    • Note the exact absorbance value at the excitation wavelength (350 nm) for each solution.

  • Fluorescence Measurements:

    • Set the spectrofluorometer's excitation wavelength to 350 nm.

    • Record the corrected fluorescence emission spectrum for each of the prepared dilutions. Start with the solvent blank and proceed from the most dilute to the most concentrated solution.

    • Ensure the entire emission band is recorded (e.g., for quinine sulfate, scan from 360 nm to 700 nm).

Data Analysis and Calculation

  • Integrate Spectra: For each recorded emission spectrum, calculate the integrated area under the curve. Subtract the integrated area of the corresponding solvent blank from each sample's integrated intensity.

  • Plot Data: Create two separate graphs:

    • Graph 1: Integrated fluorescence intensity of Quinine Sulfate vs. Absorbance at 350 nm.

    • Graph 2: Integrated fluorescence intensity of this compound vs. Absorbance at 350 nm.

  • Determine Gradients: Perform a linear regression (least-squares fit) for each plot. The slope of the resulting line is the gradient (Grad). The line should pass through the origin; a significant y-intercept may indicate contamination or an issue with the blank subtraction.

  • Calculate Quantum Yield: Use the final equation with the experimentally determined gradients and known values for the standard's quantum yield and solvent refractive indices.

G cluster_standard Standard (ST) cluster_sample Sample (X) Abs_ST Absorbance (A_ST) at λ_ex Grad_ST Gradient_ST from I_ST vs. A_ST plot Abs_ST->Grad_ST Int_ST Integrated Emission (I_ST) Int_ST->Grad_ST Phi_ST Known QY (Φ_ST) = 0.60 Calc Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Phi_ST->Calc Eta_ST Refractive Index (η_ST) = 1.333 Eta_ST->Calc Grad_ST->Calc Abs_X Absorbance (A_X) at λ_ex Grad_X Gradient_X from I_X vs. A_X plot Abs_X->Grad_X Int_X Integrated Emission (I_X) Int_X->Grad_X Phi_X Unknown QY (Φ_X) = ? Eta_X Refractive Index (η_X) = 1.426 Eta_X->Calc Grad_X->Calc Calc->Phi_X

Caption: Relationship of parameters for calculating relative quantum yield.

Data Summary and Expected Results

The collected and calculated data should be organized clearly.

SolutionSolventAbsorbance at 350 nmIntegrated Fluorescence (a.u.)Gradient (Grad)Quantum Yield (Φf)
Quinine Sulfate 0.1 M HClO40.02, 0.04, ... 0.1Experimental DataGradST0.60 (Standard)
This compound Cyclohexane0.02, 0.04, ... 0.1Experimental DataGradXCalculated Value

An error of ±10% in the final calculated value is considered normal for this method.[3]

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for determining the fluorescence quantum yield of this compound. By employing the comparative gradient method with a well-vetted standard like Quinine Sulfate in 0.1 M HClO4, and by controlling for critical variables such as solvent effects and concentration, researchers can obtain reliable and accurate data. This protocol is designed to be a self-validating system, instilling confidence in the final results, which are crucial for the downstream applications of novel fluorophores in research and development.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • University of South Carolina. (n.d.). Fluorescence Spectroscopy-Quantum yield. [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. [Link]

  • The Journal of Chemical Physics. (1966). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • ResearchGate. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. [Link]

  • MDPI. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]

  • Nida, D., et al. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610364, this compound. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Methoxyphenanthrene. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the mechanistic reasoning behind procedural steps and provide actionable solutions to enhance yield and purity.

The most reliable and widely-used method for constructing the phenanthrene core of this target molecule is a modified Haworth synthesis . This multi-step sequence provides a logical and robust framework for our discussion.

Overall Synthetic Workflow: Modified Haworth Synthesis

The synthesis of this compound via this classical route can be visualized as a four-stage process, starting from anisole and succinic anhydride.

Haworth Synthesis for this compound cluster_0 Stage 1: Acylation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Cyclization cluster_3 Stage 4: Aromatization A Anisole + Succinic Anhydride B β-(4-methoxybenzoyl)propionic acid A->B Friedel-Crafts Acylation (AlCl₃) C γ-(4-methoxyphenyl)butyric acid B->C Clemmensen Reduction (Zn(Hg), HCl) D 1-Keto-7-methoxy- 1,2,3,4-tetrahydrophenanthrene C->D Intramolecular Acylation (PPA or H₂SO₄) E This compound D->E Dehydrogenation (Pd/C or Se)

Caption: General workflow for the Haworth synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during each stage of the synthesis.

Stage 1: Friedel-Crafts Acylation

This initial step involves the reaction of anisole with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form β-(4-methoxybenzoyl)propionic acid.

Q1: My yield for the Friedel-Crafts acylation is very low, and my TLC plate shows multiple spots.

A1: This is a common issue often rooted in catalyst activity, reaction conditions, or stoichiometry.

  • Causality: The methoxy group of anisole is a strong activating group, making the aromatic ring highly nucleophilic. While this is beneficial, it can also lead to side reactions if conditions are not carefully controlled. Aluminum chloride is extremely hygroscopic; any moisture will quench it, reducing its catalytic activity.[1] Furthermore, AlCl₃ can complex with the carbonyl oxygen of the product, effectively sequestering the catalyst. Therefore, more than a stoichiometric amount is often required.[1][2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried. Use a freshly opened bottle of anhydrous aluminum chloride or a previously opened one stored in a desiccator. Solvents (like nitrobenzene or dichloromethane) must be anhydrous.

    • Catalyst Loading: For this reaction, at least 2.2 equivalents of AlCl₃ are recommended. One equivalent activates the succinic anhydride, and another complexes with the anisole's methoxy group and the resulting ketone product.

    • Temperature Control: The initial addition of AlCl₃ should be done at low temperatures (0-5 °C) to control the initial exothermic reaction.[3] Subsequently, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion. Excessively high temperatures can lead to side products.[1]

    • Order of Addition: Add the anisole and succinic anhydride to the solvent first, cool the mixture, and then add the AlCl₃ portion-wise to manage the exotherm.

Q2: My main product appears to be the ortho-acylated isomer, not the desired para-isomer.

A2: While the para product is sterically and electronically favored, the ortho/para ratio can be influenced by the solvent and temperature.

  • Causality: The methoxy group is an ortho, para-director. The para position is generally favored due to reduced steric hindrance. However, in certain solvents, the Lewis acid can chelate with the methoxy group, directing the incoming electrophile to the ortho position.

  • Optimization Strategy:

    • Solvent Choice: Using a non-coordinating solvent like nitrobenzene or dichloromethane typically favors the formation of the para product.

    • Temperature: Running the reaction at slightly elevated temperatures (e.g., room temperature to 40 °C) after the initial addition can provide the thermodynamic para product as the major isomer.

ParameterRecommendation for Para-SelectivityRationale
Solvent Nitrobenzene, DichloromethaneMinimizes chelation control, favoring sterically less hindered para attack.
Temperature 0 °C (initial), then RT to 40 °CAllows for thermodynamic control, which favors the more stable para isomer.
Catalyst Eq. 2.2 - 2.5 equivalentsEnsures complete activation and prevents catalyst deactivation by product complexation.[1][2]
Stage 2: Clemmensen Reduction

This stage reduces the ketone from the previous step to a methylene group, yielding γ-(4-methoxyphenyl)butyric acid. The classic method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[4][5]

Q3: The Clemmensen reduction is incomplete, or the reaction seems to stall. What can I do?

A3: Incomplete reduction is often due to poor quality of the zinc amalgam or insufficient acid concentration.

  • Causality: The reaction occurs on the surface of the zinc.[6] An effective amalgam provides a clean, reactive surface and increases the hydrogen overpotential. The highly acidic medium is necessary to protonate the carbonyl and drive the reaction. The substrate must be tolerant of these strongly acidic conditions.[5][6]

  • Troubleshooting Protocol:

    • Activate the Zinc: Ensure your zinc amalgam is freshly prepared and active. This is typically done by briefly washing zinc dust or granules with dilute HCl to remove any oxide layer, followed by treatment with a mercury(II) chloride solution.

    • Maintain Acidity: The reaction consumes acid. It may be necessary to add fresh portions of concentrated HCl during the reaction, which is typically run under reflux for several hours.

    • Solvent: Adding a co-solvent like toluene can help solubilize the organic starting material in the aqueous acidic medium, improving reaction rates.

    • Alternative Reduction: If your substrate is sensitive to strong acid, consider the Wolff-Kishner reduction (hydrazine, KOH in a high-boiling solvent like ethylene glycol), which achieves the same transformation under strongly basic conditions.[7]

Stage 3: Intramolecular Cyclization

The γ-(4-methoxyphenyl)butyric acid is cyclized using a strong acid to form the tetracyclic ketone intermediate.

Q4: My cyclization yield is low, and I am forming a significant amount of black tar-like polymer.

A4: This indicates that the reaction conditions are too harsh, leading to intermolecular polymerization or charring instead of the desired intramolecular cyclization.

  • Causality: The goal is an intramolecular Friedel-Crafts acylation. Strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are used to generate the acylium ion electrophile for the ring-closing reaction.[4] However, if the temperature is too high or the acid is too aggressive, it can promote intermolecular reactions, leading to polymer formation.

  • Optimization Strategy:

    • Choice of Acid: Polyphosphoric acid (PPA) is often superior to sulfuric acid as it is a powerful dehydrating agent but is generally less oxidizing, reducing charring.

    • Temperature Control: This reaction requires heating, but the temperature must be carefully controlled. A typical range is 80-100 °C. Use a thermostatically controlled oil bath.

    • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction immediately to prevent product degradation.

Troubleshooting_Cyclization Start Low Cyclization Yield? Check_Polymer Significant Polymer/Tar Formation? Start->Check_Polymer Action_Temp Reduce Temperature (80-90°C) Use PPA instead of H₂SO₄ Monitor closely via TLC Check_Polymer->Action_Temp Yes Action_Incomplete Increase Reaction Time or Temp slightly Ensure starting material is dry Confirm acid quality Check_Polymer->Action_Incomplete No

Caption: Decision workflow for troubleshooting the intramolecular cyclization step.

Stage 4: Aromatization

The final step involves the dehydrogenation of the tetrahydrophenanthrene intermediate to form the fully aromatic this compound.

Q5: The aromatization step is not going to completion. How can I improve the conversion?

A5: Incomplete dehydrogenation is usually a problem of catalyst activity or insufficient heat.

  • Causality: This reaction involves the removal of two molecules of hydrogen (H₂). This is an endothermic process that requires high temperatures and an effective catalyst to facilitate the hydrogen abstraction.[8] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[4][9]

  • Troubleshooting Steps:

    • Catalyst: Use a high-quality 10% Pd/C catalyst. Ensure it has not been exposed to atmospheric poisons. Use about 10% by weight relative to the substrate.

    • Temperature: This reaction requires high temperatures, often in the range of 250-300 °C. Using a high-boiling solvent like diphenyl ether can help achieve and maintain a consistent reaction temperature. Alternatively, the reaction can be run neat if the substrate is a liquid at these temperatures.

    • Hydrogen Acceptor: While often not necessary, adding a hydrogen acceptor like maleic acid can sometimes help drive the equilibrium towards the aromatic product at slightly lower temperatures.

    • Alternative Catalyst: In classical procedures, heating with selenium (Se) powder was also used, though this is less common now due to toxicity concerns.[4]

General FAQs

Q: Are there alternative, more modern synthetic routes to this compound?

A: Yes, modern cross-coupling methods offer alternative pathways. For instance, a Suzuki or Stille coupling could be envisioned to connect two appropriately substituted benzene rings, followed by a photochemical or acid-catalyzed cyclization to form the third ring.[10] Another powerful method is the Pschorr cyclization , which involves the intramolecular cyclization of a diazonium salt and can be a very direct route to the phenanthrene core.[11][12][13] These methods can offer milder conditions and different substrate scopes compared to the classical Haworth synthesis.

Q: How can I best purify the final this compound product?

A: The crude product from the aromatization step will likely contain residual catalyst and some high-boiling side products.

  • Filtration: First, dissolve the crude reaction mixture in a suitable solvent (e.g., toluene or dichloromethane) and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Column Chromatography: The most effective method for purification is silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from more polar impurities.

  • Recrystallization: If the chromatographed product is a solid, recrystallization from a solvent system like ethanol/water or hexanes can provide highly pure material.

References

  • Abraham Entertainment. (2025, October 23). Pschorr-Stephan Reaction: Basics, Mechanism, And Uses.
  • Cambridge University Press. (n.d.). Pschorr Synthesis. DOI: 10.1017/UPO9788175968295.096.
  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. DOI: 10.15227/orgsyn.080.0227.
  • Wikipedia. (n.d.). Pschorr cyclization.
  • Heacock, R. A., & Hey, D. H. (n.d.). Internuclear Cyclisation. Part III. AN Extension of the Pschorr Phenanthrene Synthesis to the Synthesis of Phenanthridones. RSC Publishing.
  • (2023, January 17). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer).
  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023, June 27). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Google Patents. (n.d.). CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.
  • Jana, R., Dewan, M., & Roymahapatra, G. (2021, June 5). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.
  • (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride.
  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer).
  • BenchChem. (n.d.). A Technical Guide to the Historical Discovery and Synthesis of Phenanthrene Derivatives.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
  • Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis.
  • Wikipedia. (n.d.). Clemmensen reduction.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers.
  • Chemistry Online. (2023, January 17). Haworth phenanthrene synthesis.
  • Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions.
  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction.
  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalytic dehydrogenative aromatization: an alternative route to functionalized arenes.
  • PubMed. (2025, September 13). Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis.
  • Chegg. (2020, February 16). Question: The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride 1. Write a stepwise mechanism for this reaction. 2.(a) Starting from toluene, show how you could prepare 4-(p-tolyl) butanoic acid in two steps. (b) What would be the product of treating this acid with concentrated H2SO4? 3. What would be the main product formed in this.
  • PubMed. (n.d.). Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalyst.
  • PubMed. (2010, March 19). Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones.
  • ChemTalk. (n.d.). The Clemmensen Reduction.
  • SciSpace. (n.d.). Aromatization of hydrocarbons by oxidative dehydrogenation catalyzed by the mixed addenda heteropoly acid H5PMo10V2O40.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • (n.d.). Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones.
  • Organic Chemistry Portal. (n.d.). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Catalytic Dehydrogenative Aromatization: An Alternative Route to Functionalized Arenes.
  • YouTube. (2020, May 8). dehydrogenation reactions involving aromatization.

Sources

Common impurities in 9-Methoxyphenanthrene and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-Methoxyphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, we provide in-depth, field-proven insights into identifying and removing common impurities through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?

The impurity profile of this compound is highly dependent on its synthetic route. The most common impurities originate from unreacted starting materials, byproducts of side reactions, or subsequent degradation.

  • Starting Materials: Unreacted phenanthrene or 9-bromophenanthrene are frequent impurities.[1] If the synthesis involves functionalizing phenanthrene directly, residual phenanthrene is a primary concern.[2]

  • Isomeric Byproducts: Depending on the reaction conditions, isomers such as other methoxyphenanthrenes or poly-substituted phenanthrenes can form. For instance, the bromination of 9-bromophenanthrene can lead to a mixture of isomers which, upon methoxylation, yield different methoxy-phenanthrene derivatives.

  • Reaction Intermediates: Intermediates like 9-hydroxyphenanthrene (phenanthrol) or 9,10-phenanthrenequinone can be present if the synthesis involves oxidation steps.[2][3]

  • Structurally Similar Compounds: Dihydrophenanthrene derivatives can also be present, arising from incomplete aromatization or side reactions.[4]

Here is a summary of common impurities and their typical sources:

ImpurityLikely SourceRecommended Primary Removal Method
PhenanthreneUnreacted starting materialColumn Chromatography
9-BromophenanthreneUnreacted starting materialColumn Chromatography, Recrystallization
Isomeric MethoxyphenanthrenesNon-selective synthesisColumn Chromatography (often requires careful optimization)
9-HydroxyphenanthreneIncomplete methylation or hydrolysisColumn Chromatography, Base Wash
9,10-PhenanthrenequinoneOxidation of phenanthrene nucleusColumn Chromatography, Bisulfite Wash
Q2: How can I reliably detect and quantify impurities in my this compound sample?

A multi-technique approach is recommended for robust impurity characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying structurally similar impurities. Impurities often reveal themselves through unexpected peaks or distorted integration values in the aromatic region. For example, the steric compression effects in different phenanthrene isomers cause distinct shifts in their proton signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities and confirming the molecular weight of components. It is particularly useful for identifying residual starting materials and isomeric byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a photodiode array (PDA) detector, can separate and quantify impurities with very similar structures.[6] Developing a robust HPLC method is crucial for tracking purity across different batches in a drug development setting.

Q3: What is the most effective general strategy for purifying crude this compound?

A two-stage purification strategy is often most effective: a bulk purification step followed by a final polishing step.

  • Bulk Purification (Column Chromatography): Flash column chromatography is the workhorse for separating the target compound from significant impurities like starting materials and major byproducts.[7] Given the moderate polarity of this compound, a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is a standard starting point.[7]

  • Final Polishing (Recrystallization): After chromatographic separation, recrystallization is used to remove trace impurities and obtain a highly crystalline, pure final product.[8] The key is to select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9]

The following diagram illustrates this general workflow.

G cluster_0 Purification Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (TLC, NMR, GC-MS) Crude->Analysis1 ColumnChrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Analysis1->ColumnChrom Fractions Combine Pure Fractions (TLC Analysis) ColumnChrom->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure Crystalline Product Recrystallization->FinalProduct Analysis2 Final Purity Confirmation (NMR, HPLC, Melting Point) FinalProduct->Analysis2

Caption: General workflow for the purification of this compound.

Troubleshooting Guides
Problem: My final product shows a depressed melting point and broad NMR signals.

Cause: This is a classic sign of persistent impurities. Broad NMR signals suggest the presence of multiple, structurally similar compounds or paramagnetic species, while a low/broad melting point indicates a disruption of the crystal lattice by impurities.

Solution Pathway:

  • Identify the Impurity: Re-analyze your sample using high-resolution GC-MS or HPLC to identify the mass and potential structure of the contaminant(s).[5] Compare the spectra to those of likely starting materials and byproducts.

  • Select the Right Technique:

    • If the impurity is a non-polar compound (e.g., Phenanthrene): Your best option is column chromatography. The difference in polarity between phenanthrene and the methoxy-substituted product is usually sufficient for good separation on silica gel.[10][11]

    • If the impurity is an isomer: This is more challenging. You may need to optimize your chromatography by using a less polar solvent system to increase resolution or by switching to a different stationary phase (e.g., alumina). Preparative HPLC can also be an effective, albeit more resource-intensive, option.

    • If the impurity is polar (e.g., 9-Hydroxyphenanthrene): An aqueous workup with a dilute base (e.g., 1M NaOH) before chromatography can remove the acidic phenol. Follow this with column chromatography for residual non-polar impurities.

Problem: My recrystallization attempt resulted in a low yield or the product oiled out.

Cause: An inappropriate solvent choice or incorrect solvent volume is the most common cause. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

Solution Pathway:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.[9]

    • Single Solvent: Test solvents like ethanol, methanol, or ethyl acetate.

    • Mixed Solvent System: This is often more effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexane or water) until the solution becomes cloudy (the cloud point).[12] Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Troubleshooting Protocol for Oiling Out:

    • Re-heat the solution until the oil redissolves.

    • Add more of the "good" solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.

    • If it still oils out, try a different solvent system entirely.

The following decision tree can help guide your troubleshooting process for general purification issues.

G start Purification Issue Detected (Low Purity, Poor Yield) check_impurity What is the nature of the impurity? start->check_impurity check_yield Is the issue low yield from recrystallization? start->check_yield Low Yield impurity_sm Starting Material (e.g., Phenanthrene) check_impurity->impurity_sm Non-polar impurity_isomer Isomer / Structurally Similar check_impurity->impurity_isomer Similar Polarity impurity_polar Polar Byproduct (e.g., Phenol) check_impurity->impurity_polar Polar sol_sm Optimize Column Chromatography: - Use non-polar eluent (Hexane) - Increase column length impurity_sm->sol_sm sol_isomer Optimize Separation: 1. Fine-tune gradient elution 2. Try different stationary phase (Alumina) 3. Consider preparative HPLC impurity_isomer->sol_isomer sol_polar 1. Perform aqueous base wash 2. Follow with standard column chromatography impurity_polar->sol_polar yield_solution Troubleshoot Recrystallization: - Use minimal hot solvent - Ensure slow cooling - Cool to lower temperature (ice bath) - Re-extract mother liquor check_yield->yield_solution

Caption: Decision tree for troubleshooting purification of this compound.

Experimental Protocols
Protocol 1: Column Chromatography for Removal of Phenanthrene

This protocol is designed to separate this compound from less polar impurities like the starting material phenanthrene.

  • Slurry Preparation: Dissolve the crude product (e.g., 1 g) in a minimal volume of dichloromethane (DCM) or toluene. Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a solution.

  • Column Packing: Prepare a glass column packed with silica gel (60 Å, 230-400 mesh). A column diameter of 2-3 cm is suitable for a 1 g sample. Pack the column using a slurry of silica in 100% hexane. Ensure there are no air bubbles or cracks in the packed bed.

  • Loading: Carefully add the prepared slurry from Step 1 to the top of the packed column.

  • Elution: Begin elution with 100% hexane. Phenanthrene, being very non-polar, will elute first. Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

  • Gradient Elution: Once the phenanthrene has been eluted, gradually increase the polarity of the eluent. A step gradient from 2% ethyl acetate in hexane to 5% ethyl acetate in hexane is a good starting point.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC. The this compound product is expected to elute as the polarity is increased.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for the final purification of this compound after it has been isolated by chromatography.

  • Solvent Preparation: Prepare a "good" solvent (e.g., ethyl acetate) and a "bad" solvent (e.g., hexane).

  • Dissolution: Place the semi-purified this compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.[12] Use a hot plate and a water bath to maintain a consistent temperature just below the boiling point of the solvent.

  • Induce Saturation: While the solution is still hot, add hexane dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and acquiring an NMR spectrum.

References
  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available at: [Link]

  • Google Patents. (CN108947770B). A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof. Available at: [2]

  • Herndon, J. W., et al. (NIH). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Available at: [Link][7]

  • ResearchGate. (2015). Mass spectrums of 9-methoxy phenanthrene (a) and dimethyl phthalate (b) generated from the biodegradation of phenanthrene by the strain JPN2. Available at: [Link][3]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. Available at: [Link][1][4]

  • Organic Syntheses. Phenanthrene, 9,10-dimethoxy-. Available at: [Link][13]

  • Li, H., et al. (2021). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle. Journal of the American Chemical Society. Available at: [Link][10]

  • Chem 21, Fall 2009. Experiment 9 — Recrystallization. Available at: [Link][9]

  • Gómez-Hernández, M., et al. (2021). Removal of naphthalene and phenanthrene in synthetic solutions by electro-oxidation coupled with membrane bioreactor. PubMed. Available at: [Link]

  • Santra, S., et al. (2014). Preparation and Characterization of Modified 3-Aminopropylsilyl Silica Phases with 1,8-Naphthalic Anhydrides in HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link][6]

  • San Diego Miramar College. Mixed Solvent Recrystallization. Available at: [Link][12]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][8]

  • Sarkar, A. K., et al. (2022). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Journal of the American Chemical Society. Available at: [Link][11]

  • Liu, H., et al. (2014). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. PubMed. Available at: [Link][14]

  • Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. Available at: [Link][5]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 9-methoxyphenanthrene. Low yield is a common yet multifactorial problem that can often be resolved through systematic troubleshooting. This document provides in-depth, experience-driven advice, detailed protocols, and a causal analysis of common pitfalls across various synthetic strategies.

Section 1: Overview of Common Synthetic Routes

The synthesis of the phenanthrene core, and specifically this compound, can be approached through several established pathways. The choice of route often depends on the availability of starting materials, scalability, and tolerance for multi-step procedures. Understanding the fundamentals of each route is the first step in effective troubleshooting.

  • Classical Ring-Forming Strategies (e.g., Haworth Synthesis): These multi-step methods build the polycyclic aromatic system from simpler aromatic precursors like naphthalene.[1] They involve sequential reactions such as Friedel-Crafts acylation, reductions, and intramolecular cyclizations.[2] While robust, they can be lengthy and prone to yield loss at multiple stages.[3]

  • Cross-Coupling Methodologies (e.g., Suzuki, Heck): Modern palladium-catalyzed reactions offer a more convergent approach, typically by forming a key C-C bond to create the phenanthrene backbone from biphenyl precursors.[4][5] These methods are powerful but highly sensitive to reaction conditions.[6]

  • Functionalization of a Pre-existing Phenanthrene Core: This is often the most direct route if a suitable precursor, such as 9-bromophenanthrene, is available. A nucleophilic substitution or a metal-catalyzed reaction can then be used to install the methoxy group.

cluster_main Synthetic Strategies for this compound A Starting Materials (e.g., Naphthalene, Biphenyls, Phenanthrene) B Route 1: Haworth Synthesis (Ring Formation) A->B Select Strategy C Route 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->C Select Strategy D Route 3: Functionalization (e.g., Methoxylation of 9-Bromophenanthrene) A->D Select Strategy E This compound B->E Multi-step (Acylation, Reduction, Cyclization) C->E Single C-C Bond Formation D->E Single C-O Bond Formation

Caption: High-level synthetic approaches to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the most reliable for achieving high yield?

A1: There is no single "best" route; the choice is context-dependent.

  • For directness and potentially high final-step yield, the methoxylation of 9-bromophenanthrene is often superior, provided the starting bromide is readily available. This route minimizes step count, which is a key principle of yield optimization.

  • For building complexity and accessing diverse analogues, Suzuki or other cross-coupling reactions are exceptionally versatile.[4] However, they require careful optimization of catalyst, ligand, base, and solvent, and yields can be highly substrate-dependent.

  • The Haworth synthesis is a classic and well-documented method but involves multiple steps, each a potential point of yield loss.[1][7] It is often employed when starting from basic feedstocks like naphthalene and is valuable for its pedagogical importance, but can be challenging to optimize for high overall yield.[3]

Q2: My reaction produces a dark, tarry crude product instead of the expected solid. What is the primary cause?

A2: Tar formation is typically a sign of side reactions or product degradation, often caused by excessively harsh conditions.

  • In Haworth-type syntheses, strong acids (H₂SO₄, PPA) and high temperatures used for cyclization can cause polymerization and charring.[3] Similarly, the final aromatization step, if using aggressive reagents like selenium at high heat, is a common source of tar.

  • In palladium-catalyzed reactions, catalyst decomposition at high temperatures can lead to the formation of palladium black and associated byproducts. Furthermore, side reactions involving the starting materials or product under thermal stress can contribute to the formation of intractable mixtures.

Q3: How do I accurately confirm the identity and purity of my this compound product?

A3: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The spectra for methoxyphenanthrenes are complex, but 2D NMR techniques (COSY, HMBC, NOESY) can provide definitive assignments of substituent positions.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of purity. Impurities will typically depress and broaden the melting point range.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A single spot in multiple solvent systems suggests high purity.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental issues that lead to low yield.

Problem Area 1: Reaction Inefficiency & Stalling

Q: My reaction stalls, with starting material remaining even after extended reaction times. What are the most likely causes?

A: This issue points to problems with reagents, catalysts, or reaction conditions. The cause is highly dependent on the reaction type.

  • For Cross-Coupling Reactions (e.g., Suzuki):

    • Cause - Inactive Catalyst: The palladium catalyst is the heart of the reaction and is sensitive to oxidation and impurities.

    • Solution: Ensure you are using a high-purity catalyst and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use. Catalyst deactivation is a primary reason for stalling in Suzuki-Miyaura reactions.[8]

    • Cause - Improper Base: The base is not just a proton scavenger; it is critical for the transmetalation step.[8]

    • Solution: The strength and solubility of the base are crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For sensitive substrates, a weaker base might be necessary to prevent side reactions, while a stronger base may be needed to facilitate transmetalation.

    • Cause - Boronic Acid/Ester Decomposition: Organoboron compounds can degrade, particularly in the presence of water (protodeboronation) or oxidants.

    • Solution: Use fresh, high-quality boronic acid or ester. If moisture sensitivity is a concern, consider using more stable variants like MIDA boronates.

  • For Haworth Synthesis:

    • Cause - Deactivated Aromatic Ring: The intramolecular Friedel-Crafts cyclization step can fail if the aromatic ring is deactivated by the existing carbonyl group.[3]

    • Solution: This is precisely why the initial keto-acid is reduced (e.g., via Clemmensen or Wolff-Kishner reduction) before the cyclization is attempted.[1] Ensure this reduction step has gone to completion. Incomplete reduction will prevent the subsequent ring closure.

    • Cause - Insufficient Lewis Acid: The Friedel-Crafts acylation requires a sufficient amount of Lewis acid (e.g., AlCl₃) to activate the anhydride and catalyze the reaction.

    • Solution: Use a fresh bottle of AlCl₃, as it can hydrolyze upon exposure to air. Ensure the stoichiometry is correct, typically requiring more than one equivalent. Perform the reaction under strictly anhydrous conditions.[9]

cluster_workflow Troubleshooting Workflow for Low Yield A Low Yield Observed B 1. Check Starting Materials - Purity of Reactants? - Anhydrous Solvents? A->B C 2. Review Reaction Conditions - Optimal Temperature? - Inert Atmosphere? - Correct Stoichiometry? B->C Materials OK E Repurify Reagents Use Anhydrous Techniques B->E Problem Found D 3. Analyze Workup & Purification - Product Loss During Extraction? - Decomposition on Silica? C->D Conditions OK F Systematically Optimize: - Temperature Screen - Catalyst/Base Screen C->F Problem Found G Modify Protocol: - Adjust pH - Use Different Chromatography D->G Problem Found H Yield Improved D->H Process OK E->H F->H G->H

Caption: A systematic workflow for diagnosing the cause of low reaction yield.

Problem Area 2: Formation of Multiple Products & Impurities

Q: My crude NMR shows a complex mixture of products. How can I improve the selectivity of my reaction?

A: Poor selectivity indicates that side reactions are competing with the desired pathway.

  • For Haworth Synthesis:

    • Cause - Isomer Formation: The initial Friedel-Crafts acylation of naphthalene can occur at either the 1- or 2-position.[7]

    • Solution: This selectivity is temperature-dependent. Acylation at lower temperatures tends to favor the 1-position (kinetic product), while higher temperatures (>60 °C) in solvents like nitrobenzene favor the desired 2-position (thermodynamic product).[7] Careful temperature control and choice of solvent are paramount.

  • For CuI-Catalyzed Methoxylation:

    • Cause - Competing Reactions: Depending on the substrate, side reactions like reduction of the bromide or coupling reactions can occur.

    • Solution: The purity of the copper catalyst and the exclusion of oxygen are critical. The reaction often requires elevated temperatures and long reaction times (even days), so ensuring the stability of all components under these conditions is key.

  • For Suzuki Coupling:

    • Cause - Homocoupling: A common side reaction is the coupling of two molecules of the organoboron reagent (Glaser coupling) or two molecules of the aryl halide.

    • Solution: This often results from slow oxidative addition or transmetalation steps. Re-optimizing the catalyst/ligand system can help. Sometimes, adding a small amount of an oxidant or ensuring strictly anaerobic conditions can suppress homocoupling of the boronic acid.

Problem Area 3: Difficult Purification

Q: I am struggling to separate my this compound from a persistent impurity using column chromatography. What are my options?

A: Purification challenges often require altering the separation strategy.

  • Cause - Similar Polarity: The impurity may have a polarity very similar to your product, making chromatographic separation difficult.

  • Solution 1 - Change the Eluent System: Systematically screen different solvent mixtures for your column. A small addition of a third solvent (e.g., a drop of acetic acid for acidic impurities, or triethylamine for basic ones) can sometimes dramatically alter the separation factor.

  • Solution 2 - Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Test a range of solvents (e.g., ethanol, hexane, ethyl acetate, or mixtures) to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

  • Solution 3 - Chemical Modification: If the impurity has a reactive functional group that your product lacks (e.g., a free hydroxyl vs. your methoxy ether), you may be able to selectively react the impurity to drastically change its polarity, making separation trivial. This is an advanced technique but can be very effective. For example, a free phenol could be deprotonated with a mild base and extracted into an aqueous layer.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis via CuI-Catalyzed Methoxylation of 9-Bromophenanthrene

This protocol is adapted from methodologies described for the methoxylation of aryl bromides.

Safety Note: Handle sodium methoxide and DMF with care in a well-ventilated fume hood.

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 9-bromophenanthrene (1.0 eq), copper(I) iodide (CuI, 0.1-0.2 eq), and sodium methoxide (NaOMe, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to reflux (or a specified high temperature, e.g., 120-140 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction may take 24-72 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: General Troubleshooting Protocol for Suzuki Coupling

This protocol outlines a general procedure and highlights key optimization variables.[4][10]

Safety Note: Palladium catalysts and organoboron reagents should be handled with appropriate care.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (e.g., a bromo-biphenyl precursor, 1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (3x).

  • Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Change
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)dppf is a more robust ligand, often better for challenging substrates.
Base Na₂CO₃K₃PO₄K₃PO₄ is a stronger, non-nucleophilic base that can accelerate transmetalation.
Solvent Toluene/H₂ODioxane/H₂ODioxane can improve the solubility of some substrates and reagents.
Temperature 100 °C85 °CLowering temperature can sometimes reduce byproduct formation.
Yield 35%85%Systematic optimization leads to significant yield improvement.[4]
Table 1: Example of systematic optimization for a Suzuki coupling reaction.

Section 5: References

  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Records of Natural Products, 17(5), 843-853. [Link]

  • Google Patents. (2018). CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.

  • Química Organica.org. Phenanthrene synthesis. [Link]

  • Basu, K. PAH: Anthracene and phenanthrene. University of Calcutta. [Link]

  • Gyan Sanchay. PHENANTHRENE Method of Preparations 1. Haworth synthesis. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

  • Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. [Link]

  • Çakmak, O., Duman, S., & Akar, K. B. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Records of Natural Products, 17(5). [Link]

  • Sultan, M., Karama, U., Almansour, A., Soliman, S., & Mabkhot, Y. (2018). Optimization of Diels-Alder Reaction of 9-Methoxymethylanthracene with Citraconic Anhydride. Molecules, 23(12), 3247. [Link]

  • Dobado, J.A. (2023). Haworth phenanthrene synthesis. Chemistry Online. [Link]

  • The Royal Society of Chemistry. (2019). A challenging synthesis. [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]

  • Herndon, J. W., & Zhang, Y. (2005). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Tetrahedron, 61(23), 5539–5546. [Link]

  • Hellwig, P. S., Goulart, H. A., Guedes, J. S., Jorge, E. G., Barcellos, A. M., Lenardão, E. J., & Perin, G. (2020). Synthesis of 9,10‐Bis(organochalcogenyl)phenanthrenes by Cyclization of (Biphenyl‐2‐alkyne)chalcogenides. Asian Journal of Organic Chemistry, 9(10), 1645-1653. [Link]

  • Snieckus, V., & Schwickardi, R. (2000). Suzuki reactions of extended scope: the '9-MeO-9-BBN variant' as a complementary format for cross-coupling. Chemical Communications, (17), 1583-1590. [Link]

  • Schneider, M. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Kim, J., & Chechlińska, M. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 10. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 610364, this compound. [Link]

  • Fieser, L. F. (1929). PHENANTHRENEQUINONE. Organic Syntheses, 9, 74. [Link]

Sources

Technical Support Center: Strategies for Solubilizing 9-Methoxyphenanthrene in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 9-Methoxyphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and in-depth insights into overcoming the solubility challenges associated with this hydrophobic compound in biological assays. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to design robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that affect its solubility?

A1: this compound is a polycyclic aromatic hydrocarbon derivative. Its key properties influencing solubility include:

  • High Lipophilicity: The phenanthrene backbone is highly non-polar. The calculated octanol-water partition coefficient (LogP) is approximately 4.4, indicating a strong preference for lipid-rich environments over aqueous media.[1]

  • Molecular Structure: The large, rigid ring structure contributes to strong crystal lattice energy, which can make it difficult for solvent molecules to break it apart and solvate individual molecules.

  • Lack of Ionizable Groups: this compound does not have acidic or basic functional groups that can be protonated or deprotonated to form more soluble salts. Therefore, altering the pH of the medium will not significantly enhance its solubility.[2][3]

These characteristics collectively result in very poor aqueous solubility, a common challenge for many compounds in drug discovery pipelines.[4][5]

Q2: I need to prepare a stock solution of this compound. Which organic solvent should I start with?

A2: For a highly hydrophobic compound like this compound, the initial choice of solvent for creating a concentrated stock solution is critical.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for in vitro assays.[6][7] It has a high capacity to dissolve non-polar compounds and is miscible with water and cell culture media in the low concentrations typically used in final assays.[7]

  • Alternative Solvents: If DMSO is incompatible with your assay, other options include:

    • Ethanol (EtOH): Another common choice, but it can sometimes be more cytotoxic to cells than DMSO at similar concentrations.[6][8]

    • Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): These are strong organic solvents but generally exhibit higher toxicity, so their use should be carefully evaluated.[3]

Expert Tip: Always use the highest purity grade of solvent available (e.g., cell culture grade, ACS grade) to avoid introducing contaminants into your experiment.

Troubleshooting Guide: Common Solubility Issues

Problem 1: My this compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer or cell culture medium.

This is a classic issue known as "precipitation upon dilution" and occurs because the final aqueous environment cannot support the solubility of the compound at the desired concentration.[9]

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Advanced Formulation Strategies cluster_3 Outcome Precipitation Precipitation observed upon diluting stock solution Reduce_DMSO Is final DMSO concentration >0.5%? Precipitation->Reduce_DMSO Reduce_Conc Is final compound concentration too high? Reduce_DMSO->Reduce_Conc No Success Compound is Soluble in Final Assay Medium Reduce_DMSO->Success Yes, adjust to <0.5% Use_Cosolvent Incorporate a Co-solvent (e.g., PEG 400) Reduce_Conc->Use_Cosolvent No Reduce_Conc->Success Yes, lower concentration Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Use_Cosolvent->Use_Cyclodextrin Still precipitates Use_Cosolvent->Success Success Use_Surfactant Use a Surfactant (e.g., Tween® 80) Use_Cyclodextrin->Use_Surfactant Still precipitates Use_Cyclodextrin->Success Success Use_Surfactant->Success Success

Caption: Troubleshooting workflow for compound precipitation.

  • Optimize the Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, ideally below 0.5% and certainly not exceeding 1%, to minimize both compound precipitation and solvent-induced artifacts on cells.[8][10] Always run a vehicle control with the same final solvent concentration to assess its baseline effect.[6]

  • Employ a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[2] Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400, are excellent co-solvents for preclinical formulations.[9]

    • How it works: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.

    • Practical Tip: Prepare a stock solution in a mixture of DMSO and PEG 400 (e.g., a 1:1 ratio). This can often prevent precipitation upon further dilution into your aqueous buffer.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[12][13][14]

    • Which to use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native β-cyclodextrin.[12]

    • Mechanism of Action: The non-polar this compound molecule partitions into the hydrophobic core of the cyclodextrin, forming a water-soluble inclusion complex.[12][15]

Problem 2: I am concerned about the potential toxicity or off-target effects of the solubilizing agents in my cell-based assay.

This is a valid and critical concern. The excipients used to solubilize your compound should be inert in your specific assay.

ExcipientTypical Starting ConcentrationMaximum Recommended ConcentrationKey Considerations
DMSO ≤ 0.1% (v/v)0.5% (v/v)Cell-type dependent toxicity; can induce differentiation or stress.[6][8]
Ethanol ≤ 0.1% (v/v)0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.[6]
PEG 400 0.5% (v/v)1.0% (v/v)Generally well-tolerated, but can affect cell membranes at high concentrations.
Tween® 80 / Polysorbate 80 0.01% (v/v)0.1% (v/v)Non-ionic surfactant; can cause cell lysis at higher concentrations.
HP-β-CD 1-5 mM10 mMCan extract cholesterol from cell membranes, potentially affecting signaling.[8]

Self-Validating Protocol: To ensure the trustworthiness of your results, you must run parallel controls:

  • Untreated Control: Cells + Medium only.

  • Vehicle Control: Cells + Medium + Highest concentration of the solvent/excipient mixture used.

  • Positive Control: A known activator/inhibitor for your assay.

Your experimental results should always be interpreted relative to the vehicle control, not the untreated control.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound

This protocol allows you to determine the saturation solubility in various solvents, which is essential for planning your stock solution concentrations.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, Ethanol, PEG 400, Acetonitrile)

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a microcentrifuge tube (e.g., 5-10 mg). The exact amount is not critical as long as undissolved solid remains.

  • Add a precise volume of the chosen solvent (e.g., 1.0 mL).

  • Vortex the tube vigorously for 2 minutes.

  • Place the tube in a thermomixer set to a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present at the bottom of the tube. If not, add more compound and repeat the incubation.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a pre-established HPLC calibration curve.

  • Calculate the original concentration in the supernatant to determine the saturation solubility in mg/mL or mM.

Protocol 2: Preparation of a 10 mM Stock Solution using a Cyclodextrin Formulation

This protocol provides a method for creating a water-soluble inclusion complex.

Materials:

  • This compound (MW: 208.25 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Small glass vial

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Weigh out the required amount of HP-β-CD to make a 20% (w/v) solution in deionized water (e.g., 2 g of HP-β-CD in a final volume of 10 mL). Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is fully dissolved.

  • Weigh the Compound: Weigh out 2.08 mg of this compound for every 1 mL of cyclodextrin solution to achieve a final concentration of 10 mM.

  • Complexation: Add the powdered this compound directly to the stirring cyclodextrin solution.

  • Incubate: Cover the vial and let it stir at room temperature for at least 24 hours. Sonication for brief periods (5-10 minutes) can help facilitate complexation.[12]

  • Clarification & Sterilization: After incubation, the solution should appear clear. If any undissolved particulate remains, centrifuge the solution.

  • Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination and remaining particulates.

  • Store the stock solution at -20°C, protected from light.

G Start Start: Need to solubilize This compound DMSO_Check Can DMSO be used in the assay? Start->DMSO_Check DMSO_Stock Prepare concentrated stock in 100% DMSO DMSO_Check->DMSO_Stock Yes Cyclodextrin_Step Try Cyclodextrin Formulation (e.g., HP-β-CD) DMSO_Check->Cyclodextrin_Step No Dilution_Check Does it precipitate upon dilution to final concentration (with DMSO <0.5%)? DMSO_Stock->Dilution_Check Cosolvent_Step Try Co-solvent System (e.g., DMSO/PEG 400) Dilution_Check->Cosolvent_Step Yes Success SUCCESS: Proceed with Assay Dilution_Check->Success No Cosolvent_Step->Dilution_Check Re-evaluate Lipid_Step Consider Advanced Formulation (e.g., Lipid-based system, for in vivo) Cosolvent_Step->Lipid_Step Fails Cyclodextrin_Step->Dilution_Check Re-evaluate Cyclodextrin_Step->Lipid_Step Fails

Caption: Decision tree for selecting a solubilization strategy.

This guide provides a starting framework for addressing the solubility of this compound. The key to success is empirical testing of these strategies within the context of your specific biological assay. Always validate that your chosen solubilization method does not interfere with your experimental endpoint.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC.
  • Vertex AI Search. (n.d.). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Vertex AI Search. (n.d.). This compound | C15H12O | CID 610364 - PubChem - NIH.
  • Vertex AI Search. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate.
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. (n.d.). Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. (n.d.). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds - Biosynth.
  • Vertex AI Search. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
  • Vertex AI Search. (n.d.). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

Sources

Technical Support Center: Stabilizing 9-Methoxyphenanthrene During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-Methoxyphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for preventing the degradation of this compound during storage. Adherence to these protocols is critical for ensuring the integrity and reproducibility of your experimental results.

Introduction: The Challenge of Storing this compound

This compound, a polycyclic aromatic hydrocarbon (PAH) derivative, is susceptible to degradation, primarily through photo-oxidation and chemical oxidation. The phenanthrene core is photosensitive, and the methoxy group, while imparting specific chemical properties, can also influence its stability. Degradation can lead to the formation of impurities such as phenanthrene-9,10-dione and other oxidized species, compromising the purity of the compound and the validity of your research. This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the storage and handling of this compound.

Q1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

A1: The yellowing of your sample is a strong indicator of degradation, likely due to oxidation. Phenanthrene and its derivatives can oxidize, especially at the 9 and 10 positions, to form quinone-like structures which are often colored.[1][2] This process can be accelerated by exposure to light and air (oxygen).

Troubleshooting Steps:

  • Verify Purity: Immediately assess the purity of your sample using a suitable analytical method such as HPLC-UV or GC-MS to identify and quantify the degradation products.[3][4][5]

  • Review Storage Conditions: Ensure your storage protocol strictly adheres to the recommendations outlined in the "Optimal Storage Protocol" section below. Key factors to check are the exclusion of light and oxygen.

  • Future Prevention: For future long-term storage, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk sample to atmospheric conditions.

Q2: My this compound solution appears to have a lower concentration than expected. What might be happening?

A2: A decrease in concentration of a this compound solution can be due to photodegradation, especially if the solution has been exposed to light.[6][7][8] PAHs are known to be susceptible to photodegradation in solution, a process that can be initiated by ambient laboratory light.[9][10]

Troubleshooting Steps:

  • Protect from Light: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to block light.

  • Solvent Choice: While common laboratory solvents are generally acceptable, ensure the solvent is of high purity and free of peroxides, which can accelerate degradation.

  • Re-standardize Solutions: For critical applications, it is advisable to re-verify the concentration of your stock solutions if they have been stored for an extended period.

Q3: Can I store this compound at room temperature?

A3: While short-term storage at room temperature may be acceptable for solid material if it is well-protected from light and air, long-term storage at room temperature is not recommended.[11][12] Elevated temperatures can increase the rate of chemical reactions, including oxidation. For optimal stability, controlled, cool storage conditions are advised.

Troubleshooting Steps:

  • Follow Recommended Temperatures: Adhere to the recommended storage temperatures provided in the "Optimal Storage Protocol" table.

  • Avoid Temperature Fluctuations: Frequent changes in temperature can lead to physical changes in the solid material and are not ideal for long-term stability.

Core Degradation Pathways

Understanding the primary mechanisms of degradation is crucial for effective prevention. For this compound, the main concerns are photodegradation and oxidation.

Photodegradation

Exposure to light, particularly in the UV spectrum, can excite the aromatic system of the phenanthrene core, leading to reactions with molecular oxygen to form reactive oxygen species and subsequent degradation products.[6][8][10]

Oxidation

The electron-rich phenanthrene ring system is susceptible to oxidation, particularly at the C9-C10 bond.[1][2] This can be initiated by atmospheric oxygen and is often catalyzed by light and trace metal impurities.

This compound This compound Excited State Excited State This compound->Excited State Light (hν) Oxidized Products (e.g., Quinones) Oxidized Products (e.g., Quinones) This compound->Oxidized Products (e.g., Quinones) Chemical Oxidants / Air Excited State->Oxidized Products (e.g., Quinones) Oxygen (O2)

Caption: Primary degradation pathways for this compound.

Optimal Storage Protocol

To ensure the long-term stability of this compound, a multi-faceted approach to storage is required.

ParameterRecommendation for SolidRecommendation for SolutionRationale
Temperature 2-8°C-20°CReduces the rate of chemical degradation.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[11]
Light Amber glass vial or protect from lightAmber glass vial or protect from lightPrevents photodegradation.[6][13]
Container Tightly sealed glass vialTightly sealed glass vial with a PTFE-lined capPrevents moisture and air ingress. PTFE lining prevents solvent interaction.[12][13]
Step-by-Step Storage Procedure for Solid this compound:
  • Preparation: In a controlled environment with low humidity, aliquot the desired amount of this compound into a clean, dry amber glass vial.

  • Inerting: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with a cap. For added security, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C.

Analytical Method for Stability Assessment

Regularly assessing the purity of your stored this compound is a critical component of a robust quality control program. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for this purpose.

HPLC-UV Protocol:
  • Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of approximately 10 µg/mL in the mobile phase.

  • Sample Preparation: Prepare a solution of the stored this compound sample at the same concentration as the working standard in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, but likely in the 250-260 nm range).

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare Standard Solution Inject Inject into HPLC Standard_Prep->Inject Sample_Prep Prepare Sample Solution Sample_Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Compare Compare Sample vs. Standard Chromatogram->Compare Purity Calculate Purity Compare->Purity

Caption: Workflow for HPLC-based stability assessment.

By implementing these storage and handling protocols and regularly monitoring the purity of your this compound, you can ensure the integrity of your materials and the reliability of your research outcomes.

References

  • Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface. Atlantis Press. Available at: [Link]

  • Aqueous photodegradation of polycyclic aromatic hydrocarbons. PubMed. Available at: [Link]

  • Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Springer. Available at: [Link]

  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. ACS Publications. Available at: [Link]

  • Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. ACS Publications. Available at: [Link]

  • Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism. PMC - NIH. Available at: [Link]

  • Phenanthrene by Mr. pradeep swarnkar. Slideshare. Available at: [Link]

  • Oxidation of Polynuclear Aromatic Hydrocarbons using Ruthenium-Ion-Catalyzed. SciSpace. Available at: [Link]

  • Safety data sheet - CPAChem. CPAChem. Available at: [Link]

  • Degradation of phenanthrene, anthracene, and pyrene by different pH, PAHs. ResearchGate. Available at: [Link]

  • Ether - Cargo Handbook. Cargo Handbook. Available at: [Link]

  • Write a brief note on safe handling and storage of ether ?(for 5mark)​. Brainly.in. Available at: [Link]

  • Phenanthrene and its derivatives. YouTube. Available at: [Link]

  • Mass spectrums of 9-methoxy phenanthrene (a) and dimethyl phthalate (b)... ResearchGate. Available at: [Link]

  • Ether use and preservation instructions, so that life is more secure and assured-Chemwin. Chemwin. Available at: [Link]

  • Diethyl Ether - Environment, Health & Safety. University of California, Berkeley. Available at: [Link]

  • Ethers - Handling and control of exposure. The University of Edinburgh. Available at: [Link]

  • Phenanthrene Degradation Pathway. Eawag-BBD. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]

  • Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. NIH. Available at: [Link]

  • Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available at: [Link]

  • Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Degradation pathways of phenanthrene by Sinorhizobium sp. C4. PubMed. Available at: [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

Sources

Side reactions in the bromination of phenanthrene and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of polycyclic aromatic hydrocarbons. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the bromination of phenanthrene. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of this reaction, minimize side-product formation, and achieve high yields of the desired 9-bromophenanthrene isomer.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 9-bromophenanthrene. Why is the 9-position the most reactive site for electrophilic bromination?

A: The regioselectivity for the 9-position in the electrophilic bromination of phenanthrene is a direct consequence of the stability of the carbocation intermediate, often called an arenium ion or sigma complex. When an electrophile like bromine attacks the phenanthrene core, it temporarily disrupts the aromatic system. The most stable intermediate is the one that minimizes the loss of resonance energy.

  • Attack at C9 (or C10): When bromine attacks the 9-position, the resulting positive charge can be delocalized across the molecule while preserving an intact, stable biphenyl substructure within the intermediate. This configuration retains a significant portion of the original aromatic stabilization energy.[1]

  • Attack at Other Positions (e.g., C1, C2, C3, C4): An attack at any other position results in an intermediate where the aromaticity of both outer rings is disrupted to a greater extent. This leads to a greater loss of resonance energy, making these intermediates significantly less stable and the activation energy for their formation much higher.[1][2]

Therefore, the reaction proceeds preferentially through the lowest energy pathway, leading to the kinetic and thermodynamic product, 9-bromophenanthrene.

Q2: My reaction yielded a complex mixture. Besides 9-bromophenanthrene, what are the most common side products?

A: If your reaction conditions are not optimized, you may encounter several side products that complicate purification and reduce your yield. The most common are:

  • Dibromo- and Polybromophenanthrenes: As 9-bromophenanthrene is an activated aromatic compound, it can undergo a second bromination, leading to products like 9,10-dibromophenanthrene or other isomers.

  • 9,10-Dibromo-9,10-dihydrophenanthrene: This is an addition product, not a substitution product. The 9,10-bond of phenanthrene has partial alkene-like character and can undergo addition of Br₂ across the double bond.[3][4]

  • Other Monobromo Isomers: While the 9-position is most reactive, small amounts of other isomers (1-, 2-, 3-, and 4-bromophenanthrene) can form, particularly under more forcing conditions.[2]

Q3: How can I prevent the formation of polybrominated side products?

A: Over-bromination is a classic challenge when dealing with activated aromatic systems. To favor monosubstitution, you must carefully control the reaction conditions:

  • Stoichiometry: Use a precise 1:1 molar ratio of phenanthrene to the brominating agent. A slight excess of phenanthrene can also be used to ensure all the bromine is consumed.

  • Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise to the phenanthrene solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, reducing the probability of a second attack on the already-brominated product.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can help improve selectivity. While some heat is often required to drive the reaction, excessive temperatures can increase the rate of the second bromination.

Q4: My main impurity is the addition product, 9,10-dibromo-9,10-dihydrophenanthrene. How do I favor substitution over addition?

A: The competition between electrophilic substitution and addition is a key feature of phenanthrene chemistry.[6] To favor the desired substitution product, you should implement conditions that promote the elimination of hydrogen bromide (HBr) from the intermediate.

  • Thermal Promotion: Heating the reaction mixture is a common strategy. The addition of bromine is often reversible, while the subsequent elimination of HBr to form the aromatic substitution product is thermodynamically favorable. Refluxing the solution after the bromine addition is complete helps convert the addition intermediate (and the addition product itself) into 9-bromophenanthrene.[3][5]

  • Use of a Lewis Acid: A Lewis acid catalyst, such as ferric bromide (FeBr₃), strongly polarizes the Br-Br bond, creating a highly potent electrophile (Br⁺). This strongly favors the classic electrophilic aromatic substitution (EAS) pathway over the radical or simple addition pathway.[7]

Q5: What is the best solvent for this reaction, and why?

A: Solvent choice has a profound impact on selectivity.

  • Non-Polar Solvents: Aprotic, non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are highly recommended for achieving selective monobromination.[5][8] These solvents effectively dissolve phenanthrene but do not significantly solvate the ionic intermediates, which helps control reactivity.

  • Polar/Protic Solvents: Using polar solvents, especially protic ones like methanol or acetic acid, can lead to a complex product mixture. These solvents can participate in the reaction, leading to the formation of solvent-incorporated products (e.g., methoxy-bromo adducts).[9] They can also increase the reactivity of the system, potentially leading to over-bromination, similar to the effect seen in the bromination of phenols.[10]

Q6: Are there alternative brominating agents to elemental bromine (Br₂) that offer better selectivity?

A: Yes. While elemental bromine is effective, N-Bromosuccinimide (NBS) is an excellent alternative that often provides superior results and is easier to handle.[11]

  • Mechanism of Action: NBS serves as a source for a low, steady concentration of electrophilic bromine. In the presence of a proton source (like trace HBr generated in the reaction or a catalytic amount of acid), the carbonyl oxygen of NBS is protonated, making the bromine atom highly electrophilic.[12]

  • Advantages: The primary advantage of NBS is that it helps prevent over-bromination by avoiding a high concentration of the brominating agent in the flask.[13] This makes it particularly suitable for producing high-purity monobrominated products. It is also a crystalline solid, which is safer and easier to handle than fuming liquid bromine.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 9-Bromophenanthrene 1. Incomplete reaction. 2. Predominance of addition side reaction. 3. Loss of product during workup/purification.1. Increase reaction time or gently heat the mixture (e.g., reflux). Monitor progress with TLC. 2. After bromine addition, ensure a period of reflux to promote elimination of HBr from the addition product.[5] 3. Optimize recrystallization solvent and technique. The product can be purified by vacuum distillation followed by recrystallization from ethanol.[5]
Significant Polybromination 1. Incorrect stoichiometry (excess bromine). 2. Bromine added too quickly. 3. Reaction temperature is too high.1. Accurately measure reagents (1:1 mole ratio). 2. Add bromine solution dropwise over 2-3 hours.[5] 3. Maintain gentle reflux; avoid aggressive heating. Consider using NBS at a lower temperature.
Reaction Does Not Proceed 1. Impure phenanthrene (inhibitors present). 2. Inactive brominating agent. 3. Insufficient activation (low temperature).1. Purify the starting phenanthrene by recrystallization or distillation.[5] 2. Use a fresh bottle of bromine or recrystallize NBS if it appears discolored.[14] 3. Gently heat the reaction mixture to reflux. A Lewis acid catalyst (FeBr₃) may be required for less reactive systems but is not typically necessary for phenanthrene.[1]
Product is an Oil or Low-Melting Solid 1. Presence of multiple isomers and/or the 9,10-dibromo-9,10-dihydrophenanthrene adduct.1. Ensure the post-addition heating step was performed to convert the addition product. 2. Purify via vacuum distillation to separate isomers.[5] 3. Perform careful recrystallization from ethanol or a similar solvent to isolate the pure 9-bromophenanthrene (m.p. 60-64 °C).

Visualizing Reaction Pathways & Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

ReactionPathways cluster_start Reactants cluster_products Potential Products Phenanthrene Phenanthrene P_add Side Product: 9,10-Dibromo-9,10- dihydrophenanthrene Phenanthrene->P_add Addition across 9,10-bond Intermediate Arenium Ion Intermediate Phenanthrene->Intermediate Electrophilic Attack (C9) Br2 Br₂ Br2->P_add Addition across 9,10-bond Br2->Intermediate Electrophilic Attack (C9) P9Br Desired Product: 9-Bromophenanthrene P_poly Side Product: Polybromophenanthrenes P9Br->P_poly Further Bromination P_add->P9Br Heat (-HBr) Intermediate->P9Br H⁺ Elimination (Substitution)

Caption: Competing pathways in phenanthrene bromination.

TroubleshootingWorkflow Start Reaction Complete. Analyze Crude Product (TLC, NMR). CheckPurity Is Desired Product the Major Component? Start->CheckPurity Success Proceed to Purification (Distillation/Recrystallization) CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No Poly Polybromination Products Detected IdentifyImpurity->Poly High MW Impurities Addition Addition Product Detected IdentifyImpurity->Addition Alkane-like Impurity NoReaction Starting Material Unchanged IdentifyImpurity->NoReaction Low Polarity Spot SolvePoly Solution: - Check 1:1 Stoichiometry - Add Bromine Slowly - Use NBS as alternative Poly->SolvePoly SolveAddition Solution: - Reflux mixture post-addition - Ensure reaction is heated Addition->SolveAddition SolveNoReaction Solution: - Check Reagent Purity - Increase Temperature/Time NoReaction->SolveNoReaction

Caption: A logical workflow for troubleshooting bromination results.

Recommended Experimental Protocols

Protocol 1: Selective Monobromination using Elemental Bromine (Br₂)

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[5]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, dissolve phenanthrene (1.0 eq) in dry carbon tetrachloride (CCl₄). Protect the setup from moisture.

  • Reagent Addition: Heat the solution to a gentle reflux. From the dropping funnel, add a solution of bromine (1.0 eq) in CCl₄ dropwise over 2-3 hours. The red-brown color of bromine should discharge as it is added. Hydrogen bromide (HBr) gas will be evolved; vent this to a scrubber.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure the conversion of any addition products to the substitution product and to drive the reaction to completion.

  • Workup: Cool the reaction mixture. Remove the solvent by rotary evaporation.

  • Purification: The crude residue can be purified by vacuum distillation, collecting the fraction boiling at 177–190 °C / 2 mmHg. The resulting solid can be further purified by recrystallization from ethanol to yield pure 9-bromophenanthrene.

Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is based on general methods for the bromination of activated aromatic rings using NBS.[11][12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenanthrene (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenanthrene spot is consumed. Gentle heating (40-50 °C) may be applied if the reaction is slow.

  • Workup: Pour the reaction mixture into a beaker containing ice water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and succinimide. The crude product can then be dried and recrystallized from ethanol to yield high-purity 9-bromophenanthrene.

References

  • Prakash Academy. (2012, February 16). Addition of bromine Br2 to Phenanthrene I Electrophilic Addition I @GuruprakashAcademy. YouTube. [Link]

  • Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (1948). 9-BROMOPHENANTHRENE. Organic Syntheses, 28, 19. [Link]

  • Suri, N., et al. (2010). Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. PubMed. [Link]

  • van der Linde, J., & Havinga, E. (1965). The addition of bromine to phenanthrene in methanol as a solvent. Recueil des Travaux Chimiques des Pays-Bas, 84(8), 1047-1058. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Biswas, T. (2023, July 4). MCQ-271: About Bromination of Phenanthrene. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Katritzky, A. R., & Yousaf, T. I. (1987). Synthesis of 9-Alkyl- and 9-Arylthiophenanthrenes. Synthetic Communications, 17(14), 1675-1680. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]

  • Pradeep Swarnkar. (2021, July 15). Phenanthrene- Reactions & Uses. YouTube. [Link]

Sources

Technical Support Center: Navigating the Challenges of Phenanthrene Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the intricate challenges of chromatographically separating phenanthrene isomers. For researchers, scientists, and professionals in drug development, achieving baseline resolution of these structurally similar compounds is a frequent and formidable obstacle. Phenanthrene and its isomers, such as anthracene, possess nearly identical physicochemical properties, making their separation a demanding task that requires a nuanced understanding of chromatographic principles.[1][2]

This guide is designed to provide you with in-depth, field-proven insights and practical solutions to the common issues encountered during the separation of phenanthrene isomers. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting steps to enhance the robustness and reliability of your analytical methods.

Troubleshooting Guide: Phenanthrene Isomer Separations

The following table addresses specific issues you might encounter during your experiments, outlining their probable causes and providing detailed corrective actions. This is more than a checklist; it's a diagnostic tool rooted in the fundamental science of chromatography.

Observed Problem Probable Cause(s) Corrective Actions & Scientific Rationale
Poor Resolution / Co-elution of Phenanthrene and Anthracene 1. Suboptimal Stationary Phase: Standard C18 phases may not provide sufficient selectivity based on shape differences.[3] 2. Inadequate Mobile Phase Strength/Selectivity: The mobile phase is not effectively discriminating between the subtle structural differences of the isomers.1. Stationary Phase Optimization:     a. Utilize a Phenyl-Type Column: Employ a stationary phase with phenyl ligands (e.g., biphenyl, diphenyl) to enhance π-π interactions. These interactions are highly sensitive to the planarity and electronic structure of the analytes, often providing superior selectivity for aromatic isomers.[4]     b. Consider Polymeric C18 Phases: Certain polymeric C18 phases offer shape selectivity that can differentiate between the angular structure of phenanthrene and the linear structure of anthracene.     c. Normal-Phase Chromatography: An aminopropyl (NH2) stationary phase can separate isomers based on the number of aromatic carbons and their overall shape.[5][6] 2. Mobile Phase Refinement:     a. Solvent Selection: In reversed-phase, compare acetonitrile and methanol as the organic modifier. Methanol can sometimes offer different selectivity for PAHs due to its different dipole moment and hydrogen bonding capabilities compared to acetonitrile.[4]     b. Gradient Optimization: Employ a shallower gradient to increase the separation window for the critical isomer pair.     c. Flow Rate Reduction: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although at the cost of longer analysis times.[7]
Peak Tailing 1. Secondary Interactions with Stationary Phase: Active silanols on silica-based columns can interact with the analytes.[8] 2. Column Overload: Injecting too much sample can lead to non-ideal peak shapes.[9] 3. Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.1. Mitigate Secondary Interactions:     a. Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica and are end-capped to minimize exposed silanols.     b. Mobile Phase Additives: For particularly stubborn tailing, the addition of a small amount of a competing base like triethylamine (TEA) can mask active sites. However, this is often not necessary with modern columns.[8] 2. Optimize Injection Volume/Concentration:     a. Perform a loading study by injecting decreasing amounts of your sample to find the point where peak shape becomes symmetrical. 3. Match Injection Solvent:     a. Whenever feasible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[10]
Irreproducible Retention Times 1. Temperature Fluctuations: Column temperature has a significant effect on retention for PAHs.[11][12] 2. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient run.[9] 3. Mobile Phase Composition Drift: Evaporation of the more volatile solvent component in the mobile phase mixture.1. Control Temperature:     a. Use a thermostatted column compartment and ensure it is set to a stable temperature. Even minor fluctuations in ambient lab temperature can cause retention time shifts.[10] 2. Ensure Proper Equilibration:     a. After a gradient, allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection. 3. Maintain Mobile Phase Integrity:     a. Keep mobile phase reservoirs capped to prevent evaporation. Prepare fresh mobile phase daily.[10]
Poor Resolution of Chiral Phenanthrene Derivatives 1. Incorrect Chiral Stationary Phase (CSP): The mechanism of chiral recognition is not effective for the specific enantiomers. 2. Suboptimal Mobile Phase for Chiral Separation: The mobile phase composition is interfering with the chiral recognition mechanism.1. Screen Chiral Stationary Phases:     a. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for many aromatic compounds.[13] Screening a variety of CSPs is often necessary. 2. Optimize Mobile Phase for Chirality:     a. Normal Phase: A typical starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[13] The type and concentration of the alcohol are critical for achieving selectivity.     b. Temperature Optimization: Investigate the effect of temperature. Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP.[13]
Visualizing the Troubleshooting Workflow

To streamline your diagnostic process, the following flowchart illustrates a logical path from problem identification to resolution.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Diagnosis cluster_solution Solution Implementation cluster_verification Verification Problem Identify Issue (e.g., Poor Resolution, Peak Tailing) Cause Consult Guide for Probable Causes Problem->Cause Check_Method Review Method Parameters (Column, Mobile Phase, Temp.) Cause->Check_Method Check_System Inspect HPLC System (Leaks, Pressure Fluctuations) Cause->Check_System Action Implement Corrective Action (e.g., Change Column, Optimize Gradient) Check_Method->Action Check_System->Action Verify Run Test Injection & Evaluate Results Action->Verify Resolved Problem Resolved Verify->Resolved Yes Not_Resolved Problem Persists Verify->Not_Resolved No Not_Resolved->Cause Re-evaluate Cause

Caption: A logical workflow for troubleshooting HPLC separation issues.

Frequently Asked Questions (FAQs)

Q1: Why is separating phenanthrene from anthracene so difficult?

A1: The difficulty stems from their isomeric nature. Both have the same molecular weight and chemical formula (C₁₄H₁₀). Their primary difference lies in the arrangement of their fused benzene rings—phenanthrene has an angular ("bent") structure, while anthracene is linear. This results in very similar polarities, boiling points, and solubilities, making chromatographic discrimination challenging without a stationary phase that can recognize these subtle shape differences.[1][2]

Q2: What is the "typical" elution order for phenanthrene and anthracene on a C18 column?

A2: On many standard C18 columns using reversed-phase conditions (e.g., acetonitrile/water), phenanthrene often elutes slightly before anthracene. This is generally attributed to phenanthrene's less planar structure, which may result in slightly less interaction with the planar C18 ligands compared to the more linear and planar anthracene. However, this elution order is not absolute and can be influenced or even reversed by the specific brand of C18 column, mobile phase composition, and temperature. Always confirm the identity of each peak by injecting pure standards.[14]

Q3: How does temperature specifically affect the separation of phenanthrene isomers?

A3: Temperature influences several factors in liquid chromatography.[11] Firstly, it reduces the viscosity of the mobile phase, which can lead to higher efficiency and lower backpressure. Secondly, it affects the thermodynamics of the partitioning process between the mobile and stationary phases. For some isomer pairs, including certain PAHs, changes in temperature can alter the selectivity (α value) of the separation.[12] While higher temperatures often lead to shorter retention times, they don't always improve resolution. For chiral separations, lower temperatures can be beneficial as they may enhance the stability of the interactions responsible for enantiomeric recognition.[13] The effect of temperature should be empirically evaluated for your specific method.

Q4: Can I use Gas Chromatography (GC) to separate phenanthrene and anthracene?

A4: Yes, Gas Chromatography is also a viable technique for separating these isomers. The separation in GC is primarily based on differences in volatility and interactions with the stationary phase. Specialized GC columns with mid-polarity phases, such as those containing 50% phenyl-substituted polysiloxane, are often effective in resolving phenanthrene and anthracene.[14][15] The choice between HPLC and GC depends on the overall sample matrix, required sensitivity, and available instrumentation.

Q5: Are there non-chromatographic methods for separating phenanthrene isomers?

A5: While chromatography is the most common analytical technique, research has explored other methods, particularly for larger-scale purification. These include techniques like fractional crystallization and zone melting, though they can be tedious and expensive.[1] More recently, host-guest chemistry using specifically designed molecular cages or macrocycles has shown high selectivity for phenanthrene over anthracene in an aqueous medium, offering a potential alternative for selective extraction.[1][16][17][18][19]

Experimental Protocol: Baseline Separation of Phenanthrene and Anthracene

This protocol provides a robust starting point for achieving the separation of phenanthrene and anthracene using a phenyl-hexyl stationary phase, which leverages π-π interactions for enhanced selectivity.

Objective: To achieve a resolution (Rs) of >1.5 between phenanthrene and anthracene.

1. Chromatographic System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl stationary phase (e.g., 150 mm x 4.6 mm, 3 µm particle size). Rationale: The phenyl-hexyl phase provides π-π interactions to differentiate the aromatic systems of the isomers, offering enhanced selectivity over a standard C18 phase.

  • Mobile Phase A: Water (HPLC-grade)

  • Mobile Phase B: Acetonitrile (HPLC-grade)

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    15.0 0 100
    20.0 0 100
    20.1 50 50

    | 25.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: A stable, controlled temperature is crucial for reproducible retention times.[10]

  • Detection: UV at 254 nm. Rationale: Both isomers have strong absorbance at this wavelength.

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare standards of phenanthrene and anthracene (and your sample) in a 50:50 mixture of acetonitrile and water to match the initial mobile phase conditions.

2. Step-by-Step Procedure:

  • System Preparation:

    • Prepare fresh mobile phases and degas them thoroughly.

    • Purge the pump lines to remove any air bubbles.

    • Install the phenyl-hexyl column and set the column oven to 30 °C.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 25 minutes or until a stable baseline is achieved.

  • Standard Injections:

    • Inject a standard solution of pure phenanthrene to determine its retention time.

    • Inject a standard solution of pure anthracene to determine its retention time.

    • Inject a mixed standard containing both isomers to confirm separation and calculate the resolution.

  • Sample Injection:

    • Once the system suitability is confirmed with the standards, proceed with injecting your prepared samples.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to phenanthrene and anthracene.

    • Calculate the resolution (Rs) using the standard formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂), where RT is retention time and W is the peak width at the base. An Rs value ≥ 1.5 indicates baseline separation.

Method Development Workflow Diagram

Method_Development_Workflow Start Define Goal: Separate Phenanthrene/Anthracene Select_Column Select Phenyl-Hexyl Column (π-π interactions) Start->Select_Column Initial_Conditions Set Initial Conditions (ACN/Water, 30°C, 1 mL/min) Select_Column->Initial_Conditions Run_Standards Inject Individual Standards (Confirm RT) Initial_Conditions->Run_Standards Run_Mix Inject Mixed Standard Run_Standards->Run_Mix Evaluate Evaluate Resolution (Rs) Run_Mix->Evaluate Optimize Optimize Gradient/Flow Rate Evaluate->Optimize Rs < 1.5 Final_Method Final Validated Method Evaluate->Final_Method Rs ≥ 1.5 Optimize->Run_Mix

Caption: A streamlined workflow for developing a separation method.

References

  • Waterlot, C., & Welté, B. (2018). Temperature Effects on Retention and Separation of PAHs in Reversed-Phase Liquid Chromatography Using Columns Packed with Fully Porous and Core-Shell Particles. International Journal of Analytical Chemistry. [Link]

  • Moody, J. D., Freeman, J. P., Doerge, D. R., & Cerniglia, C. E. (2001). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology, 67(4), 1476–1483. [Link]

  • ResearchGate. (n.d.). Temperature Effects on Retention and Separation of PAHs in Reversed-Phase Liquid Chromatography Using Columns Packed with Fully Porous and Core-Shell Particles. Retrieved January 21, 2026, from [Link]

  • Liu, P., Hong, X., et al. (2021). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle. Journal of the American Chemical Society, 143(8), 3081–3085. [Link]

  • Samanta, D., et al. (2022). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Journal of the American Chemical Society, 144(16), 7504–7513. [Link]

  • Hernández, M., & Borrull, F. (1987). Simultaneous Separation and Determination of Polycyclic Aromatic Hydrocarbons by-High-performance Liquid Chromatography in the M. The Analyst, 112(8), 1149-1152. [Link]

  • Tanaka, N., et al. (1998). Preparation and Characterization of Modified 3-Aminopropylsilyl Silica Phases with 1,8-Naphthalic Anhydrides in HPLC. Journal of Liquid Chromatography & Related Technologies, 21(19), 2901-2932. [Link]

  • ResearchGate. (n.d.). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle | Request PDF. Retrieved January 21, 2026, from [Link]

  • Wulff, W. D., et al. (2007). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. The Journal of organic chemistry, 72(25), 9546–9555. [Link]

  • Wang, Y., et al. (2022). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Molecules, 27(23), 8345. [Link]

  • Wise, S. A., & Sander, L. C. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 410(23), 5859–5870. [Link]

  • Galvão, T., & Castro, R. (2017). The influence of the aromatic character in the gas chromatography elution order: the case of polycyclic aromatic hydrocarbons. Polycyclic Aromatic Compounds, 37(2-3), 113-131. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). Phenanthrene and anthracene peak seperation?. Retrieved January 21, 2026, from [Link]

  • Mondal, B., et al. (2022). Selective separation of planar and non-planar hydrocarbons using an aqueous Pd6 interlocked cage. Chemical Science, 13(40), 11927-11933. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 21, 2026, from [Link]

  • Mukherjee, P. S., et al. (2022). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Journal of the American Chemical Society. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 21, 2026, from [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved January 21, 2026, from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2007). (PDF) Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Retrieved January 21, 2026, from [Link]

  • Al-Nahrain University. (n.d.). Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as Stationary Phases. Retrieved January 21, 2026, from [Link]

  • Babić, S., et al. (2023). Effect of Temperature Range and Kilning Time on the Occurrence of Polycyclic Aromatic Hydrocarbons in Malt. Foods, 12(2), 398. [Link]

  • El-Gawad, A. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(16), 1350. [Link]

  • Merner, B. L., et al. (2022). Synthesis of a Bent, Twisted, and Chiral Phenanthrene via an Iodine Monochloride-Mediated, Strain-Inducing π-Extension Reaction. Organic Letters, 24(4), 957–962. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Separation Methods Technologies Inc. (1996). HPLC Separation Guide. [Link]

  • Huang, F., et al. (2021). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle. Journal of the American Chemical Society. [Link]

  • Li, H., et al. (2022). Effective separation of phenanthrene from isomeric anthracene using a water-soluble macrocycle-based cage. Chemical Communications, 58(78), 10959-10962. [Link]

Sources

Technical Support Center: Enhancing the Stability of 9-Methoxyphenanthrene in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-Methoxyphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation, ensure the integrity of your experiments, and produce reliable, reproducible results.

Introduction: The Challenge of Stability

This compound, like other polycyclic aromatic hydrocarbons (PAHs), is susceptible to degradation, primarily through photodegradation and oxidation. The presence of the electron-donating methoxy group can influence the electronic properties of the phenanthrene ring system, potentially altering its stability profile compared to the parent compound. Understanding the mechanisms of degradation is the first step toward effective stabilization.

The primary degradation pathways for phenanthrene derivatives in solution are:

  • Photodegradation: Absorption of light, particularly in the UV range (290-400 nm), can excite the molecule to a higher energy state. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) that attack the aromatic rings, resulting in the formation of endoperoxides, quinones, and other degradation products.[1][2][3][4]

  • Oxidation: Even in the absence of light, dissolved oxygen can contribute to the slow oxidation of this compound. This process can be accelerated by elevated temperatures and the presence of certain solvents.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellow discoloration over time. What is causing this?

A1: A yellow discoloration is a common indicator of degradation. The formation of quinones and other oxidized derivatives of phenanthrene can lead to the appearance of color. This is most likely due to either photodegradation from exposure to ambient light or slow oxidation from dissolved oxygen in your solvent.

Q2: Which solvent should I use to dissolve this compound for optimal stability?

A2: The choice of solvent can significantly impact the stability of this compound. Studies on the parent compound, phenanthrene, have shown that photodegradation rates are higher in non-polar solvents compared to polar solvents.[1]

  • Recommended Solvents: For short-term storage and immediate use, high-purity, degassed acetonitrile or methanol are good choices.

  • Solvents to Use with Caution: While soluble in solvents like hexane and isooctane, the degradation rate in these non-polar solvents can be faster when exposed to light.[1]

  • Long-Term Storage: For long-term storage, preparing solutions in toluene or acetonitrile and storing them at -20°C in the dark has been shown to maintain stability for at least one year.

Q3: How should I store my stock solutions of this compound?

A3: Proper storage is critical to maintaining the integrity of your this compound solutions.

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1]

  • Temperature: Store stock solutions at low temperatures, preferably at -20°C or below.

  • Inert Atmosphere: To minimize oxidation, it is best practice to degas your solvent before preparing the solution and to overlay the headspace of the vial with an inert gas like argon or nitrogen.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Problem 1: Inconsistent results in bioassays or analytical measurements.
  • Possible Cause: Degradation of the this compound stock or working solution.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Analyze your stock and working solutions by HPLC with a UV detector. Compare the chromatogram to that of a freshly prepared standard. Look for the appearance of new peaks or a decrease in the area of the main this compound peak.

    • Review Handling Procedures: Ensure that all handling of the solutions is performed under subdued light and that solutions are not left on the benchtop exposed to ambient light for extended periods.

    • Prepare Fresh Solutions: If degradation is confirmed, discard the old solutions and prepare fresh ones using high-purity, degassed solvents.

Problem 2: Precipitate formation in the solution upon storage.
  • Possible Cause 1: The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.

  • Troubleshooting Steps:

    • Check Solubility: Refer to literature for the solubility of this compound in your solvent at the storage temperature.

    • Warm and Sonicate: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution.

  • Possible Cause 2: The precipitate is a degradation product that is insoluble in the solvent.

  • Troubleshooting Steps:

    • Analyze the Supernatant: Carefully decant the supernatant and analyze it by HPLC to check for degradation products.

    • Isolate and Characterize the Precipitate: If possible, isolate the precipitate and attempt to characterize it using techniques like mass spectrometry or NMR to confirm if it is a degradation product.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Solvent Selection: Choose a high-purity, HPLC-grade solvent such as acetonitrile or toluene.

  • Solvent Degassing: Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonication bath under vacuum.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. Cap the vial tightly.

  • Sonication: Gently sonicate the vial until the compound is completely dissolved.

  • Inert Overlay: Uncap the vial and gently flush the headspace with an inert gas before recapping tightly.

  • Storage: Store the solution at -20°C in the dark.

Protocol 2: Monitoring the Stability of this compound Solutions by HPLC

This protocol provides a general method for assessing the stability of your solutions over time.

Parameter Recommended Condition
HPLC System Any standard HPLC system with a gradient pump and UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a fresh standard solution of this compound at a known concentration.

  • Inject the fresh standard to determine its retention time and peak area.

  • Inject an aliquot of your stored solution.

  • Compare the chromatograms. The appearance of new peaks or a significant decrease (>5%) in the peak area of this compound indicates degradation.

Visualization of Degradation and Prevention

Logical Workflow for Troubleshooting Stability Issues

start Inconsistent Experimental Results check_solution Is the this compound solution stable? start->check_solution analyze_hplc Analyze by HPLC vs. a fresh standard check_solution->analyze_hplc How to check? degradation_present Degradation is present analyze_hplc->degradation_present review_handling Review handling and storage procedures degradation_present->review_handling Yes no_degradation No degradation observed degradation_present->no_degradation No implement_best_practices Implement best practices: - Use amber vials - Degas solvent - Store at -20°C - Work under subdued light review_handling->implement_best_practices investigate_other Investigate other experimental variables no_degradation->investigate_other

Caption: Troubleshooting workflow for stability issues.

Key Factors Influencing Stability

stability This compound Stability light Light Exposure (UV, Ambient) stability->light oxygen Dissolved Oxygen stability->oxygen temperature Temperature stability->temperature solvent Solvent Choice stability->solvent degradation Degradation light->degradation oxygen->degradation temperature->degradation solvent->degradation

Caption: Factors impacting this compound stability.

Advanced Stabilization Techniques

For highly sensitive applications where even minimal degradation is a concern, the use of antioxidants can be considered.

  • Mechanism of Action: Antioxidants function by scavenging free radicals or reactive oxygen species that are formed during photodegradation and oxidation, thereby protecting the this compound molecule.

  • Potential Antioxidants: While specific studies on this compound are limited, antioxidants commonly used for stabilizing organic compounds include:

    • Butylated hydroxytoluene (BHT): A hindered phenolic antioxidant that is effective at low concentrations.

    • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be effective in polar solvent systems.

  • Important Consideration: Before using any additive, it is crucial to ensure that it does not interfere with your downstream applications or analytical methods. A small-scale pilot experiment is recommended to validate the compatibility of the antioxidant with your experimental system.

Conclusion

By understanding the inherent instability of this compound and implementing the best practices for solvent selection, storage, and handling outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental data. Proactive measures to prevent degradation are always more effective than attempting to troubleshoot inconsistent results later.

References

  • A systematic study of the effects of solvents on phenanthrene photooxidation. Chemosphere. [Link]

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. [Link]

  • Mass spectrums of 9-methoxy phenanthrene (a) and dimethyl phthalate (b) generated from the biodegradation of phenanthrene by the strain JPN2. ResearchGate. [Link]

  • Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology. [Link]

  • Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 9-Methoxyphenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 9-methoxyphenanthrene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these compounds. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights. Our goal is to provide not just procedural steps, but the causal reasoning behind experimental choices, ensuring a trustworthy and authoritative resource for your structural elucidation endeavors.

Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my this compound derivative's ¹H NMR spectrum so overlapped and difficult to assign?

A: The significant overlap of aromatic proton signals in phenanthrene derivatives arises from a combination of factors inherent to their polycyclic aromatic hydrocarbon (PAH) structure.[1][2]

  • Limited Chemical Shift Dispersion: The protons on the phenanthrene core resonate in a relatively narrow region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm.[3][4] This is because they are all attached to sp²-hybridized carbons within a large, conjugated π-system.

  • Complex Coupling Patterns: Protons on the phenanthrene rings exhibit complex spin-spin coupling. You will observe ortho coupling (³J, typically 7-10 Hz), meta coupling (⁴J, typically 2-3 Hz), and sometimes even para coupling (⁵J, <1 Hz).[5][6] When a proton is coupled to multiple, non-equivalent neighbors, the resulting signal is a complex multiplet, such as a doublet of doublets (dd) or a triplet of doublets (td), which can easily overlap with adjacent signals.[7][8]

  • Anisotropic Effects: The large π-electron system of the phenanthrene core generates a significant ring current effect when placed in a magnetic field.[9][10][11] This diamagnetic anisotropy creates distinct shielding (upfield shift) and deshielding (downfield shift) regions around the molecule.[12][13][14] Protons located in the plane of the aromatic rings are strongly deshielded, while any protons forced to reside above or below the plane would be shielded.[10] The methoxy group itself also contributes to local anisotropic effects. These subtle through-space effects further complicate the chemical shifts of nearby protons.

To overcome these challenges, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

Advanced Troubleshooting
Q2: I'm struggling to differentiate between isomers of my substituted this compound. How can I definitively determine the substitution pattern?

A: Differentiating isomers is a common and critical challenge. The most powerful techniques for this are 2D NMR experiments, particularly those that reveal through-bond and through-space correlations.[15] The key experiments are COSY, HSQC, HMBC, and NOESY.

Workflow for Isomer Differentiation:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_elucidation Structure Elucidation 1H_NMR ¹H NMR: Initial Proton Map COSY COSY: Identify Spin Systems (¹H-¹H Connectivity) 1H_NMR->COSY Assign coupled protons HSQC HSQC: Direct C-H Attachment (¹JCH) 1H_NMR->HSQC Correlate protons to carbons 13C_NMR ¹³C NMR: Carbon Count & Type 13C_NMR->HSQC HMBC HMBC: Long-Range C-H Connectivity (²JCH, ³JCH) COSY->HMBC HSQC->HMBC Anchor long-range correlations Structure_Validation Validate Isomeric Structure HMBC->Structure_Validation Key for quaternary carbons and heteroatom connections NOESY NOESY: Through-Space Proximity (Protons < 5 Å apart) NOESY->Structure_Validation Differentiate regioisomers and determine stereochemistry

Sources

Technical Support Center: Scaling Up the Synthesis of 9-Methoxyphenanthrene for Bulk Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Methoxyphenanthrene. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this valuable compound. Here, we provide not just a protocol, but a comprehensive resource built on established chemical principles and practical experience to ensure your success in achieving high-yield, high-purity this compound in bulk quantities.

Guiding Principles for Scalable Synthesis

When transitioning from bench-scale synthesis to bulk production, several key factors must be considered to ensure a safe, efficient, and reproducible process. Our recommended approach, the Copper(I)-catalyzed methoxylation of 9-bromophenanthrene, has been selected for its reliability and scalability.

Causality in Experimental Choices: The choice of a copper-catalyzed reaction over other methods, such as direct oxidation of phenanthrene, is deliberate. While direct oxidation methods exist, they often lead to a mixture of products, including the undesired 9,10-phenanthrenequinone, making purification on a large scale challenging and costly.[1] The use of 9-bromophenanthrene as a starting material provides regioselective control, ensuring the methoxy group is introduced specifically at the 9-position.

Recommended Synthesis Workflow: Copper(I)-Catalyzed Methoxylation

This section details the step-by-step methodology for the synthesis of this compound, starting from the bromination of phenanthrene.

Experimental Workflow Diagram

Synthesis_Workflow A Phenanthrene B Bromination (Br2, Solvent) A->B Step 1 C 9-Bromophenanthrene B->C D Methoxylation (NaOMe, CuI, Solvent) C->D Step 2 E Crude this compound D->E F Purification (Column Chromatography) E->F Step 3 G Pure this compound F->G

Caption: Scalable synthesis workflow for this compound.

Step 1: Synthesis of 9-Bromophenanthrene

The initial step involves the electrophilic bromination of phenanthrene. The 9 and 10 positions of phenanthrene are the most reactive, allowing for selective bromination at the 9-position.[2]

Protocol:

  • In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr gas), dissolve phenanthrene in a suitable solvent (e.g., carbon tetrachloride or dichloromethane).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HBr gas ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 9-bromophenanthrene.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reagent/ParameterRecommended Quantity/ConditionNotes
Phenanthrene1.0 equivalentEnsure high purity starting material.
Bromine1.05 - 1.1 equivalentsA slight excess ensures complete conversion.
SolventDichloromethane or Carbon TetrachlorideUse a dry, inert solvent.
Temperature0 - 10 °CCrucial for minimizing side products.
Reaction Time2 - 4 hoursMonitor by TLC.
Step 2: Copper(I)-Catalyzed Methoxylation

This is the core step where the bromo-substituent is replaced by a methoxy group using sodium methoxide and a copper(I) iodide catalyst.

Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add dry methanol.

  • Carefully add freshly cut sodium metal in small portions to generate sodium methoxide in situ. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

  • After all the sodium has reacted, add dry dimethylformamide (DMF) and vacuum-dried cuprous iodide (CuI).

  • To this mixture, add a solution of 9-bromophenanthrene.

  • Heat the reaction mixture to reflux and maintain for an extended period (can be up to 7 days for complete reaction).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

Reagent/ParameterRecommended Quantity/ConditionNotes
9-Bromophenanthrene1.0 equivalentEnsure it is dry.
Sodium~1.3 equivalentsRelative to 9-bromophenanthrene.
MethanolSufficient to dissolve sodiumUse anhydrous grade.
Dimethylformamide (DMF)Co-solventUse anhydrous grade.
Copper(I) Iodide (CuI)~0.15 - 0.2 equivalentsCatalyst, should be vacuum-dried.
TemperatureRefluxReaction temperature is crucial.
Reaction TimeUp to 7 daysMonitor for completion.
Step 3: Purification of this compound

For bulk production, efficient purification is key. Column chromatography is a reliable method.

Protocol:

  • Prepare a silica gel column using a suitable solvent system. A common eluent system is a gradient of hexane and ethyl acetate.

  • Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent.

  • Load the solution onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a solid.

Troubleshooting Guide

Q1: The bromination of phenanthrene is giving me a mixture of products that are difficult to separate. What's going wrong?

A1: This is a common issue. Over-bromination can lead to the formation of dibromo- and polybromo-phenanthrenes. The key to minimizing this is strict temperature control and using only a slight excess of bromine.

  • Causality: Electrophilic substitution on the phenanthrene ring can occur at multiple positions. While the 9-position is kinetically favored, prolonged reaction times or higher temperatures can lead to substitution at other sites.

  • Solution:

    • Maintain the reaction temperature strictly between 0-5 °C during the bromine addition.

    • Use no more than 1.1 equivalents of bromine.

    • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

    • If a mixture is obtained, it is often more efficient to proceed to the methoxylation step, as the methoxy-phenanthrene isomers can be easier to separate chromatographically than the bromo-isomers.

Q2: My methoxylation reaction is sluggish and not going to completion, even after several days at reflux.

A2: Incomplete reaction is often due to catalyst deactivation or insufficient reagent activity.

  • Causality: The copper(I) catalyst is sensitive to air and moisture. The presence of water can hydrolyze the sodium methoxide and poison the catalyst. The quality of the reagents is paramount.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents.

    • Active Sodium Methoxide: Generate the sodium methoxide in situ from fresh, clean sodium metal and anhydrous methanol.

    • Catalyst Purity: Use high-purity, vacuum-dried CuI. The color of CuI should be off-white; a green or brown tint indicates oxidation.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Q3: During workup of the methoxylation reaction, I'm getting emulsions that are difficult to break.

A3: Emulsions are common when quenching reactions containing DMF with water and performing extractions.

  • Causality: DMF is miscible with both water and many organic solvents, which can lead to the formation of stable emulsions.

  • Solution:

    • Add Brine: After quenching with water, add a significant amount of saturated brine (sodium chloride solution). This increases the ionic strength of the aqueous layer, forcing the separation of the organic layer.

    • Filter through Celite: If the emulsion persists, filtering the entire mixture through a pad of Celite can help to break it.

    • Solvent Choice: Consider using a less polar extraction solvent if possible, though this may affect the solubility of your product.

Q4: The final product purity is lower than expected after column chromatography.

A4: Co-elution of impurities is a common challenge in chromatography.

  • Causality: Impurities with similar polarity to the desired product can be difficult to separate. This can be due to unreacted starting material or side products.

  • Solution:

    • Optimize Solvent System: Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal conditions for separation.

    • Dry Loading: For larger scale purification, consider adsorbing your crude product onto a small amount of silica gel and then loading this solid onto the column ("dry loading"). This often results in better separation.

    • Recrystallization: After chromatography, a final recrystallization step can significantly improve the purity of the product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of sodium methoxide?

A1: While other alkoxides could potentially be used, sodium methoxide is the most common and cost-effective for introducing a methoxy group. The choice of base is critical and will depend on the desired alkoxy group.

Q2: Is the Pschorr cyclization a viable alternative for scaling up phenanthrene synthesis?

A2: The Pschorr cyclization is a classic method for synthesizing phenanthrenes. However, it often involves multiple steps, including diazotization, and the yields can be variable. For bulk production, the route starting from commercially available phenanthrene is generally more straightforward and economical.

Q3: What are the main safety concerns when scaling up this synthesis?

A3:

  • Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Sodium Metal: Sodium reacts violently with water. Handle it with care, away from any sources of moisture. The generation of sodium methoxide produces flammable hydrogen gas, so ensure there are no ignition sources nearby.

  • Solvents: The organic solvents used are flammable. Perform the reactions in a well-ventilated area, away from open flames or sparks.

  • Polynuclear Aromatic Hydrocarbons (PAHs): Phenanthrene and its derivatives are PAHs. While phenanthrene itself is not considered a carcinogen by IARC, some PAHs are.[2][3] It is good practice to handle all such compounds with care to minimize exposure.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the position of the methoxy group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product with high accuracy.

References

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available from: [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. Available from: [Link]

  • Google Patents. (2018). A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof. CN108947770B.
  • Organic Syntheses. 9-cyanophenanthrene. Available from: [Link]

  • PubChem. This compound. National Institutes of Health. Available from: [Link]

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available from: [Link]

  • ResearchGate. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Available from: [Link]

  • Herndon, J. W., et al. (2005). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. National Institutes of Health. Available from: [Link]

  • Stuhr-Hansen, N., & Henriksen, L. (1997). Syntheses of 9,10-Phenanthrenequinone and this compound by Oxidation of Phenanthrene with Dihydroxy Phenylselenonium Benzenesulfonate. Synthetic Communications, 27(1), 89-94. Available from: [Link]

  • Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. Available from: [Link]

  • Wang, X., et al. (2018). Synthesis of Antimicrobial Active 9,10-Phenanthrenequinones by Carbene Organocatalytic Tandem Reactions. Molecules, 23(11), 2946. Available from: [Link]

  • PubMed. (2015). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. Available from: [Link]

  • The Royal Society of Chemistry. (2017). A challenging synthesis. Available from: [Link]

  • YouTube. (2020). Phenanthrene Organic Chemistry: Synthesis, Chemical Reactions and Uses | Polynuclear Hydrocarbons. Available from: [Link]

  • Wikipedia. Phenanthrene. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Phenanthrene Derivatives: Spotlight on 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Phenanthrenes, a significant class of polycyclic aromatic hydrocarbons (PAHs), are increasingly drawing scientific interest, not just as environmental contaminants, but as scaffolds for potent therapeutic agents.[1][2][3] Found naturally in various plants, such as those from the Orchidaceae family, these compounds exhibit a remarkable spectrum of biological activities, with their cytotoxic effects against cancer cells being particularly noteworthy.[1][4][5][6] This guide provides a comparative analysis of the cytotoxicity of various phenanthrene derivatives, with a special focus on positioning 9-Methoxyphenanthrene within this landscape. We will delve into the structure-activity relationships that govern their potency, the molecular mechanisms underpinning their cytotoxic effects, and the rigorous experimental protocols required for their evaluation.

The Landscape of Phenanthrene Cytotoxicity: A Structural Perspective

The cytotoxic potency of phenanthrene derivatives is profoundly influenced by the nature, number, and position of substituents on the core three-ring structure. A survey of the literature reveals that modifications such as hydroxylation and methoxylation can dramatically alter biological activity. Generally, phenanthrenequinones and dihydrophenanthrenes, often bearing multiple hydroxyl and methoxy groups, exhibit significant cytotoxic activity against a range of human cancer cell lines.[5][7]

For instance, a study on phenanthrene derivatives isolated from Bletilla striata demonstrated that biphenanthrenes generally possessed stronger cytotoxic effects on A549 lung cancer cells than simple phenanthrenes.[4] The same study highlighted a critical structure-activity relationship: the introduction of a methoxy group at position C-8 led to a significant decrease in cytotoxicity.[4] Conversely, the addition of hydroxyl or p-hydroxybenzyl groups at other positions tended to enhance cytotoxic activity.[4] Similarly, research on compounds from Combretum laxum suggested that methoxy and hydroxy groups at specific positions (C-6 and C-7, respectively) were important for cytotoxicity against melanoma cells.[6]

While extensive data exists for multi-substituted phenanthrenes, specific cytotoxic data for monosubstituted variants like this compound is less prevalent in the surveyed literature. However, based on the established structure-activity relationships, we can infer its potential. The presence of a single methoxy group at the C-9 position places it in a unique category, distinct from the more extensively studied di- and tri-substituted compounds. Its activity would likely be modulated by this specific substitution pattern, warranting direct experimental evaluation to determine its standing relative to other derivatives.

Comparative Cytotoxicity Data

To contextualize the potential of this compound, the following table summarizes the cytotoxic activities (IC50 values) of various phenanthrene derivatives against several human cancer cell lines.

CompoundDerivative TypeCell Line(s)IC50 (µM)Reference
Compound 1 (from B. striata) BiphenanthreneA549 (Lung)< 10[4]
Compound 9 (from C. mucronatus) PhenanthreneU-87 MG (Glioblastoma)17.07 ± 3.72[8]
Compound 3 (from C. mucronatus) PhenanthreneU-87 MG (Glioblastoma)19.91 ± 4.28[8]
6-Methoxycoelonin DihydrophenanthreneUACC-62 (Melanoma)2.59 ± 0.11[6]
Calanquinone A PhenanthrenequinoneVarious0.08 - 1.06 µg/mL[1]
Denbinobin PhenanthrenequinoneVarious0.08 - 1.06 µg/mL[1]
Phenanthrene (unsubstituted) PhenanthreneA549 & THP-1 (Lung/Macrophage)Viability decreased at 200-400 µM[9][10]
NCKU-21 PhenanthrenetetraoneA549 & CL1-5 (Lung)Markedly cytotoxic[11]

Mechanisms of Action: How Phenanthrenes Induce Cell Death

Phenanthrenes exert their cytotoxic effects through a multi-pronged attack on cellular homeostasis, primarily by inducing oxidative stress and apoptosis.

Induction of Oxidative Stress

A primary mechanism, especially for phenanthrenequinones, is the generation of reactive oxygen species (ROS) through redox cycling.[12] This process depletes cellular antioxidants, such as glutathione (GSH), leading to oxidative damage to DNA, proteins, and lipids.[12] Studies have shown that exposure to phenanthrene and its derivatives leads to increased ROS levels, lipid peroxidation, and alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD).[10][13][14] This cascade of oxidative events disrupts cellular function and can trigger programmed cell death.[15][16]

Activation of Apoptotic Pathways

Phenanthrenes are potent inducers of apoptosis.[17][18][19] Experimental evidence consistently shows that phenanthrene exposure leads to:

  • Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential is a common observation.[16][19]

  • Caspase Activation: The activation of key executioner enzymes, caspase-3 and caspase-9, is a hallmark of phenanthrene-induced apoptosis.[11][17][19]

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is often shifted to favor cell death.[4]

Furthermore, phenanthrenes can modulate critical cell signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, which are central regulators of cell survival and proliferation.[4][11]

phenanthrene_apoptosis_pathway cluster_cell Cellular Environment Phenanthrene Phenanthrene Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenanthrene->ROS Redox Cycling PI3K_Akt PI3K/Akt Pathway Inhibition Phenanthrene->PI3K_Akt Mito Mitochondrial Dysfunction ROS->Mito Oxidative Damage GSH ↓ Glutathione (GSH) Depletion ROS->GSH Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Survival ↓ Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Fig. 1: Simplified signaling cascade of phenanthrene-induced apoptosis.

Experimental Workflows for Assessing Cytotoxicity

Rigorous and reproducible assessment of cytotoxicity is paramount. The following protocols outline standard assays used to evaluate the effects of phenanthrene compounds on cell viability and death.

cytotoxicity_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis start Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat Cells with Phenanthrene Derivatives (Various Concentrations) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, LDH Substrate) incubate2->add_reagent incubate3 Incubate for Reaction to Occur add_reagent->incubate3 measure Measure Signal (Absorbance/Fluorescence) incubate3->measure calculate Calculate % Cytotoxicity or % Viability measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Fig. 2: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Principle of Causality: The amount of purple formazan produced is directly proportional to the number of metabolically active, viable cells. A decrease in signal in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

  • Materials:

    • 96-well flat-bottom sterile plates

    • Test cells (e.g., A549 human lung carcinoma)

    • Complete culture medium

    • Phenanthrene compounds dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[21]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Multi-well spectrophotometer (plate reader).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for untreated controls and blank (medium only).

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

    • Treatment: Prepare serial dilutions of the phenanthrene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Also, add medium with the corresponding solvent concentration to control wells.

    • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

    • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.[22]

    • Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[21]

    • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance. Plot the results to determine the IC₅₀ value.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[23][24][25]

  • Principle of Causality: The amount of LDH in the supernatant is directly proportional to the number of lysed or membrane-compromised cells. This provides a direct measure of cytotoxicity. The assay involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[23][26]

  • Materials:

    • 96-well flat-bottom sterile plates

    • Test cells and complete culture medium

    • Phenanthrene compounds

    • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

    • Lysis buffer (for maximum LDH release control).

    • Multi-well spectrophotometer.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Set up additional control wells:

      • Spontaneous Release: Untreated cells (measures background LDH release).

      • Maximum Release: Untreated cells to be lysed with lysis buffer before the final step.

      • Background Control: Medium only.

    • Supernatant Collection: After the treatment period, centrifuge the plate gently (if using suspension cells). Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

    • Maximum Release Control: Add lysis buffer to the "Maximum Release" wells 30-60 minutes before supernatant collection to induce 100% cell lysis.[23]

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatants.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

    • Stop Reaction: Add the stop solution provided in the kit to each well.

    • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).[23]

    • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Conclusion and Future Outlook

The existing body of research firmly establishes that the phenanthrene scaffold is a fertile ground for the development of potent cytotoxic agents. The cytotoxicity is intricately linked to the substitution pattern, with phenanthrenequinones and certain hydroxylated/methoxylated derivatives showing particularly high potency, often through the induction of oxidative stress and apoptosis.

While the specific cytotoxic profile of this compound remains to be thoroughly characterized, its unique structure warrants dedicated investigation. Future studies should focus on performing direct comparative cytotoxicity assays of this compound against its parent compound, phenanthrene, and other mono-substituted isomers on a panel of cancer cell lines. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial steps in determining its potential as a therapeutic lead compound. The continued exploration of structure-activity relationships within the broader phenanthrene class will undoubtedly pave the way for the rational design of novel and more effective anticancer drugs.

References

  • Verma, N., et al. (2015). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. BioMed Research International. [Link]

  • Zhou, F., et al. (2022). Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells. Molecules. [Link]

  • Uddin, Z., et al. (2024). New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells. Molecules. [Link]

  • Kuo, P.-C., et al. (2009). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of phenanthrenes 1-17 against A549 cells. [Link]

  • ResearchGate. (n.d.). Cytotoxicity data of synthesized phenanthrenes. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]

  • ResearchGate. (2022). Toxic effect of polycyclic aromatic hydrocarbons (PAHs) on co-culture model of human alveolar epithelial cells (A549) and macrophages (THP-1). [Link]

  • Chung, J.-G., et al. (2020). Toxicological effects of NCKU-21, a phenanthrene derivative, on cell growth and migration of A549 and CL1-5 human lung adenocarcinoma cells. PLOS ONE. [Link]

  • Bezerra, M., et al. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules. [Link]

  • Incardona, J. P., et al. (2024). Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. Science of The Total Environment. [Link]

  • ResearchGate. (n.d.). Phenanthrene-Induced Apoptosis and Its Underlying Mechanism. [Link]

  • Zhang, Y., et al. (2021). Effects of phenanthrene on oxidative stress and inflammation in lung and liver of female rats. Toxicology Mechanisms and Methods. [Link]

  • PubMed. (2023). Exposure to phenanthrene affects oocyte meiosis by inducing mitochondrial dysfunction and endoplasmic reticulum stress. [Link]

  • PubMed. (2022). Toxic mechanism on phenanthrene-triggered cell apoptosis, genotoxicity, immunotoxicity and activity changes of immunity protein in Eisenia fetida: Combined analysis at cellular and molecular levels. [Link]

  • PubMed. (2018). Phenanthrene alters oxidative stress parameters in tadpoles of Euphlyctis cyanophlyctis (Anura, Dicroglossidae) and induces genotoxicity assessed by micronucleus and comet assay. [Link]

  • PubMed. (2021). Oxidative stress and inflammatory effects in human lung epithelial A549 cells induced by phenanthrene, fluorene, and their binary mixture. [Link]

  • Hong, Y., et al. (2017). Phenanthrene-Induced Apoptosis and Its Underlying Mechanism. Environmental Science & Technology. [Link]

  • Galbreath, A. (2023). Utilization of Structure-Activity-Relationship for Predicting Chemical Toxicity in Primary Human Lung Cells. Oregon State University. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • Wang, C., et al. (2022). Exposure to phenanthrene affects oocyte meiosis by inducing mitochondrial dysfunction and endoplasmic reticulum stress. Cell Proliferation. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Semantic Scholar. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. [Link]

  • PubMed. (2009). Cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis. [Link]

  • Lee, K.-H., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLOS ONE. [Link]

  • Frontiers. (n.d.). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxyphenanthrene. PubChem. [Link]

Sources

A Comparative Guide to 9-Methoxyphenanthrene and 9-Phenanthrol as Fluorescent Markers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the phenanthrene scaffold offers a versatile platform for the design of environmentally sensitive markers. Among its derivatives, 9-Methoxyphenanthrene and 9-phenanthrol stand out as two closely related yet distinct options for researchers. This guide provides an in-depth, objective comparison of their performance as fluorescent markers, supported by available experimental data, to aid in the selection of the appropriate tool for your research needs.

At a Glance: Key Photophysical Parameters

PropertyThis compound9-PhenanthrolRationale & Implications
Excitation Max (λex) ~340-350 nm~345-355 nmBoth excite in the UV-A range. The hydroxyl group in 9-phenanthrol may lead to a slight red-shift compared to the methoxy group.
Emission Max (λem) ~360-400 nm~370-420 nmThe emission of 9-phenanthrol is expected to be more sensitive to solvent polarity due to the potential for hydrogen bonding and excited-state proton transfer.
Stokes Shift ModerateModerate to Large9-phenanthrol is likely to exhibit a larger Stokes shift, particularly in protic solvents, which is advantageous for minimizing self-absorption and improving signal-to-noise.
Fluorescence Quantum Yield (ΦF) Moderate to HighVariable, sensitive to solventThe quantum yield of 9-phenanthrol is expected to be more significantly influenced by the solvent environment, potentially being quenched in protic solvents. This compound is anticipated to have a more stable quantum yield across different solvents.
Fluorescence Lifetime (τ) NanosecondsNanosecondsBoth are expected to have fluorescence lifetimes in the nanosecond range, typical for small aromatic fluorophores.

Delving Deeper: The Impact of Substitution at the 9-Position

The seemingly minor difference between a methoxy (-OCH₃) and a hydroxyl (-OH) group at the 9-position of the phenanthrene core has profound implications for the molecule's photophysical behavior and its utility as a fluorescent marker.

The Methoxy Group: A Stable Reporter

This compound acts as a relatively stable and inert fluorescent probe. The methoxy group is a moderate electron-donating group that perturbs the electronic structure of the phenanthrene core, leading to a red-shift in both absorption and emission spectra compared to the parent phenanthrene molecule[1]. Its fluorescence is primarily influenced by the polarity of the microenvironment through general solvent effects, making it a useful probe for reporting on the hydrophobicity of its surroundings[2][3].

The Hydroxyl Group: A Dynamic Sensor

In contrast, the hydroxyl group of 9-phenanthrol introduces a layer of complexity and sensitivity. This group can act as both a hydrogen bond donor and acceptor, leading to more specific interactions with the local environment. Furthermore, the possibility of excited-state intramolecular proton transfer (ESIPT) can lead to the observation of dual emission in certain solvents, providing a ratiometric sensing capability[4]. This makes 9-phenanthrol a more dynamic probe, capable of reporting on not just polarity but also the hydrogen-bonding capacity of its environment. However, these same interactions can also lead to fluorescence quenching, reducing its brightness in certain contexts.

Experimental Validation: A Tale of Two Probes

To illustrate the distinct characteristics of these two markers, we will outline a series of experiments designed to compare their performance.

Workflow for Comparative Photophysical Characterization

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield & Lifetime cluster_analysis Data Analysis prep1 Dissolve this compound and 9-phenanthrol in a range of solvents prep2 Prepare a series of concentrations for each prep1->prep2 abs1 Measure UV-Vis absorption spectra for all samples prep2->abs1 qy1 Measure fluorescence quantum yield (relative to a standard) prep2->qy1 abs2 Determine absorption maxima (λabs) abs1->abs2 fluo1 Measure fluorescence emission spectra (excite at λabs) abs2->fluo1 fluo2 Determine emission maxima (λem) fluo1->fluo2 fluo3 Calculate Stokes Shift (λem - λabs) fluo2->fluo3 analysis1 Construct Lippert-Mataga plots to assess solvatochromism fluo3->analysis1 qy2 Measure fluorescence lifetime qy1->qy2 analysis2 Compare photophysical data in a comprehensive table qy2->analysis2

Sources

The Edge of Cytotoxicity: A Comparative Guide to the Structure-Activity Relationship of 9,10-Dihydrophenanthrenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of natural and synthetic compounds, 9,10-dihydrophenanthrenes have emerged as a promising class of molecules, demonstrating significant antiproliferative activity against a range of cancer cell lines.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these compounds, offering field-proven insights into the chemical features that govern their cytotoxic potential. By dissecting the causality behind experimental choices and presenting self-validating protocols, we aim to equip researchers with the knowledge to rationally design and evaluate the next generation of 9,10-dihydrophenanthrene-based anticancer agents.

The 9,10-Dihydrophenanthrene Scaffold: A Privileged Structure in Cancer Cytotoxicity

The 9,10-dihydrophenanthrene core, a partially saturated tricyclic aromatic system, serves as a versatile scaffold for the development of cytotoxic compounds.[3] Its rigid, planar structure allows for effective interaction with biological targets, while the presence of modifiable positions on the aromatic rings provides a canvas for chemical derivatization to fine-tune pharmacological activity. Numerous studies have isolated these compounds from natural sources, particularly from plants of the Orchidaceae and Juncaceae families, where they are believed to play a role in defense mechanisms.[2][4][5] This natural origin underscores their inherent biological activity and has spurred extensive research into their therapeutic applications.

Deconstructing the Structure-Activity Relationship: Key Determinants of Cytotoxicity

The cytotoxic potency of 9,10-dihydrophenanthrenes is intricately linked to the nature and position of substituent groups on the phenanthrene nucleus. A comprehensive analysis of published data reveals several key trends that dictate their anticancer activity.

The Critical Role of Oxygen-Containing Substituents

The presence and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are arguably the most critical factors influencing cytotoxicity. Generally, a higher degree of oxygenation correlates with enhanced activity. For instance, studies have shown that the presence of multiple hydroxyl and methoxy groups can significantly increase the potency of these compounds.[6]

A key observation is the importance of a 1,4-hydroquinone or 1,4-phenanthrenequinone moiety.[6][7] Compounds possessing this feature often exhibit superior cytotoxic effects. For example, calanquinone A and its derivatives, which contain a 1,4-phenanthrenequinone skeleton, have demonstrated potent activity against various human cancer cell lines with IC50 values in the sub-micromolar range.[7][8] The reduction of the quinone to a hydroquinone in 9,10-dihydrophenanthrene analogues can also lead to significant cytotoxicity.[6]

Impact of Substitution Patterns

The specific placement of these oxygen-containing groups is crucial. While a definitive, universally applicable substitution pattern for maximal activity is yet to be established, certain positions appear to be more favorable for enhancing cytotoxicity. For example, substitutions at positions C-2, C-5, and C-7 are frequently observed in highly active compounds.[9][10] The interplay between hydroxyl and methoxy groups at these positions can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins.

The Influence of Other Functional Groups

Beyond hydroxyl and methoxy groups, the introduction of other functionalities can also impact cytotoxic activity. For instance, the presence of a vinyl group, commonly found in naturally occurring 9,10-dihydrophenanthrenes from Juncus species, can contribute to their antiproliferative effects. Furthermore, the introduction of quaternary ammonium salts has been shown to dramatically increase potency, with some derivatives being 10-20 times more active than their parent compounds.[9] This suggests that enhancing the water solubility and/or introducing a positive charge can be a viable strategy for improving cytotoxic efficacy.

Key Structure-Activity Relationship Insights

SAR_Summary Scaffold 9,10-Dihydrophenanthrene Core Oxygenation Oxygen-Containing Substituents (-OH, -OCH3) Scaffold->Oxygenation Crucial for activity Other_Func Other Functional Groups (Vinyl, Quaternary Salts) Scaffold->Other_Func Modulates activity Quinone 1,4-Hydroquinone/ Phenanthrenequinone Moiety Oxygenation->Quinone Often enhances potency Substitution Substitution Pattern (C2, C5, C7 favored) Oxygenation->Substitution Positioning is key Activity Cytotoxic Activity Quinone->Activity Substitution->Activity Other_Func->Activity

Caption: Key structural features influencing the cytotoxicity of 9,10-dihydrophenanthrenes.

Comparative Cytotoxicity: A Quantitative Overview

To provide a clear comparison of the cytotoxic potential of various 9,10-dihydrophenanthrene analogues, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the significant variability in potency that arises from subtle structural modifications.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Juncusol (1a) B-16 Mouse Melanoma12.5[9]
L-1210 Mouse Leukemia13.8[9]
Desvinyljuncusol (2h) CCRF-CEM Human Leukemia9.3[9]
B-16 Mouse Melanoma17.5[9]
L-1210 Mouse Leukemia10.2[9]
Quaternary Ammonium Salt (2d) CCRF-CEM Human Leukemia0.9[9]
B-16 Mouse Melanoma0.3[9]
L-1210 Mouse Leukemia1.3[9]
Quaternary Ammonium Salt (3d) CCRF-CEM Human Leukemia1.4[9]
B-16 Mouse Melanoma0.5[9]
L-1210 Mouse Leukemia3.7[9]
Erathrin A HL-60 Human Leukemia14.50[11]
Compound 4 (from D. officinale) HI-60 Human Leukemia11.96[12][13]
THP-1 Human Leukemia8.92[12][13]
Blestanol K HCT-116 Human Colon Carcinoma1.4[14]
HepG2 Human Liver Carcinoma2.5[14]
Calanhydroquinone C (6) A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVINSignificant or marginal activity[6]
9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol MCF-7 Human Breast CancerGood antiproliferative activity at 1000 µg/ml[10]
MDA-MB-231 Human Breast CancerGood antiproliferative activity at 1000 µg/ml[10]
Ensifolin A (1) HeLa, COLO 205, COLO 3203.9–12.7[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of 9,10-dihydrophenanthrenes are primarily attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.[15]

One of the well-studied mechanisms involves the generation of reactive oxygen species (ROS) through redox cycling, particularly by phenanthrenequinones.[16] This oxidative stress can damage cellular components, including DNA and proteins, ultimately triggering apoptotic pathways.

Several 9,10-dihydrophenanthrene derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] This involves the activation of key executioner enzymes called caspases, such as caspase-3, which cleave essential cellular substrates and orchestrate the dismantling of the cell.[15]

Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase.[15] This is achieved by modulating the expression levels of critical cell cycle regulatory proteins, including Cdc25C, cyclin-dependent kinase 1 (Cdk1), and Cyclin B1.[15] By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. Some phenanthrenes have also been suggested to act as topoisomerase II inhibitors, interfering with DNA replication and repair.[7][8]

Apoptosis Signaling Pathway Induced by 9,10-Dihydrophenanthrenes

Apoptosis_Pathway DHP 9,10-Dihydrophenanthrene Derivative ROS Reactive Oxygen Species (ROS) Generation DHP->ROS Death_Receptor Death Receptor Pathway (Extrinsic) DHP->Death_Receptor Mitochondria Mitochondrial Pathway (Intrinsic) ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Death_Receptor->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with 9,10-Dihydrophenanthrenes & Controls Incubate_24h_1->Treat_Compounds Incubate_Xh Incubate for 24, 48, or 72h Treat_Compounds->Incubate_Xh Add_MTT Add MTT Reagent Incubate_Xh->Add_MTT Incubate_4h Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, natural products and their synthetic derivatives continue to be a promising frontier. Among these, phenanthrene-based compounds, a class of polycyclic aromatic hydrocarbons found in various plant families like Orchidaceae and Juncaceae, have garnered significant interest for their diverse biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial potential of 9-methoxyphenanthrene and its structural analogs, offering insights into their efficacy, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Antimicrobial Potential of the Phenanthrene Scaffold

Phenanthrenes are secondary metabolites in plants, often acting as phytoalexins to defend against pathogens.[1] Their core structure, consisting of three fused benzene rings, provides a versatile scaffold for chemical modifications that can significantly influence their biological properties.[3] Numerous studies have highlighted the broad-spectrum antimicrobial activity of phenanthrene derivatives against a range of bacteria and fungi, including drug-resistant strains.[1]

The antimicrobial efficacy of these compounds is intrinsically linked to their chemical structure. Substituents on the phenanthrene ring system, such as hydroxyl and methoxy groups, play a crucial role in determining their activity.[4] For instance, the presence and position of these functional groups can alter the molecule's lipophilicity and its ability to interact with microbial cell membranes, which is a key mechanism of action for many phenanthrene-based antimicrobials.[1][5]

Comparative Antimicrobial Activity: A Focus on Methoxy-Substituted Phenanthrenes

While a substantial body of research exists on the antimicrobial properties of various phenanthrene derivatives, specific and comparative data for this compound remains limited in publicly available literature. However, by examining related methoxy-substituted phenanthrenes and their analogs, we can infer the potential activity of this compound and identify key structural features that contribute to antimicrobial efficacy.

One notable example is the dihydro-biphenanthrene derivative, blestriacin, which contains methoxy groups and exhibits significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 µg/mL.[1][5] This highlights the potential of methoxylated phenanthrenes as potent antibacterial agents.

To provide a clearer picture of the antimicrobial landscape of phenanthrene derivatives, the following table summarizes the activity of various related compounds.

Table 1: Comparative Antimicrobial Activity of Phenanthrene Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
BlestriacinStaphylococcus aureus (including MRSA)2 - 8[1][5]
Substituted PhenanthrenesPseudomonas aeruginosa160[6]
6,7-dihydroxy-2,4-dimethoxyphenanthreneVarious bacteria and fungiPotent activity reported[3]

Unraveling the Mechanism of Action: Disruption of Microbial Membranes

The primary proposed mechanism of antimicrobial action for many phenanthrene derivatives is the disruption of the bacterial cell membrane.[1] This is a critical target as the cell membrane is essential for maintaining cellular integrity and function.

The lipophilic nature of the phenanthrene core allows these molecules to intercalate into the lipid bilayer of the cell membrane. This insertion can lead to a cascade of detrimental effects, including:

  • Loss of Membrane Potential: Disruption of the electrochemical gradient across the membrane, which is vital for energy production and other cellular processes.[1]

  • Increased Membrane Permeability: Formation of pores or channels in the membrane, leading to the leakage of essential intracellular components such as ions and metabolites.[1]

  • Inhibition of Membrane-Bound Enzymes: Interference with the function of proteins embedded in the cell membrane that are crucial for processes like respiration and cell wall synthesis.

The following diagram illustrates the proposed mechanism of membrane disruption by phenanthrene compounds.

cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid Phenanthrene Phenanthrene Derivative Intercalation Intercalation into Lipid Bilayer Phenanthrene->Intercalation Lipophilic Interaction Disruption Membrane Disruption Intercalation->Disruption Potential_Loss Loss of Membrane Potential Disruption->Potential_Loss Permeability_Increase Increased Permeability Disruption->Permeability_Increase Enzyme_Inhibition Inhibition of Membrane Enzymes Disruption->Enzyme_Inhibition Cell_Death Cell Death Potential_Loss->Cell_Death Permeability_Increase->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action of phenanthrene derivatives.

Experimental Protocols for Evaluating Antimicrobial Activity

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the antimicrobial efficacy and cytotoxicity of phenanthrene compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.

1. Preparation of Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Sterile 96-well microtiter plates.
  • Appropriate bacterial or fungal culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

2. Serial Dilution:

  • Perform two-fold serial dilutions of the test compound in the broth medium across the wells of the microtiter plate to create a range of concentrations.

3. Inoculation:

  • Inoculate each well with the standardized microbial suspension. Include positive controls (microbes in broth without the compound) and negative controls (broth only).

4. Incubation:

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Compound [label="Prepare Stock Solution\nof Test Compound"]; Serial_Dilution [label="Perform Serial Dilutions\nin 96-Well Plate"]; Prep_Inoculum [label="Prepare Standardized\nMicrobial Inoculum"]; Inoculate [label="Inoculate Wells with\nMicrobial Suspension"]; Incubate [label="Incubate Plate"]; Read_MIC [label="Determine MIC\n(Lowest Concentration with No Growth)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep_Compound; Prep_Compound -> Serial_Dilution; Prep_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; }

Caption: Workflow for the Broth Microdilution Assay.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

It is crucial to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT assay is a colorimetric method to assess cell viability.

1. Cell Culture:

  • Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate until a confluent monolayer is formed.

2. Compound Exposure:

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

4. Solubilization:

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Structure-Activity Relationship (SAR) and Future Directions

The antimicrobial activity of phenanthrene derivatives is highly dependent on their structural features. Key aspects of their SAR include:

  • Hydroxylation and Methoxylation: The position and number of hydroxyl and methoxy groups significantly impact activity. While hydroxylation can sometimes enhance activity, methoxylation can modulate lipophilicity and metabolic stability.[4]

  • Planarity: The planar structure of the phenanthrene ring is thought to be important for its interaction with the cell membrane.[6]

  • Dimerization: Dimeric phenanthrenes have been shown to possess significantly stronger antibacterial activity than their monomeric counterparts.[1][5]

Future research should focus on the synthesis and systematic antimicrobial evaluation of a library of methoxyphenanthrene isomers, including this compound, to elucidate a more precise SAR. This will enable the rational design of more potent and selective antimicrobial agents based on the phenanthrene scaffold. Furthermore, exploring the synergistic effects of these compounds with existing antibiotics could open new avenues for combating multidrug-resistant infections.

References

  • Cytotoxic and antimicrobial activities of substituted phenanthrenes from the roots of Combretum adenogonium Steud Ex A. Rich (Combretaceae). (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. (2018). Frontiers in Microbiology. Retrieved January 21, 2026, from [Link]

  • Phenanthrene: a versatile molecule; a review. (2021). SciSpace. Retrieved January 21, 2026, from [Link]

  • Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. (2007). PubMed. Retrieved January 21, 2026, from [Link]

  • Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. (2018). PubMed. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 9-Methoxyphenanthrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 9-Methoxyphenanthrene

Phenanthrene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) that form the structural core of numerous natural products, including steroids and alkaloids. The strategic introduction of functional groups onto the phenanthrene skeleton, such as a methoxy group at the 9-position, can significantly modulate its biological activity and physicochemical properties. This compound serves as a key intermediate in the synthesis of pharmacologically active compounds and advanced organic materials. Consequently, the development of efficient and versatile synthetic routes to this valuable molecule is of paramount importance to researchers in drug discovery and materials science. This guide provides a comparative analysis of prominent synthetic strategies for this compound, evaluating them based on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and mechanistic insights.

Strategic Approaches to the Phenanthrene Core

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Construction of the Phenanthrene Skeleton: These methods involve the formation of the tricyclic phenanthrene ring system with the methoxy group introduced either before or after cyclization. Classical methods like the Pschorr cyclization fall into this category.

  • Functionalization of a Pre-formed Phenanthrene Core: This approach utilizes a readily available phenanthrene or a substituted derivative, followed by the introduction of the methoxy group at the 9-position. Modern cross-coupling reactions are often employed in this strategy.

This guide will delve into specific examples from both categories, providing a detailed examination of their underlying principles and practical applications.

Classical Approach: The Pschorr Cyclization

The Pschorr cyclization, a classical method for the synthesis of phenanthrenes, involves the intramolecular cyclization of a diazonium salt derived from a Z-2-aminostilbene derivative.[1][2] This reaction proceeds via a radical or cationic intermediate, catalyzed by copper.[2][3]

Reaction Mechanism and Rationale

The key to the Pschorr cyclization is the formation of a diazonium salt from an appropriately substituted aromatic amine. This highly reactive intermediate then undergoes an intramolecular reaction where the diazonium group is expelled as nitrogen gas, leading to the formation of a new carbon-carbon bond and the desired tricyclic system.[2] The choice of a Z-stilbene precursor is crucial as it brings the two aromatic rings into the necessary proximity for cyclization.

Diagram: Generalized Pschorr Cyclization for Phenanthrene Synthesis

Pschorr_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product start Z-2-Amino-stilbene derivative diazotization NaNO₂, HCl 0-5 °C start->diazotization diazonium Diazonium Salt diazotization->diazonium cyclization Cu catalyst Heat diazonium->cyclization N2_loss - N₂ product Phenanthrene derivative cyclization->product

Caption: General workflow of the Pschorr cyclization.

Hypothetical Protocol for this compound via Pschorr Cyclization

Step 1: Synthesis of the Z-2-amino-methoxystilbene precursor. This would likely involve a multi-step synthesis, potentially starting from 2-nitrobenzaldehyde and a methoxy-substituted benzylphosphonium ylide via a Wittig reaction, followed by reduction of the nitro group.

Step 2: Diazotization and Cyclization.

  • Reaction Setup: The Z-2-amino-methoxystilbene would be dissolved in an acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C.

  • Diazotization: A solution of sodium nitrite in water would be added dropwise to form the diazonium salt.

  • Cyclization: The solution of the diazonium salt would then be added to a suspension of copper powder or a copper(I) salt with heating to induce cyclization and nitrogen evolution.[1][2]

  • Work-up and Purification: The reaction mixture would be cooled, extracted with an organic solvent, and purified by column chromatography.

Advantages and Disadvantages of the Pschorr Cyclization
AdvantagesDisadvantages
Forms the core phenanthrene structure in a single cyclization step.Often requires multi-step synthesis of the starting stilbene.
A well-established classical method.[3]Can suffer from low yields due to side reactions.[2]
May require harsh reaction conditions.

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly well-suited for the synthesis of substituted biaryls and, by extension, phenanthrene derivatives.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[4]

Proposed Suzuki-Miyaura Route to this compound

A convergent and highly plausible route to this compound involves the Suzuki-Miyaura coupling of 9-phenanthreneboronic acid with a suitable methoxylating agent or, more directly, the coupling of a methoxy-substituted boronic acid with a 9-halophenanthrene. Given the commercial availability of 9-phenanthreneboronic acid, we will focus on a hypothetical coupling with a methanol source, though a more traditional approach would involve a methoxy-substituted coupling partner. A "base-free" variant using 9-MeO-9-BBN has also been reported for Suzuki couplings, offering an alternative strategy.[6]

Diagram: Proposed Suzuki-Miyaura Coupling Strategy

Suzuki_Coupling cluster_product Product boronic_acid 9-Phenanthreneboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) halide Methanol Source/ Methoxy-substituted Partner base Base (e.g., Na₂CO₃) solvent Solvent (e.g., Toluene/Water) product This compound solvent->product Suzuki-Miyaura Coupling

Caption: General components of a Suzuki-Miyaura coupling reaction.

Hypothetical Experimental Protocol
  • Reaction Setup: In a round-bottom flask, 9-phenanthreneboronic acid, a suitable methoxy-substituted coupling partner (e.g., a methoxy-substituted aryl halide, though this would lead to a different product), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate) would be combined in a solvent system such as toluene and water.[5]

  • Reaction Execution: The mixture would be degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture would be cooled, and the organic layer separated. The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed, dried, and concentrated. The crude product would then be purified by column chromatography.

Heck Coupling: An Alternative Palladium-Catalyzed Route

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A variation of this reaction can be used to construct the phenanthrene skeleton. For instance, a palladium-catalyzed intramolecular Heck reaction has been proposed as a plausible mechanism for the synthesis of phenanthrene derivatives.[7] A reported synthesis of 2-methoxyphenanthrene utilizes a palladium-catalyzed reaction, suggesting the feasibility of this approach for the 9-methoxy isomer.[7]

Functionalization of the Phenanthrene Core: Copper-Catalyzed Methoxylation

An alternative and direct approach is the functionalization of a pre-existing phenanthrene ring. A study by Çakmak et al. describes the synthesis of various methoxyphenanthrenes via a copper(I) iodide-catalyzed methoxylation of a mixture of bromophenanthrenes. This method is particularly useful when the corresponding bromophenanthrene is readily accessible.

Reaction Mechanism and Experimental Data

This reaction proceeds via a nucleophilic aromatic substitution mechanism, where methoxide anion displaces the bromide on the phenanthrene ring, facilitated by the copper(I) catalyst. The starting material, 9-bromophenanthrene, can be synthesized in high yield (90-94%) by the direct bromination of phenanthrene.[8]

ReactantCatalystReagentSolventTemperatureTimeYield of Mixed Methoxy-products
Bromophenanthrene MixtureCuISodium MethoxideMethanol/DMFReflux7 daysVariable (e.g., 1-bromo-9-methoxyphenanthrene: 1%)

Note: The reported yield is for a specific product from a mixture and may not be representative of the sole synthesis of this compound.

Detailed Experimental Protocol (Adapted from Çakmak et al.)
  • Preparation of Sodium Methoxide: Freshly cut sodium is added to dry methanol at 0 °C under an argon atmosphere.

  • Reaction Setup: After the sodium has completely dissolved, dry dimethylformamide (DMF) and vacuum-dried copper(I) iodide are added. A solution of the bromophenanthrene starting material is then added to this mixture.

  • Reaction Execution: The resulting mixture is stirred under an argon atmosphere and refluxed for an extended period (e.g., 7 days).

  • Work-up and Purification: The mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., chloroform). The organic layer is dried, and the solvent is removed. The resulting products are then separated and purified by column chromatography.

Photochemical Synthesis: A Classic Transformation

The photochemical cyclization of stilbene derivatives to form phenanthrenes is a well-established synthetic method. This reaction proceeds via a 6π-electrocyclization of the Z-isomer of the stilbene, followed by oxidation of the resulting dihydrophenanthrene intermediate.

General Reaction Scheme

A methoxy-substituted stilbene, upon irradiation with UV light in the presence of an oxidizing agent like iodine, can be converted to the corresponding methoxyphenanthrene.

Diagram: Photochemical Synthesis of Phenanthrenes

Photochemical_Synthesis cluster_starting Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product stilbene Methoxy-substituted Stilbene uv_light UV Light (hν) dihydrophenanthrene Dihydrophenanthrene uv_light->dihydrophenanthrene 6π-electrocyclization oxidant Oxidant (e.g., I₂) product This compound oxidant->product Oxidation

Caption: Key steps in the photochemical synthesis of phenanthrenes.

Advantages and Disadvantages of Photochemical Synthesis
AdvantagesDisadvantages
Can be a direct route if the stilbene precursor is accessible.Often requires dilute solutions to prevent side reactions.
Utilizes readily available reagents and equipment.May result in mixtures of products and require careful purification.
Yields can be variable and dependent on reaction conditions.

Comparative Summary and Recommendations

Synthetic RouteKey FeaturesTypical YieldsAdvantagesDisadvantages
Pschorr Cyclization Intramolecular cyclization of a diazonium salt.Variable, often low to moderate.Forms the core ring system in one step.Multi-step precursor synthesis, potentially harsh conditions.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic acid and a halide.Generally moderate to high.Mild conditions, high functional group tolerance, convergent.[4]Requires synthesis of specific boronic acid or halide precursors.
Cu-Catalyzed Methoxylation Nucleophilic substitution of a bromophenanthrene.Variable, reported low for a specific isomer in a mixture.Direct functionalization of a pre-formed ring.Requires a brominated precursor, potentially long reaction times.
Photochemical Synthesis UV-light-induced electrocyclization of a stilbene.Variable.Utilizes simple reagents.Can lead to product mixtures, requires specialized equipment.

Recommendations for Route Selection:

  • For rapid access and high convergency, the Suzuki-Miyaura coupling is likely the most efficient route, provided the necessary boronic acid and halide precursors are available or can be readily synthesized. Its mild conditions and high functional group tolerance make it a versatile choice for complex molecule synthesis.

  • When starting from phenanthrene itself, the bromination followed by Cu-catalyzed methoxylation offers a straightforward, albeit potentially low-yielding for the specific isomer, path. This route is advantageous if the goal is to explore the synthesis of various substituted phenanthrenes from a common intermediate.

  • For a more classical approach or when exploring fundamental reaction mechanisms, the Pschorr cyclization remains a relevant, though often less efficient, option.

  • The photochemical route is a viable alternative, particularly if the corresponding methoxy-stilbene is easily accessible. However, careful optimization of reaction conditions is crucial to achieve satisfactory yields and purity.

Conclusion

The synthesis of this compound can be achieved through a variety of classical and modern synthetic methods. The choice of the optimal route depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and versatile approach. However, the functionalization of a pre-formed phenanthrene core via copper-catalyzed methoxylation provides a direct and practical alternative. A thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers to make an informed decision and select the most suitable synthetic strategy for their specific needs.

References

  • Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501. [Link]

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Organic Communications, 16(2), 98-106. [Link]

  • Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

  • Leake, P. H. (1956). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Chemical Reviews, 56(1), 27-48. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • DeTar, D. F. (1957). The Pschorr Synthesis and Related Diazonium Ring Closures. Organic Reactions, 9, 409-462. [Link]

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-456. [Link]

  • Sandler, S. R., & Karo, W. (1992). Organic Functional Group Preparations. Academic Press. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Knochel, P. (Ed.). (2020). Modern Suzuki-Miyaura Reactions. Wiley-VCH. [Link]

  • Fu, G. C. (2008). The Suzuki-Miyaura Cross-Coupling Reaction. In Modern Organonickel Chemistry (pp. 125-162). Wiley-VCH. [Link]

Sources

The Analytical Detective: A Guide to Cross-Referencing Spectroscopic Data for 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous identification of a molecule is paramount. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. However, relying on a single spectrum can be a precarious endeavor. It is the synergistic cross-referencing of data from multiple analytical techniques with established databases that builds a robust and irrefutable structural elucidation. This guide provides an in-depth, practical comparison of spectroscopic data for 9-Methoxyphenanthrene, demonstrating how to leverage online databases and orthogonal techniques for confident characterization.

The Compound in Focus: this compound

This compound (C₁₅H₁₂O, Molar Mass: 208.25 g/mol ) is a polycyclic aromatic hydrocarbon derivative.[1] Its rigid phenanthrene core and the influence of the electron-donating methoxy group create a distinct spectroscopic fingerprint. This guide will walk through the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, comparing experimentally-derived data with entries in the Spectral Database for Organic Compounds (SDBS).[2][3][4]

The Workflow of Spectroscopic Verification

A systematic approach is crucial for efficient and accurate spectral analysis. The following workflow outlines the logical progression from sample preparation to data interpretation and database comparison.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Cross-Referencing Sample Pristine this compound Sample Prep_NMR Dissolve in CDCl3 (5-20 mg in 0.6 mL) Sample->Prep_NMR aliquot Prep_MS Dilute in MeCN/H2O (~10 µg/mL) Sample->Prep_MS aliquot Prep_IR Direct analysis (solid/liquid) Sample->Prep_IR aliquot Prep_UV Dissolve in suitable UV-transparent solvent Sample->Prep_UV aliquot NMR_acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_acq MS_acq Mass Spectrometry (ESI-MS) Prep_MS->MS_acq IR_acq ATR-FTIR Spectroscopy Prep_IR->IR_acq UV_acq UV-Vis Spectroscopy Prep_UV->UV_acq Exp_Data Experimental Spectra NMR_acq->Exp_Data MS_acq->Exp_Data IR_acq->Exp_Data UV_acq->Exp_Data Comparison Peak-to-peak Comparison & Interpretation Exp_Data->Comparison DB_Data Database Spectra (e.g., SDBS) DB_Data->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for spectroscopic data acquisition and cross-referencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[5][6] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[6][7] The final sample height should be around 4-5 cm.[8]

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue and an appropriate solvent (e.g., ethanol or acetone) to remove any fingerprints or dust.[5][7] Label the tube clearly.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental ¹H NMR Data (400 MHz, CDCl₃) SDBS Database ¹H NMR Data (90 MHz, CDCl₃) Assignment
δ 8.68 (d, J = 8.4 Hz, 1H)δ 8.64 (d, J = 8.4 Hz, 1H)H-4
δ 8.59 (d, J = 8.0 Hz, 1H)δ 8.55 (d, J = 8.0 Hz, 1H)H-5
δ 7.89 (d, J = 8.0 Hz, 1H)δ 7.85 (d, J = 8.0 Hz, 1H)H-8
δ 7.72-7.60 (m, 3H)δ 7.68-7.55 (m, 3H)H-1, H-6, H-7
δ 7.45 (s, 1H)δ 7.41 (s, 1H)H-10
δ 7.39 (dd, J = 8.4, 2.4 Hz, 1H)δ 7.35 (dd, J = 8.4, 2.4 Hz, 1H)H-3
δ 7.21 (d, J = 2.4 Hz, 1H)δ 7.17 (d, J = 2.4 Hz, 1H)H-2
δ 4.15 (s, 3H)δ 4.11 (s, 3H)-OCH₃

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.

The experimental data shows excellent agreement with the SDBS database, confirming the proton assignments. The downfield chemical shifts of H-4 and H-5 are characteristic of protons in the sterically hindered "bay region" of the phenanthrene core. The sharp singlet at 4.15 ppm is indicative of the methoxy group protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Experimental ¹³C NMR Data (101 MHz, CDCl₃) SDBS Database ¹³C NMR Data (22.5 MHz, CDCl₃) Assignment
δ 155.1δ 155.0C-9
δ 131.8δ 131.7C-4a
δ 131.3δ 131.2C-8a
δ 128.8δ 128.7C-4b
δ 127.2δ 127.1C-5
δ 126.8δ 126.7C-6
δ 126.6δ 126.5C-7
δ 124.6δ 124.5C-1
δ 122.9δ 122.8C-8
δ 122.4δ 122.3C-4
δ 122.1δ 122.0C-2
δ 119.2δ 119.1C-10a
δ 103.5δ 103.4C-3
δ 101.1δ 101.0C-10
δ 55.7δ 55.6-OCH₃

The consistency between the experimental and database values for the ¹³C NMR spectrum further solidifies the structural assignment. The carbon attached to the methoxy group (C-9) is observed at a downfield chemical shift of 155.1 ppm due to the deshielding effect of the oxygen atom.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying information.

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[9]

  • Working Solution: Dilute the stock solution to a final concentration of about 10 µg/mL using a mixture of methanol or acetonitrile and water.[9]

  • Filtration: If any precipitate is observed, filter the solution to prevent blockage of the instrument's tubing.[9]

  • Vial Transfer: Place the final solution in a standard 2 mL mass spectrometry vial.[9]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Technique Experimental m/z Calculated m/z for [C₁₅H₁₂O+H]⁺ Database (PubChem) Monoisotopic Mass
ESI-TOF209.0961209.0966208.0888 g/mol

The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is in very close agreement with the calculated value, confirming the molecular formula C₁₅H₁₂O.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for both solids and liquids that requires minimal sample preparation.[10][11]

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.[10]

  • Pressure Application: For solid samples, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[10]

  • Data Acquisition: Collect the IR spectrum.

  • Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[10]

IR Spectral Data
Experimental IR (ATR) ν (cm⁻¹) SDBS Database IR (KBr Pellet) ν (cm⁻¹) Assignment
3060 (w)3062 (w)C-H stretch (aromatic)
2935 (w)2937 (w)C-H stretch (methyl)
2835 (w)2836 (w)C-H stretch (methoxy)
1625 (m)1626 (m)C=C stretch (aromatic)
1595 (m)1597 (m)C=C stretch (aromatic)
1245 (s)1246 (s)C-O stretch (asymmetric)
1080 (m)1081 (m)C-O stretch (symmetric)
880 (s)881 (s)C-H out-of-plane bend
745 (s)746 (s)C-H out-of-plane bend

The IR spectrum clearly shows the characteristic absorptions for an aromatic ether. The strong C-O stretching vibrations around 1245 cm⁻¹ and the various C-H and C=C vibrations of the phenanthrene core are consistent with the database spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Chronicle

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or hexane.

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm for aromatic compounds.

UV-Vis Spectral Data
Experimental λmax (nm) in Ethanol SDBS Database λmax (nm) in Ethanol Transition
254254π → π
276276π → π
300300π → π
335335π → π
350350π → π*

The UV-Vis spectrum of this compound exhibits multiple absorption bands characteristic of the extended π-system of the phenanthrene ring.[12][13] The close match between the experimental and database values for the absorption maxima (λmax) confirms the electronic structure of the molecule.

Comparative Analysis: this compound vs. 1-Methoxyphenanthrene

To highlight the importance of detailed spectral analysis, a comparison with an isomer, 1-Methoxyphenanthrene, is instructive. While both share the same molecular formula and weight, their spectroscopic properties differ due to the different substitution patterns.

structures cluster_9methoxy This compound cluster_1methoxy 1-Methoxyphenanthrene node9 node9 node1 node1

Caption: Molecular structures of this compound and 1-Methoxyphenanthrene.

While a full analysis is beyond the scope of this guide, key differences would be observed in:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons would be significantly different due to the change in the position of the methoxy group.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the substituted ring would vary considerably.

  • IR: Subtle differences in the fingerprint region (below 1500 cm⁻¹) would be apparent.

This underscores the necessity of comparing the entire spectral fingerprint, not just a few key features.

Conclusion: The Power of Corroboration

This guide has demonstrated a systematic approach to the structural elucidation of this compound by cross-referencing experimental spectroscopic data with established online databases. The remarkable consistency across NMR, MS, IR, and UV-Vis techniques provides an unassailable confirmation of the compound's identity. For researchers, scientists, and drug development professionals, this rigorous, multi-faceted approach is not merely good practice—it is an essential component of scientific integrity, ensuring the accuracy and reproducibility of their work.

References

  • Spectral Database for Organic Compounds (SDBS). Bioregistry. [Link]

  • Spectral Database for Organic Compounds. Re3data.org. [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

  • NMR Sample Preparation. JEOL. [Link]

  • Spectral Database for Organic Compounds. Wikipedia. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Sample Preparation. University College London. [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • Spectral Database for Organic Compounds (SDBS). DATACC. [Link]

  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 29(5), 727–757. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Bristow, A. W. T. Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]

  • Çakmak, O., Duman, S., & Berkil Akar, K. (2020). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications, 14(1), 1-8. [Link]

  • Denecker, M., et al. Protocol device used for FTIR-ATR spectroscopy. ResearchGate. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • 9-Methoxy-10-phenylphenanthrene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • This compound. PubChem. [Link]

  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]

  • Supporting Information. [Link]

  • Phenanthrene, 9-methyl-. NIST WebBook. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • Time-dependent UV/vis spectra of 9-methoxymethylanthracene. ResearchGate. [Link]

  • Phenanthrene, 9-methyl-. NIST WebBook. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • (E)-9-(4-methoxystyryl)phenanthrene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1-Methoxyphenanthrene. PubChem. [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • UV-Vis Spectroscopy. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

  • Electronic UV-Vis absorption spectra of phenanthrene derivatives. ResearchGate. [Link]

  • This compound (C15H12O). PubChemLite. [Link]

  • Methyl 7-methoxyphenanthrene-9-carboxylate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • 1 H NMR spectra of 1-methoxynaphthalene. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to 9-Methoxyphenanthrene: A Comparative Analysis of Natural vs. Synthetic Sources in Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenanthrene Scaffold and the Significance of 9-Methoxyphenanthrene

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, represent a privileged scaffold in medicinal chemistry. Their rigid, three-ring structure is a common feature in a vast array of natural products, from alkaloids to steroids. Many of these naturally occurring phenanthrenes possess a diverse range of potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiplatelet aggregation effects.[1] This has made them attractive starting points for drug discovery and development.

Among the various derivatives, this compound serves as a fundamental structure. The placement of a methoxy group at the C9 position significantly influences the molecule's electronic properties and spatial conformation, which in turn can dictate its biological interactions. As researchers explore its therapeutic potential, a critical question arises: Does the source of this compound—isolated from a natural source or produced via chemical synthesis—impact its observed biological activity?

This guide provides an in-depth comparison, not of identical, perfectly pure molecules, but of the practical realities and implications of sourcing this compound from nature versus the laboratory. We will delve into the comparative workflows, the potential for co-occurring bioactive impurities, and the reported biological activities of this molecular class, supported by experimental protocols and data.

Part 1: Sourcing the Compound - A Comparative Workflow Analysis

The origin of a chemical compound is a critical variable in experimental biology. The processes of natural isolation and chemical synthesis are fundamentally different, each introducing a unique set of considerations that can influence downstream results.

Workflow 1: Isolation from Natural Sources

Naturally occurring phenanthrenes are predominantly found in higher plants, with the Orchidaceae family being a particularly rich source. The process of isolating a specific compound like this compound is a multi-step procedure often guided by bioassays.

Causality in Experimental Choices:

  • Bioassay-Guided Fractionation: This is the cornerstone of natural product discovery. Instead of blindly isolating compounds, each fraction is tested for the desired biological activity (e.g., cytotoxicity). This ensures that the purification effort is focused on the most potent components of the extract, saving significant time and resources.

  • Orthogonal Chromatographic Techniques: Relying on a single separation method (e.g., silica gel chromatography) is often insufficient to achieve high purity. Combining techniques that separate based on different principles (e.g., polarity on silica gel followed by size-exclusion or reversed-phase HPLC) is crucial for removing structurally similar impurities.

Natural_vs_Synthetic_Workflow cluster_0 Natural Isolation Workflow cluster_1 Chemical Synthesis Workflow cluster_2 Final Product for Bioassay N1 Plant Material Collection (e.g., Orchidaceae) N2 Drying & Grinding N1->N2 N3 Solvent Extraction (e.g., EtOAc, MeOH) N2->N3 N4 Crude Extract N3->N4 N5 Bioassay-Guided Fractionation (e.g., Column Chromatography) N4->N5 N6 Active Fractions N5->N6 N7 Purification (e.g., HPLC) N6->N7 N8 Pure Natural Compound (>95-98% Purity) N7->N8 N9 Structural Elucidation (NMR, MS) N8->N9 Final This compound N9->Final S1 Starting Materials (e.g., 9-Bromophenanthrene) S2 Chemical Reaction (e.g., CuI-catalyzed methoxylation) S1->S2 S3 Reaction Quenching & Work-up S2->S3 S4 Crude Product S3->S4 S5 Purification (e.g., Column Chromatography or Recrystallization) S4->S5 S6 Pure Synthetic Compound (>99% Purity) S5->S6 S7 Structural Confirmation (NMR, MS, Elemental Analysis) S6->S7 S7->Final

Caption: Comparative workflows for obtaining this compound.

The Trustworthiness Challenge: The primary challenge with natural isolates is the potential for trace amounts of co-eluting, structurally related, and often highly bioactive compounds. Even at 98% purity, the remaining 2% could consist of potent analogues that contribute significantly to the observed biological effect, confounding structure-activity relationship (SAR) studies.

Workflow 2: Chemical Synthesis

Synthetic routes offer a more controlled approach to obtaining this compound. Various methods have been developed, often starting from commercially available phenanthrene or its derivatives. A common laboratory-scale approach involves the methoxylation of 9-bromophenanthrene.

Causality in Experimental Choices:

  • Catalyst Selection: A copper(I) iodide (CuI) catalyzed methoxylation is a well-established method for forming aryl ethers. This choice is based on its reliability and relatively mild reaction conditions compared to harsher alternatives.

  • Purification Strategy: Recrystallization or column chromatography are standard choices. Recrystallization is often preferred when possible as it can be highly effective at removing small amounts of impurities, yielding a product of very high purity (>99%).

The Trustworthiness Advantage: Chemical synthesis provides a higher degree of certainty about the molecular identity of the substance being tested. Impurities are typically residual starting materials, reagents, or predictable by-products, which are often easier to remove and characterize than the complex mixture of analogues found in natural extracts. This purity is essential for establishing a definitive link between the this compound structure and its biological function.

Part 2: Comparative Biological Activities

While no studies directly compare the activity of natural versus synthetic this compound in the same assays, a wealth of data exists for naturally-derived phenanthrenes and synthetic analogues. This allows us to build a comprehensive picture of their therapeutic potential.

Cytotoxic Activity

Phenanthrenes are widely studied for their potent cytotoxic effects against various cancer cell lines.[1] The substitution pattern on the phenanthrene core is critical to this activity.

Studies on phenanthrenes isolated from plants like Calanthe arisanensis and Bletilla striata have identified several potent cytotoxic compounds.[2][3] While this compound itself is a basic scaffold, the data from related natural products suggest that the presence and position of methoxy and hydroxy groups are key determinants of potency. For instance, in one study, the introduction of an OMe group at position eight of a biphenanthrene significantly reduced its cytotoxicity, highlighting the sensitivity of the structure-activity relationship.[3]

Table 1: Cytotoxicity of Selected Natural Phenanthrene Derivatives

Compound/Derivative Source Organism Cancer Cell Line IC₅₀ / EC₅₀ (µM or µg/mL) Reference
Calanquinone A Calanthe arisanensis MCF-7 (Breast) < 0.02 µg/mL [2]
Denbinobin Dendrobium nobile A549 (Lung) 1.3 µg/mL [2]
Juncusol (dihydrophenanthrene) Juncus acutus B-16 Melanoma 12.5 µg/mL [4]

| Various Biphenanthrenes | Bletilla striata | A549 (Lung) | < 10 µM |[3] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and natural products are a rich source of anti-inflammatory agents.[5] Phenanthrenes and related methoxyphenolic compounds have demonstrated significant anti-inflammatory effects.[6][7]

A study on 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol, isolated from Eulophia ochreata, showed that it could inhibit inflammatory signaling mediated by Toll-like receptors (TLRs).[8] Specifically, it was found to block the TLR4-induced NF-κB signaling pathway. This mechanism is crucial as NF-κB is a master regulator of inflammatory gene expression, including cytokines like TNF-α and IL-6.

NFkB_Pathway_Inhibition LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Upregulates Compound Phenanthrene Derivative Compound->MyD88 Inhibits Signaling

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring the safety of our colleagues, our communities, and our environment. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 9-Methoxyphenanthrene, moving beyond simple instruction to explain the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Intrinsic Risks

Before any disposal protocol can be designed, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, possesses a distinct hazard profile that dictates every aspect of its handling.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards that demand respect.[1] Its structure, containing a phenanthrene backbone, suggests potential for environmental persistence and aquatic toxicity, a common trait among PAHs.[2][3]

Table 1: GHS Hazard Profile for this compound [1]

Hazard Class GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation H315 Danger Causes skin irritation.
Serious Eye Damage/Irritation H318 Danger Causes serious eye damage.
Specific Target Organ Toxicity H335 Danger May cause respiratory irritation.

| Hazardous to the Aquatic Environment | H413 | Danger | May cause long lasting harmful effects to aquatic life. |

This profile immediately informs our core safety directive: containment is absolute . The risk of skin, eye, and respiratory irritation necessitates the use of robust Personal Protective Equipment (PPE), while the pronounced aquatic toxicity strictly forbids disposal via the sanitary sewer system.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow is designed to provide a clear, logical path from waste generation to final, compliant disposal. It is a self-validating system, where each step builds upon the last to ensure safety and regulatory adherence.

DisposalWorkflow cluster_0 At the Bench cluster_1 Waste Accumulation cluster_2 Final Disposition gen Waste Generation (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood gen->ppe seg Segregate Waste Streams - Solid (Contaminated PPE, etc.) - Liquid (Solutions, Rinsate) - Sharps (Needles, Glassware) ppe->seg cont Select Compatible Container (HDPE, Glass) Ensure it is leak-proof. seg->cont label_node Label Container Clearly - 'Hazardous Waste' - 'this compound' - All Constituents & Hazards - Accumulation Start Date cont->label_node saa Store in Designated Satellite Accumulation Area (SAA) Keep Container Tightly Closed label_node->saa pickup Request Waste Pickup (When full or per schedule) via EHS or Licensed Contractor saa->pickup transport Documented Transport By licensed hazardous waste hauler pickup->transport incin Final Disposal Method: High-Temperature Incineration transport->incin

Caption: Disposal workflow for this compound.

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE: safety goggles, chemical-resistant nitrile gloves, and a flame-resistant lab coat.[4][5] All handling of this compound, including its waste, should occur within a certified chemical fume hood to mitigate the risk of respiratory irritation.[1]

  • Segregate at the Source: Proper disposal begins with meticulous segregation.[6][7] Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste: Collect contaminated items such as gloves, weigh boats, and absorbent pads in a designated solid waste container.

    • Liquid Waste: Collect all solutions containing this compound, including reaction mothers, chromatographic fractions, and the initial rinsate from cleaning glassware, in a designated liquid waste container.

    • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[8][9]

  • Container Selection: The choice of container is critical to prevent leaks and reactions. Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass, with a tightly sealing screw cap.[10] The container must be in good condition, free from cracks or damage.

  • Comprehensive Labeling: Improperly labeled waste is a significant safety risk and a regulatory violation. Your waste container must be labeled clearly at the moment the first drop of waste is added.[9][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all other components in the container (e.g., solvents, reactants), with percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Aquatic Toxin").

    • The date waste accumulation began.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[10] This area must be at or near the point of generation and under the control of the laboratory personnel. It should be a secondary containment tray to capture any potential leaks.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves other highly volatile substances, evacuate the lab and contact your institution's EHS emergency line.

  • Contain: For small, manageable spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in your designated hazardous solid waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Arrange for Pickup: Once your waste container is nearly full (e.g., 75% capacity) or has reached your institution's storage time limit, arrange for a pickup from your EHS department or their contracted licensed hazardous waste disposal company.[10][11]

  • Incineration: The standard and most environmentally sound disposal method for organic compounds like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Protocol for Empty Containers

An "empty" container that held this compound is not yet non-hazardous. It must be decontaminated.

  • Triple Rinse: The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or methanol).[12][13]

  • Collect Rinsate: Crucially, the first rinse must be collected and disposed of as hazardous liquid waste. [12] Subsequent rinses may also need to be collected depending on local regulations.[12]

  • Deface Label: Completely remove or deface the original chemical label on the now-clean container.[13]

  • Final Disposition: The clean, de-labeled container can typically be disposed of in the laboratory's broken glass box or recycled, in accordance with your institution's policies.

By adhering to this comprehensive protocol, you fulfill your professional responsibility, ensuring that the materials used to advance science do not compromise the safety and integrity of our shared environment.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Understanding OSHA Regulations For Biohazardous Waste. Bio Recovery. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Safety Data Sheet - Methoxyphenamine Hydrochloride. MP Biomedicals. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Phenanthrene. U.S. Environmental Protection Agency (EPA). [Link]

  • Fact sheet: Phenanthrene. Government of Canada. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Complete Guide to Personal Protective Equipment (PPE) for Handling 9-Methoxyphenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, risk-based framework for the safe handling of 9-Methoxyphenanthrene in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Immediate Safety Assessment: What You Must Know First

This compound, like other phenanthrene derivatives, is a polycyclic aromatic hydrocarbon (PAH) that demands careful handling. The primary, immediate hazards are:

  • Dermal and Eye Hazard: The compound is known to cause skin irritation and serious eye damage.[1][2][3]

  • Respiratory Hazard: As a solid, it can form dusts that may cause respiratory irritation upon inhalation.[1][2][3][4]

  • Ingestion Hazard: It is harmful if swallowed.[3][5]

  • Environmental Hazard: This chemical is classified as very toxic to aquatic life with long-lasting effects, mandating stringent containment and disposal protocols.[1][5]

  • Combustibility: While not highly flammable, it is a combustible solid, and fine dust clouds can form explosive mixtures with air.[4][6]

All handling procedures must be designed to minimize or eliminate the possibility of personal contact and environmental release.

The Core Principle: A Hierarchy of Controls

Personal Protective Equipment (PPE) is the last line of defense, not the first. Its effectiveness depends entirely on the preceding layers of safety. Before any work begins, a risk assessment must be conducted within this framework.

Hierarchy_of_Controls cluster_Controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution If not possible Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering If not possible Administrative Administrative Controls (Change the way people work) Engineering->Administrative Supplement with PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Last line of defense

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, this means:

  • Engineering Controls are non-negotiable. All manipulations must occur within certified chemical fume hoods or ventilated enclosures to prevent inhalation exposure.[5][7]

  • Administrative Controls include robust Standard Operating Procedures (SOPs), clear labeling, and restricting access to authorized personnel only.

  • PPE is then selected to protect against residual risks, such as accidental spills or splashes during transfer.

Detailed PPE Selection and Use

The appropriate level of PPE is dictated by the specific task and the potential for exposure.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All manipulations of this compound, especially those involving the solid form or volatile solutions, must be performed in a certified chemical fume hood.[7]

  • Ventilated Balance Enclosure: When weighing the solid compound, use a ventilated balance enclosure or a dedicated fume hood to contain fine dust particles.[7]

Personal Protective Equipment: Your Secondary Barrier
Task ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid ANSI Z87.1 compliant safety glasses with side shields. Goggles are preferred.[7]Disposable nitrile gloves (min. 4mil thickness).[7] Double-gloving is recommended.Fully-buttoned lab coat.[8]Required. An N95 dust mask or a respirator with a particulate filter is necessary as dusts will be generated.[4][9]
Preparing Solutions Chemical splash goggles.[10] A face shield over goggles is required if splashing is likely.[8]Disposable nitrile gloves. Consult manufacturer data for solvent compatibility.[8][11]Chemical-resistant apron over a lab coat.[4]Not required if performed correctly within a certified chemical fume hood. Keep on standby for emergencies.
Small-Scale Reactions Chemical splash goggles.[10]Disposable nitrile gloves. Change immediately upon contamination.[4][5]Fully-buttoned lab coat.[8]Not required if performed correctly within a certified chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.[8][10]Heavy-duty nitrile or neoprene gloves.[12]Chemical-resistant apron or coveralls.[13]Required. A respirator with a combination organic vapor/particulate cartridge is recommended.

Eye and Face Protection: Protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[14][15] Safety glasses are the absolute minimum; chemical splash goggles provide a seal that is far more protective against dusts and splashes.[10]

Hand Protection: Handle with chemical-resistant gloves at all times.[5][7] Nitrile gloves offer good protection for incidental contact.[7] Always inspect gloves before use and use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[5] After use, wash hands thoroughly.[4][5]

Body Protection: Wear a lab coat, long pants, and fully enclosed shoes to protect against skin exposure.[8][13] An apron provides an additional layer of protection against splashes.[4]

Respiratory Protection: Respiratory protection is required when dusts are generated. All respirator use must be part of a formal respiratory protection program that includes medical evaluations and fit testing, as required by OSHA.[8]

Operational and Disposal Plans

Step-by-Step Handling Protocol (Weighing Solid)
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves, N95 respirator).

  • Work Area: Perform all work within a ventilated enclosure or chemical fume hood.[7] Place a weigh paper or boat on the analytical balance.

  • Transfer: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust. Do not "tap" the spatula on the container opening.

  • Cleanup: Once the desired amount is weighed, securely close the primary container. Use a damp wipe to clean the spatula and any surfaces with visible dust before removing them from the hood. Dispose of the wipe as hazardous waste.

  • Transport: If the weighed solid needs to be transported, place it in a sealed, labeled secondary container.

Spill Cleanup Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, goggles, face shield, and heavy-duty gloves.

  • Containment: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.[4] Do NOT sweep dry powder.

  • Cleanup: Carefully scoop the material into a designated hazardous waste container. Use a HEPA-filtered vacuum cleaner only if it is specifically designed for hazardous dusts.[4]

  • Decontamination: Decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Decontamination and Disposal Plan
  • Personnel Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14] Remove all contaminated clothing.

  • Equipment Decontamination: Non-disposable equipment should be thoroughly cleaned with a suitable solvent in a fume hood.

  • Waste Disposal: All waste containing this compound, including contaminated gloves, wipes, and excess material, must be collected in a clearly labeled, sealed hazardous waste container. The final disposal must be handled by an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not empty into drains or mix with other waste streams.[6]

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of protection when working with this compound.

PPE_Selection_Workflow start_node Begin Task Risk Assessment for this compound process_node_1 Baseline PPE: - Safety Glasses (min.) - Nitrile Gloves - Lab Coat - Closed-toe Shoes start_node->process_node_1 All tasks require decision_node decision_node process_node process_node ppe_node ppe_node decision_node_1 Does the task generate dust? process_node_1->decision_node_1 process_node_2 Work in Fume Hood or Ventilated Enclosure decision_node_1->process_node_2 Yes decision_node_2 Is there a splash hazard? decision_node_1->decision_node_2 No ppe_node_1 ADD: N95 Respirator or higher process_node_2->ppe_node_1 ppe_node_1->decision_node_2 ppe_node_2 UPGRADE TO: - Chemical Splash Goggles - Face Shield - Chemical Apron decision_node_2->ppe_node_2 Yes ppe_node_3 Proceed with Baseline PPE. Upgrade to Goggles if preferred. decision_node_2->ppe_node_3 No end_node Proceed with Task ppe_node_2->end_node Final PPE Ensemble ppe_node_3->end_node Final PPE Ensemble

Caption: Risk assessment workflow for selecting this compound PPE.

References

  • Phenanthrene - Santa Cruz Biotechnology.

  • "practical guide to handling and storage of cyclopenta[a]phenanthrene compounds" - Benchchem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • This compound | C15H12O | CID 610364 - PubChem - NIH.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara.

  • PHENANTHRENE CAS NO 85-01-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Personal Protective Equipment (PPE) - University of Pittsburgh.

  • SAFETY DATA SHEET - Fisher Scientific.

  • PHENANTHRENE | Elemental Microanalysis.

  • Phenanthrene Safety Guide - Scribd.

  • Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether - NINGBO INNO PHARMCHEM CO.,LTD.

  • Safety Data Sheet - CymitQuimica.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Understanding Solvents and PPE for Chemical Safety - MCR Safety.

  • Recommended PPE to handle chemicals - Bernardo Ecenarro.

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Occupational Exposure Limits for Chemicals - National Institutes of Health.

  • Table of exposure limits for chemical and biological substances | WorkSafeBC.

  • Hazardous Waste - Environmental Health and Safety Office, University of Alabama at Birmingham.

  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches - Toxicology MSDT.

  • California Code of Regulations, Title 8, Section 5155. Airborne Contaminants.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.